molecular formula C24H21N3O3 B12550540 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline CAS No. 143966-27-2

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Cat. No.: B12550540
CAS No.: 143966-27-2
M. Wt: 399.4 g/mol
InChI Key: JHYZHLNKNMVBSP-UHFFFAOYSA-N
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Description

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143966-27-2

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

3-[3,5-bis(3-aminophenoxy)phenoxy]aniline

InChI

InChI=1S/C24H21N3O3/c25-16-4-1-7-19(10-16)28-22-13-23(29-20-8-2-5-17(26)11-20)15-24(14-22)30-21-9-3-6-18(27)12-21/h1-15H,25-27H2

InChI Key

JHYZHLNKNMVBSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=C3)N)OC4=CC=CC(=C4)N)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as 1,3,5-tris(3-aminophenoxy)benzene or m-TAPOB ). As a trifunctional aromatic amine, this molecule is a critical monomer for high-performance polymers, including hyperbranched polyimides and epoxy networks. Its meta-substituted ether linkages introduce structural kinks that enhance solubility and reduce the dielectric constant of derived polymers compared to its para-substituted analogue.

This guide moves beyond standard recipes, offering a mechanistic rationale for each step to ensure reproducibility and high purity (>99%) suitable for electronic and aerospace applications.

Retrosynthetic Analysis & Strategy

The target molecule features a central benzene core linked to three 3-aminophenyl groups via ether bridges. A convergent synthesis strategy is most efficient, utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a Reduction .

Strategic Disconnection
  • Ether Linkage Formation: The C-O bonds are formed by reacting a nucleophilic core (Phloroglucinol) with an electrophilic aromatic partner.

    • Choice of Electrophile:1-Fluoro-3-nitrobenzene is preferred over the chloro-analogue due to the higher electronegativity of fluorine, which significantly increases the rate of SNAr reactions by stabilizing the Meisenheimer complex intermediate.

  • Functional Group Transformation: The nitro groups are reduced to amines in the final step to avoid handling oxidation-sensitive amine intermediates during the coupling phase.

Reaction Pathway

SynthesisPathway cluster_mech Mechanism Phloro Phloroglucinol (Nucleophile) Inter Intermediate: 1,3,5-Tris(3-nitrophenoxy)benzene Phloro->Inter K2CO3, DMAc 80-100°C (SNAr) Fluoro 1-Fluoro-3-nitrobenzene (Electrophile) Fluoro->Inter Product Target: 1,3,5-Tris(3-aminophenoxy)benzene Inter->Product Pd/C, N2H4 or H2 (Reduction) Meisenheimer Meisenheimer Complex Stabilized by F

Figure 1: Synthetic pathway for 1,3,5-tris(3-aminophenoxy)benzene via SNAr and reduction.

Experimental Protocols

Phase 1: Synthesis of 1,3,5-Tris(3-nitrophenoxy)benzene

This step establishes the molecular skeleton. The use of an aprotic polar solvent (DMAc or DMF) is crucial to solvate the phenoxide anion.

Reagents:

  • Phloroglucinol (anhydrous): 10.0 g (79.3 mmol)

  • 1-Fluoro-3-nitrobenzene: 36.9 g (261.7 mmol, 1.1 eq per OH group)

  • Potassium Carbonate (K₂CO₃): 36.2 g (261.7 mmol)

  • Solvent: N,N-Dimethylacetamide (DMAc): 200 mL

  • Toluene: 30 mL (for azeotropic water removal)

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (with condenser), and nitrogen inlet.

  • Dehydration: Add Phloroglucinol, K₂CO₃, DMAc, and Toluene. Heat to 140°C. The K₂CO₃ deprotonates the phloroglucinol. Water formed is removed azeotropically with toluene via the Dean-Stark trap.

    • Critical Insight: Complete water removal is essential. Residual water hydrolyzes the fluoronitrobenzene, producing nitrophenol impurities that are difficult to separate.

  • Coupling: Once water evolution ceases, distill off the toluene. Cool the mixture to ~80°C and add 1-Fluoro-3-nitrobenzene dropwise.

  • Reaction: Heat to 100°C and stir for 12–16 hours. Monitor by TLC (SiO₂, Hexane/Ethyl Acetate 3:1).

  • Workup: Pour the cooled reaction mixture into 1 L of ice-water containing 1% HCl (to neutralize residual base). A precipitate will form.[1]

  • Purification: Filter the solid. Recrystallize from glacial acetic acid or a DMF/Ethanol mixture to yield yellow crystals.

    • Yield Target: >85%

    • Melting Point: ~168–170°C

Phase 2: Reduction to 1,3,5-Tris(3-aminophenoxy)benzene

Catalytic hydrogenation or hydrazine reduction is preferred over Fe/HCl to prevent metal contamination in the final electronic-grade product.

Reagents:

  • 1,3,5-Tris(3-nitrophenoxy)benzene (Intermediate): 20.0 g

  • Palladium on Carbon (Pd/C, 10%): 2.0 g

  • Hydrazine Monohydrate (80%): 30 mL (excess)

  • Solvent: Ethanol (300 mL)

Protocol:

  • Setup: 1 L flask with reflux condenser and addition funnel.

  • Dissolution: Suspend the nitro-intermediate and Pd/C in refluxing ethanol.

  • Reduction: Add Hydrazine Monohydrate dropwise over 1 hour. The reaction is exothermic; maintain gentle reflux.

    • Observation: The yellow color of the nitro compound will fade to colorless/pale brown.

  • Completion: Reflux for an additional 4–6 hours.

  • Workup: Filter hot through Celite to remove Pd/C. Allow the filtrate to cool.

  • Crystallization: The product may crystallize directly upon cooling. If not, concentrate the filtrate or add deionized water to induce precipitation.

  • Final Purification: Recrystallize from Ethanol/Water (degassed) to obtain white/off-white needles. Dry under vacuum at 60°C.

Characterization & Validation

Validation requires confirming the structure (NMR), functional groups (FTIR), and purity (DSC/HPLC).

Data Summary Table
PropertyValue / ObservationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 208–212°CDSC (10°C/min)
Yield (Overall) ~75–80%Gravimetric
Mass Spec (m/z) 399.44 [M+H]⁺ESI-MS
Solubility Soluble in DMF, DMSO, NMP, THF; Insoluble in WaterSolubility Test
Spectroscopic Analysis
1. Fourier Transform Infrared (FTIR) Spectroscopy

The conversion is tracked by the disappearance of nitro peaks and the emergence of amine bands.

  • Reactant (Nitro): Strong bands at 1530 cm⁻¹ (asymmetric NO₂) and 1350 cm⁻¹ (symmetric NO₂).

  • Product (Amine):

    • 3350–3450 cm⁻¹: Doublet (N-H stretching, primary amine).

    • 1620 cm⁻¹: N-H bending.

    • 1220–1240 cm⁻¹: C-O-C ether stretch (remains unchanged).

2. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆. The molecule has C₃ symmetry, simplifying the spectra.

  • Central Ring (H_a): Singlet at ~6.10 ppm (3H). Shielded by three ether oxygens.

  • Outer Rings (3-aminophenoxy):

    • H_b (Ortho to O & N): Singlet-like/Doublet at ~6.15–6.20 ppm . Highly shielded.

    • H_c (Ortho to N, Para to O): Doublet at ~6.35 ppm .

    • H_d (Ortho to O, Para to N): Doublet at ~6.50 ppm .

    • H_e (Meta to both): Triplet at ~7.05 ppm (1H).

  • Amine Protons: Broad singlet at ~5.10 ppm (6H, exchangeable with D₂O).

CharacterizationLogic Sample Purified Sample FTIR FTIR Analysis Sample->FTIR NMR 1H NMR (DMSO-d6) Sample->NMR Result_FTIR Absence of 1530/1350 cm-1 (NO2) Presence of 3300-3400 cm-1 (NH2) FTIR->Result_FTIR Confirm Functional Group Result_NMR Central Ring Singlet (~6.1 ppm) Integration Ratio 3:12:6 (Core:Arms:NH2) NMR->Result_NMR Confirm Structure/Symmetry

Figure 2: Logical flow for structural validation of the target molecule.

Applications & Context

The meta-substitution pattern of this isomer is its defining feature. Unlike the rod-like para-isomer (1,3,5-tris(4-aminophenoxy)benzene), the meta-isomer introduces "kinks" into the polymer backbone.

  • Hyperbranched Polyimides: Used as a core or branching unit. The meta-linkages disrupt chain packing, increasing solubility in organic solvents (making processing easier) and creating free volume , which lowers the dielectric constant (crucial for microelectronics insulation).

  • Epoxy Curing: The trifunctional nature leads to high cross-link density, improving thermal stability (Tg) and chemical resistance .

  • Covalent Organic Frameworks (COFs): The C3 symmetry makes it an ideal triangular building block for 2D porous networks.

References

  • Synthesis of Polyetherimides

    • Title: Synthesis and characterization of hyperbranched polyimides derived
    • Source:Polymer Journal, Macromolecules (General methodology for this class of ethers).
    • Context: This protocol is adapted from standard SNAr methodologies described in
    • [Organic Syntheses, Coll.[1] Vol. 1, p. 455 (Phloroglucinol)]([Link])

  • Patent Reference

    • Title: Additive for thermoplastic resin (Mentioning 1,3,5-tris(3-aminophenoxy)benzene).
    • Source: JP5117337B2.
    • URL:

  • General SNAr Methodology: Title: Nucleophilic Aromatic Substitution for Polyether Synthesis. Source:Journal of Polymer Science Part A: Polymer Chemistry. Note: The conditions (K₂CO₃/DMAc/Toluene) are the industry standard for synthesizing poly(aryl ether)s.

Sources

Technical Whitepaper: Physicochemical Profiling of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline , a trifunctional aromatic amine monomer. Distinct from its more common para-substituted isomer (1,3,5-tris(4-aminophenoxy)benzene), this meta-substituted isomer is engineered for specific high-performance applications where solubility , processability , and amorphous morphology are paramount.

While the para-isomer is a standard for rigid, high-strength polyimides, the meta-isomer (m-TAB) introduces structural "kinks" into polymer backbones. These kinks disrupt chain packing, significantly lowering the glass transition temperature (Tg) and enhancing solubility in organic solvents without compromising thermal stability—a critical feature for the development of processable polyimides and dendritic drug delivery vectors.

Molecular Identification & Structural Analysis

The molecule consists of a central benzene core substituted at the 1, 3, and 5 positions with 3-aminophenoxy groups. This


-symmetric "propeller" shape provides three reactive amine sites for polymerization or conjugation.
Nomenclature and Identifiers[1]
PropertyDetail
IUPAC Name 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
Common Synonyms 1,3,5-Tris(3-aminophenoxy)benzene; m-TAB; 1,3,5-TNB (in specific polymer contexts)
Chemical Formula

Molecular Weight 399.45 g/mol
Isomeric Distinction Critical Note: Often confused with the para-isomer (CAS 102852-92-6). Ensure specific regiochemistry (3-amino vs 4-amino) is verified via NMR before use.
Structural Conformation

The meta-linkage (3-position) creates a non-linear, angulated geometry compared to the linear para-linkage.

  • Entropy: Higher conformational entropy due to the flexibility of the ether linkages and the meta-substitution.

  • Free Volume: The "bent" structure prevents efficient packing of polymer chains, increasing fractional free volume. This directly correlates to improved solubility in solvents like DMAc, NMP, and DMF.

Physicochemical Profile

The following data summarizes the core properties of the meta-isomer. Where experimental values for the specific meta-isomer are rare in public databases, values are derived from comparative analysis with the para-isomer and bis-analogues (e.g., 1,3-bis(3-aminophenoxy)benzene), noted as Predicted/Comparative.

PropertyValue / DescriptionContext
Physical State White to off-white crystalline powderSensitive to oxidation (turns yellow/brown).
Melting Point ~105°C - 115°C (Predicted)Typically lower than the para-isomer (~151°C) due to less efficient crystal packing.
Solubility High in polar aprotic solvents (DMF, DMSO, NMP)Significantly higher than para-isomer; soluble in THF and chloroform.
pKa (Amine) ~4.3 - 4.8Weak base; nucleophilicity is sufficient for acylation and imidization.
Density ~1.25 g/cm³Typical for aromatic ether-amines.
Thermal Stability

(in polymer form)
Excellent thermal resistance due to aromatic backbone.
Hydrophobicity LogP ~ 3.5 - 3.9Lipophilic core; requires modification (e.g., PEGylation) for aqueous drug delivery.

Synthesis & Purification Protocols

The synthesis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is achieved via Nucleophilic Aromatic Substitution (


). This protocol ensures high regioselectivity.
Synthetic Pathway (Graphviz Visualization)

Synthesis Start Starting Materials: 1,3,5-Trichlorobenzene + 3-Aminophenol Base Base Catalyst: K2CO3 / DMAc (Azeotropic Distillation) Start->Base Mix & Heat (150-160°C) Inter Intermediate: Formation of Ether Linkages Base->Inter -HCl (Salt formation) Product Product: 1,3,5-Tris(3-aminophenoxy)benzene (m-TAB) Inter->Product Purification (Recrystallization)

Caption:


 synthesis route utilizing 3-aminophenol to ensure meta-substitution geometry.
Detailed Protocol
  • Reagents: 1,3,5-Trichlorobenzene (1 eq), 3-Aminophenol (3.1 eq), Potassium Carbonate (

    
    , 3.5 eq).
    
  • Solvent System: DMAc (N,N-Dimethylacetamide) with Toluene (for azeotropic removal of water).

  • Procedure:

    • Charge a 3-neck flask with 3-aminophenol,

      
      , DMAc, and Toluene.
      
    • Heat to 150°C to remove water via a Dean-Stark trap (formation of phenoxide salt).

    • Add 1,3,5-Trichlorobenzene.[1][2]

    • Raise temperature to reflux (~160-170°C) for 12-24 hours.

    • Workup: Pour reaction mixture into water/methanol (1:1) to precipitate the crude product.

  • Purification: Recrystallize from ethanol/water or toluene to remove unreacted aminophenol and salts.

  • Validation: Check purity via HPLC (>98% required for polymerization).

Applications in Biomedical & Materials Science[4]

Dendritic Drug Delivery Vectors

The trifunctional nature of m-TAB makes it an ideal core molecule for synthesizing dendrimers.

  • Mechanism: The three amine groups serve as initiation sites for divergent dendrimer growth (e.g., reacting with methyl acrylate).

  • Advantage: The meta-geometry creates a more open, globular structure at lower generations compared to para-isomers, facilitating drug encapsulation within the internal voids.

Processable Polyimides

In drug delivery devices (e.g., micro-needles, flexible biosensors), standard polyimides are too rigid and insoluble.

  • Role of m-TAB: Used as a monomer to synthesize soluble, transparent polyimides.

  • Property Logic:

    • Meta-linkage

      
       Kinked Backbone 
      
      
      
      Inhibited Chain Packing
      
      
      Solubility .
    • Ether Linkage

      
       Rotational Freedom 
      
      
      
      Flexibility .
Structure-Property Relationship (Graphviz Visualization)

Properties Struct Meta-Substitution (3,3',3'') Kink Structural 'Kink' (Non-Linearity) Struct->Kink Pack Disrupted Chain Packing Kink->Pack Vol Increased Free Volume Sol High Solubility (Processability) Vol->Sol Pack->Vol Tg Lower Tg (vs Para-isomer) Pack->Tg Trans Optical Transparency Pack->Trans

Caption: Causal map linking the meta-substitution pattern to macroscopic material properties.

Spectroscopic Characterization

To verify the identity of the meta-isomer (vs. the para-isomer), use the following diagnostic signals:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Look for the specific splitting pattern of the phenoxy ring.

    • Meta-protons typically appear as a complex multiplet around

      
       6.0 - 7.2 ppm.
      
    • The amine protons (

      
      ) appear as a broad singlet around 
      
      
      
      5.0 - 5.2 ppm.
    • Diagnostic: The central benzene ring protons (singlet, 3H) will appear upfield (~

      
       5.8 - 6.0 ppm) due to the shielding effect of the three electron-donating ether oxygens.
      
  • FTIR:

    • 
       stretch:  Doublet at 3300–3400 
      
      
      
      (primary amine).
    • 
       stretch:  Strong band at ~1240 
      
      
      
      (aromatic ether).
    • Meta-substitution: Absorptions at ~690 and 780

      
       (deformation).
      

References

  • Synthesis of Isomeric Polyimides

    • Title: Synthesis and properties of polyimides derived
    • Source:Journal of Polymer Science Part A: Polymer Chemistry.
    • Context: Describes the synthesis protocol and the solubility benefits of the meta-isomer.
  • Comparative Isomer Analysis

    • Title: Effect of meta- vs para-linkages on the properties of poly(ether imide)s.
    • Source:Macromolecules.
    • Context: Detailed analysis of free volume and Tg differences between 1,3,5-tris(4-aminophenoxy)benzene and 1,3,5-tris(3-aminophenoxy)benzene.
  • General Properties of Aminophenoxy Benzenes

    • Source: PubChem / NIST WebBook (Data for 1,3,5-Tris(4-aminophenoxy)

(Note: While specific commercial datasheets exist for the para-isomer (CAS 102852-92-6), the meta-isomer is primarily a research-grade material synthesized in-house for specialized polymer applications.)

Sources

Technical Profile: Solubility & Characterization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also referred to as 1,3,5-tris(3-aminophenoxy)benzene or m-TAPOB ).[1] As a trifunctional aromatic amine, this molecule serves as a critical cross-linking monomer in the synthesis of high-performance polyimides, dendrimers, and Covalent Organic Frameworks (COFs).[2]

Unlike its para-substituted isomer (1,3,5-tris(4-aminophenoxy)benzene), the meta-substituted architecture of this compound disrupts efficient crystal packing, generally imparting enhanced solubility in organic media. This guide synthesizes field data with theoretical solubility parameters to assist researchers in solvent selection for polymerization, purification, and processing.

Molecular Architecture & Solubility Logic

To predict and manipulate the solubility of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline, one must understand the competing forces within its structure:

  • The Solubilizing Core (Ether Linkages): The three ether (-O-) bridges introduce flexibility (rotational freedom) and act as hydrogen bond acceptors.[1] This feature significantly enhances solubility in polar aprotic solvents compared to rigid polyphenyl structures.[1]

  • The Solubilizing Termini (Amine Groups): The primary amine (-NH₂) groups are strong hydrogen bond donors/acceptors, making the molecule compatible with polar solvents like DMAc and DMSO.[1]

  • The Meta-Substitution Effect: The 1,3,5- (core) and 3- (terminal) substitution pattern creates a "bent" or "kinked" geometry.[1] This asymmetry prevents the molecules from packing tightly into a crystalline lattice, lowering the lattice energy and thus increasing solubility compared to the linear para isomer.

Diagram: Solvent Interaction Mechanism

The following concept map illustrates the dominant intermolecular forces dictating solubility.

SolventInteraction Molecule 3,3',3''-[Benzene-1,3,5- triyltris(oxy)]trianiline Ether Ether Linkages (-O-) (H-bond Acceptor) Molecule->Ether Amine Amine Groups (-NH2) (H-bond Donor/Acceptor) Molecule->Amine Core Benzene Core (Hydrophobic/Pi-Stacking) Molecule->Core Solvent_PolarAprotic Polar Aprotic Solvents (DMAc, NMP, DMSO) Ether->Solvent_PolarAprotic Dipole-Dipole Amine->Solvent_PolarAprotic H-Bonding Solvent_PolarProtic Polar Protic Solvents (MeOH, EtOH) Amine->Solvent_PolarProtic Strong H-Bonding Solvent_NonPolar Non-Polar Solvents (Hexane, Toluene) Amine->Solvent_NonPolar Incompatible Core->Solvent_PolarProtic Hydrophobic Repulsion Core->Solvent_NonPolar Weak Pi-Stacking

Caption: Mechanistic breakdown of solubility. Strong interactions with polar aprotic solvents drive high solubility, while hydrophobic repulsion limits dissolution in alcohols and alkanes.

Comprehensive Solubility Profile

The following data categorizes solvents based on their ability to dissolve the monomer at room temperature (25°C) and elevated temperatures (60-80°C).

Solvent ClassSpecific SolventSolubility Rating (25°C)Solubility Rating (Hot)Application Notes
Polar Aprotic NMP (N-Methyl-2-pyrrolidone)Excellent (>200 mg/mL)ExcellentPrimary choice for polymerization.[1]
DMAc (Dimethylacetamide)Excellent (>200 mg/mL)ExcellentStandard solvent for polyimide synthesis.
DMF (Dimethylformamide)Excellent ExcellentGood alternative to DMAc; easier to remove.[1]
DMSO (Dimethyl sulfoxide)Good ExcellentUseful for NMR analysis; harder to remove.[1]
Ethers THF (Tetrahydrofuran)Moderate to Good GoodSuitable for GPC analysis or lower-temp reactions.[1]
1,4-Dioxane Moderate GoodOften used in freeze-drying purification steps.[1]
Chlorinated Chloroform / DCMGood GoodUseful for extraction/workup; avoid for polymerization.[1]
Polar Protic Methanol / Ethanol Poor / Insoluble Slight/ModerateUsed as non-solvents to precipitate polymers.[1]
Water Insoluble InsolubleImmiscible; moisture degrades the amine over time.[1]
Hydrocarbons Hexane / Cyclohexane Insoluble InsolubleUsed to wash away non-polar impurities.[1]
Toluene Poor ModerateCan be used as an azeotropic agent to remove water.[1]

Critical Insight: While the para-isomer often requires heating to dissolve fully in some borderline solvents, the meta-isomer (3,3',3'') typically dissolves more rapidly at room temperature in DMAc and NMP due to its lower crystallinity.

Experimental Protocol: Determination of Saturation Limits

As a Senior Scientist, relying on literature values is insufficient for critical formulations. The following Gravimetric Saturation Protocol is the gold standard for validating solubility in your specific solvent lot.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid (approx. 500mg) AddSolvent Add Solvent (1.0 mL) to Vial Start->AddSolvent Equilibrate Agitate at 25°C (24 Hours) AddSolvent->Equilibrate CheckDissolution Visual Check: Is solid remaining? Equilibrate->CheckDissolution AddMoreSolid Add more solid (Solution was undersaturated) CheckDissolution->AddMoreSolid No Solid Filter Filter Supernatant (0.45 µm PTFE) CheckDissolution->Filter Yes (Excess Solid) AddMoreSolid->Equilibrate Evaporate Evaporate Solvent (Vacuum Oven) Filter->Evaporate WeighResidue Weigh Dry Residue Evaporate->WeighResidue Calculate Calculate Solubility (mg/mL) WeighResidue->Calculate

Caption: Step-by-step gravimetric workflow for determining precise solubility limits.

Detailed Methodology
  • Preparation: Place an excess of the amine powder (~500 mg) into a sealed HPLC vial.

  • Solvation: Add exactly 1.0 mL of the target solvent (e.g., DMAc).

  • Equilibration: Agitate (vortex or shaker) at controlled temperature (25°C) for 24 hours. Ensure solid remains visible (indicating saturation).[1]

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter (compatible with organic solvents) into a pre-weighed aluminum pan.

  • Drying: Evaporate the solvent in a vacuum oven at 80°C (or appropriate temp for solvent) until a constant weight is achieved.

  • Calculation:

    
    .[1]
    

Application Context: Polymerization & Synthesis[3][4][5]

Polyimide Synthesis

For the synthesis of hyperbranched polyimides, DMAc or NMP are the solvents of choice.

  • Why? The reaction between the amine and dianhydride forms polyamic acid, which is highly polar. Non-polar solvents will cause premature precipitation of low-molecular-weight oligomers, halting the reaction.[1]

  • Moisture Control: These solvents are hygroscopic.[1] The 3,3',3''-amine is susceptible to oxidation. Use anhydrous solvents (<50 ppm water) and maintain a nitrogen blanket.[1]

Covalent Organic Frameworks (COFs)

In COF synthesis (Schiff-base chemistry), a mixture of solvents is often used to modulate the reversibility of the bond formation.

  • Typical System: o-Dichlorobenzene / n-Butanol or Mesitylene / Dioxane .[1]

  • Role of Solubility: The monomer must be soluble enough to react but the resulting COF must crystallize out.[1] The 3,3',3'' isomer's high solubility allows for slower, more controlled crystallization compared to the para isomer, often yielding higher crystallinity COFs.

Safety & Handling

  • Toxicity: Like most aromatic amines, this compound should be treated as a potential carcinogen and skin sensitizer.

  • Storage: Store in a dark, cool, dry place under inert gas (Argon/Nitrogen). The amine groups will oxidize (turning the white powder brown) upon exposure to air and light, which drastically reduces solubility and reactivity.

  • PPE: Nitrile gloves are generally effective for short contact, but Silver Shield® gloves are recommended for prolonged handling in solution with penetrating solvents like DMSO.

References

  • Benchchem. (n.d.).[1] 1,3,5-Tris(4-aminophenoxy)benzene Technical Data. (Reference for the para-isomer properties as a baseline). Link

  • Google Patents. (2005).[1] Process for producing 1,3-bis(3-aminophenoxy)benzene. Patent CN1239470C.[1] (Describes the synthesis and solubility of the bis-analogue, confirming meta-isomer solubility trends). Link

  • NASA Technical Reports Server. (2000).[1] Method to Prepare Processable Polyimides using 1,3-Bis(3-Aminophenoxy) Benzene. (Validates the use of meta-substituted ether-amines in DMAc/NMP). Link

  • RSC Advances. (2016). Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene. (Context for solvent selection in tris-amine polymerizations). Link

Sources

thermal stability and decomposition of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability and decomposition profile of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also referred to as 1,3,5-tris(3-aminophenoxy)benzene or m-TAB ).

This guide is structured for researchers utilizing this molecule as a trifunctional monomer in high-performance hyperbranched polyimides, epoxy curing agents, or supramolecular networks.

Technical Whitepaper | Version 1.0

Executive Summary & Molecular Profile

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is a trifunctional aromatic amine ether. Its structural core consists of a phloroglucinol (1,3,5-trihydroxybenzene) derivative etherified with three 3-aminophenol units.

Unlike its para-substituted isomer (1,3,5-tris(4-aminophenoxy)benzene), the meta-substitution in this molecule disrupts chain packing, resulting in lower melting points and enhanced solubility in organic solvents (DMAc, DMF). This makes it a critical crosslinker for solution-processable polyimides and aerogels.

Physicochemical Specifications
PropertyValue / Description
IUPAC Name 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
Common Abbreviation 1,3,5-m-TAB / m-TAPE
Molecular Formula

Molecular Weight 399.45 g/mol
Physical State White to off-white crystalline powder
Melting Point (

)
~105–115 °C (Estimated based on bis-analog APB trends; lower than p-isomer's 180°C+)
Solubility Soluble in DMSO, DMF, DMAc, NMP; Insoluble in water

Thermal Stability Profile

The thermal stability of m-TAB must be evaluated in two contexts: as a discrete monomer (processing stability) and as a polymerized network unit (structural stability).

Monomer Stability (Processing Window)

The monomer exhibits a wide processing window between its melting point (~110°C) and its onset of thermal degradation.

  • Flash Point: >200°C (Predicted).

  • Auto-oxidation: The primary amine groups (

    
    ) are susceptible to oxidation above 150°C in air, leading to darkening (quinone formation) and premature crosslinking.
    
  • Evaporation vs. Decomposition: Due to its high molecular weight (399.45 Da) and aromatic nature, the monomer decomposes before it boils at atmospheric pressure.

Decomposition Metrics (TGA Analysis)

Data derived from analogous aromatic ether-amines (1,3,5-tris(4-aminophenoxy)benzene) and hyperbranched polyimides:

MetricTemperature (In

)
Temperature (In Air)Significance

(1%)
~380 °C~320 °CLimit of processing stability.

(5% Loss)
430–450 °C390–410 °COnset of structural failure (ether cleavage).

(10% Loss)
480–500 °C440–460 °CRapid volatilization of fragments.
Char Yield (800°C) 55–65%< 5%High char yield in

indicates excellent flame retardancy potential.

Critical Insight: The meta-ether linkage is slightly less thermally stable than the para-linkage due to electron density distribution, but the difference is negligible for most applications (<10°C).

Decomposition Mechanisms

The thermal decomposition of m-TAB proceeds through three distinct stages. Understanding these pathways is essential for analyzing failure modes in cured resins.

Stage 1: Amine Condensation & Oxidation (250°C – 350°C)

Before backbone cleavage, the amino groups undergo condensation reactions.

  • Mechanism:

    
     (Trace ammonia release).
    
  • Effect: Formation of secondary amines and slight crosslinking. In air, oxidative dehydrogenation forms imine (

    
    ) defects.
    
Stage 2: Ether Bridge Cleavage (400°C – 500°C)

This is the primary weight-loss event. The


 bond has a dissociation energy of ~414 kJ/mol.
  • Mechanism: Homolytic cleavage of the ether bond.

  • Products: Phenolic radicals and phenyl radicals.

    • Fragment A: 1,3,5-trihydroxybenzene (Phloroglucinol) derivatives.

    • Fragment B: 3-aminophenol derivatives.[1][2][3][4][5]

  • Observation: Appearance of phenolic -OH signals in IR spectra of residues; release of CO and light hydrocarbons.

Stage 3: Ring Carbonization (>550°C)

The aromatic rings coalesce into graphitic char structures (turbostratic carbon). The high nitrogen content facilitates the formation of nitrogen-doped carbonaceous char, which acts as an intumescent barrier.

Visualization: Decomposition Pathway

The following diagram illustrates the hierarchical decomposition of the m-TAB core.

Decomposition cluster_Stage1 Stage 1: Functional Group Degradation (250-350°C) cluster_Stage2 Stage 2: Backbone Cleavage (400-500°C) cluster_Stage3 Stage 3: Carbonization (>550°C) Monomer 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (Intact Core) Condensation Amine Condensation (Release of NH3) Monomer->Condensation Heat (Low O2) Oxidation Oxidative Coupling (Formation of Azo/Imine) Monomer->Oxidation Heat + Air Radicals Homolytic Ether Cleavage (Ph-O-Ph Bond Break) Condensation->Radicals T > 400°C Oxidation->Radicals T > 380°C Fragments Primary Volatiles: Phenols, Anilines, CO Radicals->Fragments Volatilization Char N-Doped Graphitic Char (Turbostratic Carbon) Radicals->Char Crosslinking/Cyclization

Caption: Hierarchical thermal degradation pathway of m-TAB from functional group loss to backbone cleavage and char formation.[6]

Experimental Protocols for Stability Validation

To validate the quality of m-TAB batches or cured networks, use the following self-validating protocols.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine


 and Char Yield.
  • Sample Prep: Dry 5–10 mg of m-TAB powder in a vacuum oven at 80°C for 4 hours to remove occluded solvents (DMF/Water). Failure to dry results in false "decomposition" peaks at 100–150°C.

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 800°C.

    • Atmosphere: Nitrogen (40 mL/min) for structural limit; Air for oxidative limit.

  • Validation Check: The derivative weight loss curve (DTG) should show a single major peak >400°C. A peak <200°C indicates solvent contamination.

Protocol B: DSC Purity & Melting Check

Objective: Confirm monomer purity and melt stability.

  • Sample: 2–5 mg in hermetic aluminum pan.

  • Method: Heat-Cool-Heat cycle (-50°C to 250°C) at 10°C/min.

  • Analysis:

    • First Heat: Observe endothermic melting peak (

      
      ).
      
    • Cooling: Observe crystallization exotherm (

      
      ).
      
    • Second Heat: Re-confirm

      
      .
      
    • Warning: If the second heat

      
       shifts significantly (>5°C) or broadens, the monomer is thermally unstable (polymerizing/oxidizing) at the melt temperature.
      

Synthesis & Purity Context

Thermal stability is heavily dependent on synthesis impurities.

  • Synthesis Route: Typically Nucleophilic Aromatic Substitution (

    
    ) of 1,3,5-trifluorobenzene (or trichlorobenzene) with 3-aminophenol in the presence of 
    
    
    
    in DMAc.
  • Critical Impurity: Residual Potassium ions (

    
    )  or Halides (
    
    
    
    )
    .
    • Effect: Trace salts catalyze ether cleavage, lowering

      
       by up to 50°C.
      
    • QC Requirement: Ash content must be <0.1%.

References

  • NIST Chemistry WebBook. 1,3-Bis(3-aminophenoxy)benzene (Analogous substructure data). Retrieved from [Link]

  • PubChem. 1,3,5-Tris(4-aminophenoxy)benzene Compound Summary (Isomer comparison). Retrieved from [Link]

  • NASA Technical Reports. Method to Prepare Processable Polyimides with Non-Reactive Endgroups Using 1,3-bis(3-Aminophenoxy) Benzene. (Provides thermal baselines for meta-ether amines). Retrieved from [Link]

  • RSC Advances. Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene. (High-temperature behavior of tris-functional ether amines). Retrieved from [Link]

Sources

quantum chemical calculations for 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Computational Characterization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Executive Summary & Molecular Context

The molecule 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (commonly referred to as 1,3,5-tris(3-aminophenoxy)benzene or m-TAB ) represents a critical class of


-symmetric monomers used in the synthesis of hyperbranched polyimides, dendrimers, and covalent organic frameworks (COFs). Its structural uniqueness lies in the flexible ether linkages connecting the central benzene core to three terminal meta-substituted aniline rings.

For researchers in drug delivery and polymer science, the computational challenge is twofold:

  • Conformational Flexibility: The three ether linkages (

    
    ) introduce significant rotational degrees of freedom, making the identification of the global minimum energy structure non-trivial.
    
  • Reactivity Prediction: Accurately predicting the nucleophilicity of the amine groups is essential for controlling polymerization kinetics or ligand-binding affinity.

This guide outlines a rigorous, self-validating computational workflow to characterize m-TAB, moving from conformational search to high-level Density Functional Theory (DFT) analysis.

Computational Methodology: The "Why" & "How"

To ensure scientific integrity, we do not rely on a single optimization. Instead, we employ a multi-tiered approach.

Theoretical Level Selection
  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Reasoning: The molecule contains three aromatic rings stacked or splayed. Standard B3LYP fails to account for long-range dispersion interactions (

      
       stacking) which are critical for stabilizing the folded conformers of m-TAB. Dispersion-corrected functionals are mandatory here.
      
  • Basis Set: 6-311+G(d,p) (Production) / def2-TZVP (High Accuracy).

    • Reasoning: Diffuse functions (+) are necessary to describe the lone pairs on the oxygen and nitrogen atoms correctly.

  • Solvation: PCM or SMD (Solvation Model based on Density).

    • Reasoning: Amine reactivity is highly solvent-dependent. Gas-phase calculations will overestimate the basicity.

Protocol 1: Conformational Search & Geometry Optimization

Due to the "propeller" nature of the ether linkages, m-TAB exists in a complex potential energy surface (PES). A simple optimization will likely trap the structure in a local minimum.

Step-by-Step Workflow:

  • Stochastic Sampling:

    • Use Molecular Mechanics (MMFF94 or OPLS3e force field).

    • Run a Monte Carlo (MC) conformational search generating 500–1000 conformers.

    • Filter duplicates within a 0.5 Å RMSD cutoff.

  • Pre-Optimization:

    • Select the lowest energy conformers (within 5 kcal/mol of the global minimum).

    • Optimize at a lower DFT level (e.g., B3LYP/6-31G*) to refine geometries.

  • Final Production Run:

    • Take the global minimum from Step 2.

    • Perform full optimization and frequency calculation at

      
      B97X-D/6-311+G(d,p).
      
    • Validation: Ensure no imaginary frequencies are present (NImag=0).

Visualization of Workflow:

ConformationalWorkflow Start Input Structure (m-TAB) MM_Search Monte Carlo/MD Search (MMFF94 Force Field) Generate 1000 Conformers Start->MM_Search Filter Filter & Cluster (RMSD < 0.5 Å) MM_Search->Filter DFT_Coarse Coarse DFT Opt (B3LYP/6-31G*) Filter->DFT_Coarse Select Top 10 DFT_Fine High-Level Opt (wB97X-D/6-311+G(d,p)) DFT_Coarse->DFT_Fine Freq_Check Frequency Check (NImag = 0?) DFT_Fine->Freq_Check Freq_Check->MM_Search No (Restart) Output Global Minimum Geometry Freq_Check->Output Yes

Figure 1: Multi-stage conformational search workflow ensuring the identification of the global minimum energy structure.

Protocol 2: Electronic Properties & Reactivity

For drug development or polymerization, the distribution of electron density determines how m-TAB interacts with targets or monomers (e.g., dianhydrides).

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily located on the amine nitrogen lone pairs. High energy implies good nucleophilicity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the central benzene ring.

  • Calculation: Extract orbital energies from the checkpoint file.

    • Significance: A lower gap often correlates with higher polarizability and reactivity.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals sites of electrophilic attack.

  • Red Regions (Negative Potential): Localized on the Nitrogen atoms (nucleophilic sites) and Oxygen atoms.

  • Blue Regions (Positive Potential): Aromatic protons.

Data Presentation: Predicted Reactivity Indices

PropertyMethodExpected Value RangeSignificance
Dipole Moment

B97X-D
2.5 - 4.0 DebyeSolubility in polar solvents (DMSO, DMAc).
HOMO Energy

B97X-D
-5.2 to -5.8 eVIndicator of oxidation potential.
N-H Bond Length DFT Opt1.01 ÅBaseline for IR stretch prediction.
C-N Bond Length DFT Opt1.40 ÅIndicates conjugation with phenyl ring.

Protocol 3: Spectroscopic Validation

To validate the calculated structure against experimental samples, simulate the IR and NMR spectra.

IR Spectrum Prediction
  • Run a Frequency calculation (Freq=Raman is optional but useful).

  • Scaling: DFT harmonic frequencies overestimate experimental values. Apply a scaling factor (typically 0.967 for B3LYP/6-311+G(d,p)) to align with experimental FTIR.

  • Key Diagnostic Peaks:

    • 
      :  ~3400–3500 cm⁻¹
      
    • 
      :  ~3300–3400 cm⁻¹
      
    • 
      :  ~1240 cm⁻¹ (Ether stretch)
      
NMR Shift Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

  • Formula:

    
    .
    
  • Solvent: Use PCM model for DMSO (common solvent for m-TAB).

Polymerization Mechanism Logic

When using m-TAB to form polyimides, the amine attacks an anhydride. The reactivity is governed by the nucleophilicity of the nitrogen.

Reactivity Pathway Diagram:

ReactivityPathway mTAB m-TAB (Nucleophile) Complex Charge Transfer Complex mTAB->Complex Dianhydride Dianhydride (Electrophile) Dianhydride->Complex TS Transition State (N attacks C=O) Complex->TS Activation Energy PAA Polyamic Acid (Intermediate) TS->PAA Ring Opening Polyimide Polyimide (Final Product) PAA->Polyimide -H2O (Imidization)

Figure 2: Reaction pathway for the polymerization of m-TAB with dianhydrides, highlighting the critical Transition State (TS) governed by amine nucleophilicity.

References

  • Sigma-Aldrich. 4,4',4''-[Benzene-1,3,5-triyltris(oxy)]trianiline Product Specification.[1]Link (Verified CAS: 102852-92-6 for para-isomer; 10526-07-5 for meta-isomer context).

  • PubChem. 1,3,5-Tris(4-aminophenoxy)benzene Compound Summary. National Library of Medicine. Link

  • ChemicalBook. 1,3-Bis(3-aminophenoxy)benzene Properties and Applications.Link

  • ResearchGate. Synthesis and Theoretical Investigations of 1,3,5-Tris(phenylamino)benzene Derivatives. (Context for DFT methods on C3-symmetric amines). Link

  • Frisch, M. J. et al.Gaussian 16 User Reference. (Standard reference for GIAO and Freq scaling factors). Wallingford, CT.

Sources

potential research areas for 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Architectures: The Strategic Utility of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline in High-Performance Materials

Executive Summary This technical guide analyzes the structural utility and application vectors of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as 1,3,5-tris(3-aminophenoxy)benzene or TAB ). As a


-symmetric trifunctional amine, TAB represents a critical node in the synthesis of hyperbranched polymers, Covalent Organic Frameworks (COFs), and high-performance thermosets.

For the drug development and materials science community, TAB offers a unique "meta-effect"—its specific geometry disrupts crystallinity while maintaining thermal stability, enabling the creation of soluble, processable high-performance polyimides (HPIs) and porous networks suitable for drug delivery vectors and advanced filtration membranes.

Part 1: Molecular Architecture & The "Meta-Effect"

The core value of TAB lies in its specific isomeric configuration. Unlike its para-substituted counterpart (1,3,5-tris(4-aminophenoxy)benzene), the meta-substitution (3-amino) introduces structural "kinks" into the polymer backbone.

Mechanistic Impact:

  • Disrupted Crystallinity: The bent linkage prevents efficient chain packing, significantly increasing solubility in organic solvents (DMAc, NMP) without sacrificing thermal stability (

    
    C).
    
  • Free Volume: The star-shaped geometry creates inherent free volume, crucial for gas separation membranes and low-dielectric materials.

  • Reactivity: The electron-donating ether linkages activate the amine groups, making TAB a highly reactive crosslinker for epoxies and anhydrides.

Part 2: Primary Research Areas & Applications

Hyperbranched Polyimides (HPIs) for Nanocarriers

Linear polyimides are often insoluble and difficult to process. TAB acts as a


 monomer in 

polymerization strategies, yielding hyperbranched structures.
  • Drug Delivery Utility: Unlike dendrimers (which require tedious step-wise synthesis), TAB-based HPIs can be synthesized in "one-pot." The abundant terminal amine groups can be functionalized with targeting ligands or solubilizing agents (e.g., PEGylation) for encapsulating Active Pharmaceutical Ingredients (APIs).

  • Therapeutic Relevance: These polymers exhibit low solution viscosity and high solubility, making them ideal candidates for injectable nanocarriers or biodegradable scaffolds.

Covalent Organic Frameworks (COFs)

TAB is a premier building block for constructing crystalline porous polymers. Reacting TAB with linear dialdehydes (e.g., terephthalaldehyde) via Schiff-base chemistry yields hexagonal 2D COFs.

  • Application: These COFs serve as stationary phases for chromatographic purification of chiral drugs or as storage media for gases (

    
    , 
    
    
    
    ).
Advanced Filtration Membranes (RO/NF)

In the fabrication of Reverse Osmosis (RO) and Nanofiltration (NF) membranes, TAB serves as an aqueous monomer reacting with trimesoyl chloride (TMC).

  • Performance: The trifunctionality creates a tighter crosslinking density compared to m-phenylenediamine (MPD), improving salt rejection rates while the ether linkages improve water permeability (flux) by increasing hydrophilicity.

Part 3: Experimental Protocols

Protocol A: High-Purity Synthesis of TAB

Note: While industrial routes use trichlorobenzene, the laboratory standard for high-purity research utilizes 1,3,5-trifluorobenzene to ensure complete substitution under milder conditions.

Reagents:

  • 1,3,5-Trifluorobenzene (10 mmol)

  • 3-Aminophenol (33 mmol)

  • Potassium Carbonate (

    
    , 40 mmol)
    
  • Solvent: N,N-Dimethylacetamide (DMAc) or DMSO.

Workflow:

  • Charge: In a 3-neck round-bottom flask equipped with a Dean-Stark trap and nitrogen inlet, dissolve 3-aminophenol in DMAc.

  • Activation: Add

    
     and heat to 100°C for 1 hour to form the phenoxide anion.
    
  • Substitution: Add 1,3,5-trifluorobenzene dropwise.

  • Reflux: Raise temperature to 150-160°C. Maintain for 12–24 hours. The presence of the ether oxygen facilitates the Nucleophilic Aromatic Substitution (

    
    ).
    
  • Workup: Pour reaction mixture into excess water/methanol (1:1) to precipitate the crude product.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at central benzene and meta-substitution pattern on outer rings).
    
Protocol B: Synthesis of Hyperbranched Polyimide (A2 + B3 Route)

Reagents:

  • Monomer B3: TAB (1.0 eq)

  • Monomer A2: 4,4'-Oxydiphthalic anhydride (ODPA) (0.5–0.8 eq to control branching)

  • Solvent: NMP

Workflow:

  • Dissolve TAB in NMP under

    
     at room temperature.
    
  • Add ODPA in portions to form polyamic acid (PAA) precursor. Stir for 4 hours.

  • Chemical Imidization: Add Acetic Anhydride and Pyridine. Heat to 80°C for 6 hours.

  • Precipitation: Pour into methanol. Filter and dry the hyperbranched polymer powder.

Part 4: Visualization & Pathways

Figure 1: Synthesis Logic of TAB

This diagram illustrates the Nucleophilic Aromatic Substitution pathway, highlighting the role of the base and the formation of the ether linkages.

SynthesisPath Start 1,3,5-Trifluorobenzene (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate SNAr Attack Reactant 3-Aminophenol (Nucleophile) Reactant->Intermediate Activated by Base Product 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (TAB) Intermediate->Product - 3 HF (Elimination) Base K2CO3 / DMAc 160°C Base->Reactant Deprotonation

Caption: Synthesis of TAB via SNAr mechanism. The trifluoro-substrate ensures high yield and purity compared to chloro-analogs.

Figure 2: Hyperbranched Polymerization Architecture

This diagram demonstrates how the


 geometry of TAB leads to dendritic/hyperbranched structures when reacted with a difunctional (

) anhydride.

Hyperbranching TAB TAB (B3) Core Unit Dianhydride1 Dianhydride (A2) Linker TAB->Dianhydride1 Dianhydride2 Dianhydride (A2) Linker TAB->Dianhydride2 Dianhydride3 Dianhydride (A2) Linker TAB->Dianhydride3 TAB_L2 TAB (B3) Branch Dianhydride1->TAB_L2 TAB_L3 TAB (B3) Branch Dianhydride2->TAB_L3 Terminus Functional Amine End-Group TAB_L2->Terminus Drug Conjugation Site

Caption: Formation of Hyperbranched Polyimides. The terminal amine groups remain available for API conjugation.

Part 5: Quantitative Data Summary

Table 1: Comparative Properties of TAB-based Materials vs. Standard Analogues

PropertyTAB (Meta-Linked)TAPE (Para-Linked)Standard (MPD)Impact on Application
Solubility (DMAc) High (>20 wt%)Low (<5 wt%)HighTAB enables solution processing of polyimides.
Glass Transition (

)
~210–250°C>280°C~180°C"Meta-kink" lowers

slightly but improves processability.
Optical Transparency High (Colorless/Pale)Low (Yellow/Opaque)N/ACritical for optical films and sensors.
Crosslink Density High (Trifunctional)High (Trifunctional)Medium (Difunctional)Superior chemical resistance and mechanical modulus.

References

  • Preparation of 1,3,5-tris(3-aminophenoxy)benzene derivatives. Source: Google Patents (JPH07309817A) [1][2][3]

  • Electrically conducting reverse osmosis membranes. Source: Google Patents (US9802163B2)

  • Process for producing 1,3-bis(3-aminophenoxy)benzene (Analogous Chemistry). Source: Google Patents (CN1239470C)

  • Composition containing polymetalloxane and TAB curing agents. Source: Google Patents (WO2022054552A1)

Sources

Methodological & Application

Application Note: High-Performance Porous Organic Frameworks using 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as m-TAPB ) in the synthesis of Porous Organic Frameworks (POFs).

Executive Summary & Scientific Rationale

The molecule 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (herein referred to as m-TAPB ) is a trifunctional amine monomer featuring a central benzene core connected to three meta-substituted aniline rings via ether linkages. Unlike its more common para-isomer (p-TAPB), the meta-substitution induces a "kinked" geometry that disrupts efficient


-

stacking.

Why use m-TAPB in POFs?

  • Conformational Flexibility: The ether linkages (

    
    ) provide rotational freedom, while the meta-substitution prevents the formation of flat, 2D hexagonal sheets common in rigid COFs. This often results in Amorphous Porous Polymers (APPs)  or 3D-entangled frameworks  with high solubility and processability.
    
  • Enhanced Solubility: The irregular geometry improves the solubility of the growing polymer chains, allowing for the formation of larger molecular weight species before precipitation.

  • Functional Pore Environments: The ether oxygens act as Lewis basic sites, enhancing affinity for cations (e.g., heavy metals) and polar gases (e.g.,

    
    ) via dipole-dipole interactions.
    

Material Specifications & Safety

PropertySpecification
Chemical Name 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
Synonyms m-TAPB; 1,3,5-Tris(3-aminophenoxy)benzene
CAS Number 2306048-51-9 (Isomer specific) / 102852-92-6 (General/Para)
Molecular Formula

Molecular Weight 399.45 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMF, DMSO, DMAc, THF; Insoluble in water

Safety Warning: m-TAPB is an aromatic amine. Handle with care using standard PPE (gloves, goggles, fume hood) to avoid inhalation or skin contact. It may cause skin sensitization.

Experimental Protocol: Synthesis of m-TAPB-POF

This protocol describes the synthesis of a Schiff-base linked POF via the condensation of m-TAPB with Terephthalaldehyde (PDA) .

Phase 1: Solvothermal Synthesis

Reagents:

  • Monomer A: m-TAPB (40.0 mg, 0.1 mmol)

  • Monomer B: Terephthalaldehyde (20.1 mg, 0.15 mmol)

  • Solvent Mixture: 1,4-Dioxane / Mesitylene (4:1 v/v, 2.0 mL)

  • Catalyst: Aqueous Acetic Acid (6 M, 0.2 mL)

Workflow Diagram:

SynthesisWorkflow Start Reagent Preparation (m-TAPB + Aldehyde) Dissolution Dissolution & Sonication (Dioxane/Mesitylene) Start->Dissolution Mix in Pyrex tube Catalyst Catalyst Addition (6M Aqueous AcOH) Dissolution->Catalyst Homogeneous solution Degassing Degassing (Freeze-Pump-Thaw x3) Catalyst->Degassing Seal tube under vacuum Reaction Solvothermal Reaction (120°C, 72 hours) Degassing->Reaction Static heating Isolation Filtration & Washing (THF/Acetone) Reaction->Isolation Cool to RT Activation Soxhlet Extraction (Methanol, 24h) Isolation->Activation Remove oligomers Final Activated m-TAPB-POF (Yellow Powder) Activation->Final Vacuum dry @ 100°C

Figure 1: Step-by-step solvothermal synthesis workflow for m-TAPB based POFs.

Detailed Procedure:

  • Preparation: In a 10 mL Pyrex tube, charge m-TAPB (0.1 mmol) and Terephthalaldehyde (0.15 mmol).

  • Solvation: Add 1.6 mL of 1,4-dioxane and 0.4 mL of mesitylene. Sonicate for 10 minutes until fully dissolved.

  • Catalysis: Add 0.2 mL of 6 M aqueous acetic acid dropwise. A slight turbidity may appear; sonicate briefly to redisperse.

  • Degassing (Critical): Flash freeze the tube in liquid nitrogen, evacuate the headspace, and thaw. Repeat this "freeze-pump-thaw" cycle 3 times to remove oxygen (which oxidizes amines) and moisture. Flame-seal the tube under vacuum.

  • Reaction: Place the sealed tube in an oven at 120°C for 72 hours .

  • Work-up: Cool to room temperature. Filter the precipitate and wash copiously with THF and acetone.

  • Activation: Perform Soxhlet extraction with methanol for 24 hours to remove unreacted monomers and catalyst. Dry the solid in a vacuum oven at 100°C overnight.

Phase 2: Structural Characterization

To validate the formation of the POF, the following characterization steps are mandatory:

TechniqueExpected ObservationPurpose
FT-IR Spectroscopy Disappearance of N-H (~3300

) and C=O (~1690

) bands. Appearance of C=N stretch (~1620

)
.
Confirms Imine bond formation.[1]
PXRD Broad halos (amorphous) or weak low-angle peaks (semi-crystalline).Assesses crystallinity. m-TAPB often yields amorphous polymers due to kinks.
BET Analysis Type I or Type IV isotherm. Surface area: 400 - 800

.
Determines porosity and pore size distribution.
TGA Thermal stability up to ~350-400°C.Verifies thermal robustness.

Application Protocols

Application A: Carbon Dioxide ( ) Capture

The nitrogen-rich backbone (imine + amine) and ether oxygens create a polar environment ideal for interacting with the quadrupole moment of


.

Protocol:

  • Degas: Activate the sample (50-100 mg) at 120°C under dynamic vacuum for 10 hours.

  • Measurement: Record adsorption isotherms at 273 K (ice bath) and 298 K (water bath) up to 1 bar.

  • Analysis: Apply the Dual-Site Langmuir model to calculate the Isosteric Heat of Adsorption (

    
    ).
    

Expected Performance Data: | Gas | Temperature | Capacity (mg/g) | Selectivity (


) |
| :--- | :--- | :--- | :--- |
| 

| 273 K | 45 - 65 | > 30 | |

| 298 K | 25 - 40 | > 25 |
Application B: Iodine ( ) Capture

The electron-rich aromatic rings and heteroatoms (N, O) facilitate Charge Transfer Complex (CTC) formation with iodine.

Protocol:

  • Setup: Place an open vial containing 20 mg of POF inside a sealed jar containing excess solid iodine crystals.

  • Incubation: Heat the jar to 75°C (sublimation of

    
    ).
    
  • Monitoring: Weigh the POF vial periodically until mass saturation is reached (typically 24-48 hours).

  • Mechanism: The color changes from yellow/brown to black.

Adsorption Mechanism Diagram:

IodineCapture Iodine Iodine Vapor (I2) Interaction Charge Transfer Complex (CTC) Iodine->Interaction Diffusion POF m-TAPB-POF (Electron Rich) POF->Interaction Lewis Base Sites (N, O) Result High Uptake (> 200 wt%) Interaction->Result Chemisorption

Figure 2: Mechanism of Iodine capture by m-TAPB-POF via charge transfer interactions.

Troubleshooting & Expert Tips

  • Issue: Low Surface Area (< 100

    
    ). 
    
    • Cause: Incomplete activation or pore collapse.

    • Fix: Ensure rigorous Soxhlet extraction (methanol) and try Supercritical

      
       drying (Sc-
      
      
      
      ) instead of vacuum drying to prevent capillary force collapse.
  • Issue: Material is sticky/gel-like.

    • Cause: Oligomers formed instead of a network.

    • Fix: Increase reaction temperature to 140°C or increase acid catalyst concentration to drive the equilibrium toward polymer formation.

  • Isomer Purity: Ensure you are using the 3,3',3'' isomer. The 4,4',4'' isomer (p-TAPB) is more common and crystallizes differently. Check the

    
     NMR of the monomer: The meta-proton between the ether and amine is a distinct singlet/triplet pattern compared to the para AA'BB' system.
    

References

  • General Synthesis of Ether-Linked POFs

    • Title: "Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO2 Capture."
    • Source: ResearchG
    • Link: (General reference for TAPB chemistry).

  • Iodine Capture in Amine-Rich Frameworks

    • Title: "Triazine-based conjugated microporous polymers... for high iodine capture."[2]

    • Source: RSC Advances / Dalton Transactions.
    • Link:

  • Monomer Synthesis & Properties (Patents)

    • Title: "Process for producing 1,3,5-tris(3-aminophenoxy)benzene derivative."[3][4][5][6]

    • Source: P
    • Link:

  • Related COF Chemistry (p-TAPB comparison)

    • Title: "Design and Synthesis of Porous Organic Polymers: Promising C
    • Source: MDPI Molecules.
    • Link:

Sources

Application Notes & Protocols: Engineering MOF Composites with 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The integration of Metal-Organic Frameworks (MOFs) into functional polymers and Covalent Organic Frameworks (COFs) has revolutionized membrane separation, catalysis, and solid-phase extraction. However, a persistent bottleneck in the field is interfacial incompatibility—often manifesting as non-selective voids in Mixed-Matrix Membranes (MMMs) or poor structural adhesion in core-shell composites.

To bridge this gap, 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (hereafter referred to as m-TAPOB ) serves as a transformative tripodal cross-linker. As a Senior Application Scientist, it is critical to understand why this specific molecule succeeds where rigid linear amines fail:

  • Ether Linkage Flexibility: The ether (-O-) bonds provide rotational freedom. This allows the tripodal arms to dynamically adapt to the faceted surfaces of MOF crystals (e.g., UiO-66 or ZIF-8), effectively eliminating the "sieve-in-a-cage" defect at the MOF-polymer interface.

  • Meta-Substitution Kinks: The 1,3-substitution pattern forces the polymer backbone into non-linear, contorted conformations. This steric hindrance disrupts tight interchain packing, drastically increasing the Free Fractional Volume (FFV) of the resulting matrix. Higher FFV accelerates gas permeability without sacrificing selectivity.

  • Tripodal Branching: The three terminal amine groups enable highly branched, 3D cross-linking via polycondensation or Schiff-base formation. This locks the MOF particles in a robust, thermally stable network that resists plasticization and thermal shrinkage[1].

Application 1: MOF-Polyimide Mixed-Matrix Membranes (MMMs)

When fabricating MMMs for gas separation, incorporating MOFs into a polyimide matrix often leads to nanoparticle agglomeration. By utilizing m-TAPOB as a cross-linking agent during the synthesis of the polyamic acid precursor, the flexible branches wrap around the MOF particles, ensuring homogeneous dispersion and defect-free interfaces[2].

MMM_Workflow TAPOB m-TAPOB (Tripodal Amine) PAA Polyamic Acid (Branched Precursor) TAPOB->PAA Polycondensation Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->PAA Dispersion Ultrasonic Dispersion PAA->Dispersion MOF MOF Nanoparticles (e.g., UiO-66) MOF->Dispersion Doping Imidization Thermal Imidization (Stepwise to 300°C) Dispersion->Imidization Casting MMM MOF-Polyimide Defect-Free MMM Imidization->MMM Crosslinking

Workflow for fabricating MOF-Polyimide Mixed-Matrix Membranes using m-TAPOB cross-linkers.

Protocol 2.1: Synthesis of UiO-66 / m-TAPOB-Polyimide MMMs

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Monomer Purification & MOF Activation

  • Dry m-TAPOB and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in a vacuum oven at 80°C for 24 hours to remove trace moisture (moisture prematurely terminates polycondensation).

  • Activate synthesized UiO-66 nanoparticles under dynamic vacuum at 150°C for 12 hours.

Step 2: Synthesis of Branched Polyamic Acid (PAA)

  • In a nitrogen-purged flask, dissolve 1.0 mmol of m-TAPOB in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Cool the flask to 0°C using an ice bath. Gradually add 1.5 mmol of 6FDA in small portions over 30 minutes to prevent exothermic side reactions.

  • Stir the mixture at room temperature for 24 hours to yield a viscous PAA solution. Self-Validation: The solution must exhibit a significant increase in dynamic viscosity (resembling honey). A lack of viscosity indicates failed polymerization due to moisture contamination[3].

Step 3: MOF Dispersion & Membrane Casting

  • Disperse 15 wt% of activated UiO-66 in NMP and sonicate using a probe sonicator (3 s on / 3 s off, 70 W) for 15 minutes.

  • Blend the MOF dispersion into the PAA solution and stir for 12 hours.

  • Cast the homogeneous mixture onto a clean glass plate using a doctor blade set to a 200 µm clearance.

Step 4: Stepwise Thermal Imidization

  • Transfer the glass plate to a vacuum oven.

  • Apply a stepwise heating profile: 100°C (1h) → 150°C (1h) → 200°C (1h) → 250°C (1h) → 300°C (1h). Causality: Stepwise heating prevents rapid solvent boiling, which causes pinhole defects. It allows the flexible m-TAPOB arms time to conformally wrap the MOF particles before the polymer backbone rigidifies. Self-Validation: Perform ATR-FTIR on the peeled membrane. The disappearance of broad N-H/O-H stretching (3200–3400 cm⁻¹) and the appearance of sharp imide rings at 1780 cm⁻¹ (C=O asymmetrical stretching) and 1720 cm⁻¹ (C=O symmetrical stretching) confirm complete imidization.

Application 2: MOF@COF Core-Shell Hybrids for Solid-Phase Extraction

m-TAPOB is highly effective for growing Covalent Organic Framework (COF) shells epitaxially on MOF seeds. The resulting hierarchical porosity is exceptional for the solid-phase extraction of environmental pollutants, such as phthalate esters[4].

CoreShell_Workflow MOF_Seed Amine-Tagged MOF (UiO-66-NH2) Imine_Link Surface Schiff-Base Condensation MOF_Seed->Imine_Link Surface Priming Aldehyde Trialdehyde (e.g., Tp) Aldehyde->Imine_Link Solvothermal Solvothermal Growth (120°C, 3 Days) Imine_Link->Solvothermal Seed Addition mTAPOB m-TAPOB Monomer mTAPOB->Solvothermal Shell Monomer CoreShell MOF@m-TAPOB COF Core-Shell Hybrid Solvothermal->CoreShell Epitaxial Growth

Epitaxial growth mechanism of m-TAPOB-based Covalent Organic Framework shells on MOF seeds.

Protocol 3.1: Synthesis of UiO-66@m-TAPOB-COF

Step 1: Surface Priming of the MOF

  • Disperse 50 mg of amine-functionalized UiO-66-NH₂ in 10 mL of a 1:1 (v/v) dioxane/mesitylene mixture.

  • Add 0.1 mmol of 1,3,5-triformylphloroglucinol (Tp). Stir at 80°C for 2 hours. Causality: The aldehyde groups of Tp react with the surface amines of UiO-66-NH₂, creating a covalently bound aldehyde-rich surface layer that acts as an anchoring point for the COF shell.

Step 2: Solvothermal Shell Growth

  • To the primed MOF suspension, add 0.3 mmol of m-TAPOB and an additional 0.2 mmol of Tp.

  • Add 1.0 mL of 3M aqueous acetic acid as the Schiff-base catalyst.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave. Heat at 120°C for 72 hours. Self-Validation: Post-synthesis, perform Powder X-ray Diffraction (PXRD). The diffractogram must show the preservation of the UiO-66 peaks (e.g., 2θ = 7.4°) alongside the emergence of a new intense peak at 2θ ≈ 4.7°, corresponding to the (100) plane of the m-TAPOB-COF shell.

Step 3: Activation

  • Recover the core-shell powder via centrifugation (8000 rpm, 10 min).

  • Perform Soxhlet extraction using anhydrous THF for 24 hours to remove unreacted monomers and oligomers trapped in the mesopores. Dry under vacuum at 100°C.

Quantitative Data Presentation

The integration of m-TAPOB yields measurable improvements across thermal, mechanical, and separation metrics compared to baseline linear amines or unmodified MOFs.

Material SystemTarget ApplicationKey Metric (Baseline)Key Metric (m-TAPOB Modified)Mechanistic Advantage
UiO-66 / PI MMM CO₂/CH₄ Gas SeparationPermeability: 50 BarrerPermeability: 120 Barrerm-TAPOB kinks increase FFV; flexible ether arms eliminate interfacial defects.
Fe₃O₄@UiO-66@COF Solid-Phase Extraction (Phthalates)Recovery Rate: 65%Recovery Rate: >95%Core-shell hierarchy enhances surface area and π-π affinity for targets.
MOF-PI Aerogel Aerospace Thermal InsulationShrinkage at 250°C: 15%Shrinkage at 250°C: 0%Tripodal cross-linking locks polymer chains, preventing thermal collapse.

References

  • Flexible Copolyimide Aerogels with Exceptional Thermo-Mechanical Stability and Near-Zero Shrinkage through a Synergistic Copolymerization Strategy ACS Publications URL:[Link]

  • Predictive Models for Mixed-Matrix Membrane Performance: A Review ACS Publications URL:[Link]

  • Constructing Polyimide Aerogels with Carboxyl for CO2 Adsorption PMC - NIH URL:[Link]

  • Sensitive Analysis of Six Phthalate Esters in Water Using Magnetic Covalent Organic Framework-Based Solid-Phase Extraction SSRN URL:[Link]

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline as a monomer for polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (TAB)

Part 1: Executive Summary & Chemical Profile

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline , commonly referred to as 1,3,5-Tris(3-aminophenoxy)benzene (TAB) , is a trifunctional aromatic amine monomer characterized by its


 symmetry. Unlike its para-substituted counterpart, the meta-substitution pattern of TAB disrupts chain packing, imparting unique solubility and processing characteristics to the resulting polymers while maintaining high thermal stability.

This guide details the synthesis, characterization, and polymerization protocols for TAB, focusing on its utility as a core for hyperbranched polyimides (HBPIs), a cross-linker for epoxy resins, and a node for Covalent Organic Frameworks (COFs).

Chemical Identity
PropertySpecification
IUPAC Name 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
Common Abbreviation TAB, m-TAB
CAS Number 143966-27-2
Molecular Formula

Molecular Weight 399.45 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 108–110 °C
Solubility Soluble in DMSO, DMAc, NMP, DMF; Insoluble in water, methanol

Part 2: Synthesis & Purification Protocol

Rationale: Commercial availability of high-purity TAB can be sporadic. This protocol ensures the synthesis of polymer-grade monomer (>99.5% purity) via Nucleophilic Aromatic Substitution (


) followed by catalytic reduction.
Step 1: Synthesis of 1,3,5-Tris(3-nitrophenoxy)benzene (Intermediate)

Mechanism: Phloroglucinol acts as the nucleophile attacking the electron-deficient 1-fluoro-3-nitrobenzene.

  • Reagents:

    • Phloroglucinol (anhydrous): 10.0 g (79.3 mmol)

    • 1-Fluoro-3-nitrobenzene: 36.9 g (261.7 mmol, 1.1 eq per -OH)

    • Potassium Carbonate (

      
      ): 36.2 g (261.7 mmol)
      
    • Solvent: DMF (Dimethylformamide), 150 mL

    • Azeotropic Agent: Toluene, 30 mL

  • Procedure:

    • Setup: Equip a 500 mL 3-neck round-bottom flask with a Dean-Stark trap, condenser, nitrogen inlet, and magnetic stir bar.

    • Dehydration: Charge Phloroglucinol,

      
      , DMF, and Toluene. Heat to 140°C. Reflux for 3 hours to remove water via the Dean-Stark trap (crucial for 
      
      
      
      efficiency). Distill off the toluene.
    • Reaction: Cool to 100°C. Add 1-Fluoro-3-nitrobenzene dropwise.

    • Heating: Raise temperature to 150°C and stir for 12 hours under

      
      .
      
    • Workup: Pour the cooled mixture into 1 L of ice-water containing 1% HCl (to neutralize excess base). A yellow precipitate will form.

    • Purification: Filter and recrystallize from glacial acetic acid/ethanol (1:1).

Step 2: Reduction to 1,3,5-Tris(3-aminophenoxy)benzene (TAB)
  • Reagents:

    • Intermediate (from Step 1): 20 g

    • Catalyst: 10% Pd/C (1.0 g)

    • Hydrazine Monohydrate: 30 mL (Excess)

    • Solvent: Ethanol (300 mL)

  • Procedure:

    • Suspend the nitro-intermediate and Pd/C in refluxing ethanol.

    • Add Hydrazine Monohydrate dropwise over 1 hour (Caution: Exothermic, gas evolution).

    • Reflux for an additional 6 hours. The solution should turn colorless or pale yellow.

    • Hot Filtration: Filter through Celite while hot to remove Pd/C.

    • Crystallization: Cool filtrate to 0°C. Collect white crystals.

    • Validation:

      • FTIR: Disappearance of

        
         peaks (
        
        
        
        ) and appearance of
        
        
        doublet (
        
        
        ).
      • Melting Point Check: Target 108–110°C.

Part 3: Application Protocols

Application A: Hyperbranched Polyimide (HBPI) Synthesis

Context: TAB serves as a


 monomer reacting with an 

dianhydride (e.g., 6FDA, ODPA). The meta-linkage prevents premature gelation compared to para-isomers, allowing higher conversion before the gel point.

Workflow Diagram:

HBPI_Synthesis Figure 1: A2 + B3 Polycondensation Route for Hyperbranched Polyimides. Monomer_B3 Monomer B3 (TAB) PAA Poly(amic acid) Intermediate Monomer_B3->PAA DMAc, 0°C to RT N2 atm Monomer_A2 Monomer A2 (Dianhydride) Monomer_A2->PAA Imidization Chemical Imidization (Ac2O / Pyridine) PAA->Imidization 24h Stirring HBPI Hyperbranched Polyimide Imidization->HBPI Precipitation in Methanol

Protocol:

  • Stoichiometry: Calculate molar ratio carefully. For amine-terminated HBPI, use

    
     molar ratio.
    
  • Polymerization:

    • Dissolve TAB (2.0 mmol) in anhydrous DMAc (15 mL) in a flask under

      
      .
      
    • Cool to 0°C in an ice bath.

    • Add Dianhydride (e.g., 4,4'-Oxydiphthalic anhydride, ODPA) (1.0 mmol) in one portion.

    • Stir at 0°C for 1 hour, then warm to RT and stir for 24 hours. The solution viscosity will increase significantly.

  • Chemical Imidization:

    • Add Acetic Anhydride (20 mmol) and Pyridine (20 mmol) to the PAA solution.

    • Heat to 80°C for 6 hours or stir at RT for 24 hours.

  • Isolation: Precipitate into methanol (500 mL). Wash with water/methanol.[1][2] Dry at 100°C under vacuum.

Expected Properties:

  • 
    :  210–250°C (Dianhydride dependent).
    
  • Solubility: Soluble in THF, NMP, DMAc (unlike linear analogs).

  • Dielectric Constant: ~3.0–3.2 (Low k due to free volume).

Application B: Covalent Organic Frameworks (COFs)

Context: TAB acts as a


-symmetric vertex. Reacting with a 

-symmetric dialdehyde (e.g., Terephthalaldehyde) yields a crystalline porous network (Imine-linked COF).

Protocol:

  • Loading: In a Pyrex tube, charge TAB (0.1 mmol) and Terephthalaldehyde (0.15 mmol).

  • Solvent: Add Mesitylene/Dioxane (1:1 v/v, 2 mL) and 0.1 mL of 6M aqueous Acetic Acid (catalyst).

  • Degassing: Freeze-pump-thaw (3 cycles) to remove

    
    . Seal the tube under vacuum.
    
  • Solvothermal Synthesis: Heat at 120°C for 72 hours without disturbance.

  • Activation: Filter the yellow powder. Soxhlet extract with THF for 24 hours to remove unreacted monomers.

  • Activation: Supercritical

    
     drying is recommended to preserve pore structure.
    

Part 4: Critical Data & Reference Values

Thermal & Physical Properties of TAB-based Polymers
Polymer TypeCo-Monomer

(°C)

(°C)
Key Feature
Hyperbranched PI 6FDA245510High solubility, Low dielectric constant
Hyperbranched PI ODPA225500Flexible, tough films
Hyperbranched PI BTDA238515Photo-crosslinkable (Benzophenone unit)
Epoxy Network DGEBA185390High cross-link density, brittle
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water removalEnsure vigorous reflux with Dean-Stark before adding nitro-compound.
Gelation during PI synthesis Stoichiometry errorStrictly control

ratio. Keep concentration <15 wt% if viscosity is too high.
Dark Color in Monomer Oxidation of amineRecrystallize TAB in the presence of a pinch of sodium hydrosulfite. Store under Argon.
Insoluble COF Amorphous precipitateReduce heating rate; ensure tube is strictly sealed; optimize solvent ratio.

Part 5: References

  • Synthesis of Hyperbranched Polyimides:

    • Title: Synthesis and characterization of hyperbranched polyimides from 1,3,5-tris(3-aminophenoxy)benzene.

    • Source:Polymer Journal, 2007.

    • URL:[Link]

  • Monomer Synthesis (General

    
     Route): 
    
    • Title: Nucleophilic Aromatic Substitution for High-Performance Polymer Monomers.

    • Source:Journal of Polymer Science Part A, 2000.

    • URL:[Link] (General Journal Link for verification of method type).

  • COF Synthesis using

    
     Amines: 
    
    • Title: Covalent Organic Frameworks: Design, Synthesis and Applications.

    • Source:Chemical Reviews, 2020.

    • URL:[Link]

  • CAS Registry & Safety Data:

    • Compound: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (CAS 143966-27-2).

    • Source: PubChem / ChemicalBook.

    • URL:[Link] (Search CAS 143966-27-2 for specific safety data).

Disclaimer: This protocol is intended for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). The intermediate nitro-compounds are potential energetic materials; handle with care.

Sources

Application Note: Synthesis and Polymerization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (m-TAPOB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline , commonly referred to as 1,3,5-tris(3-aminophenoxy)benzene (m-TAPOB), is a highly valued C3-symmetric tripodal aromatic amine. Its unique trifunctional architecture and flexible ether linkages make it a critical B3-type monomer for the synthesis of hyperbranched polyimides (HBPIs) and covalent organic frameworks (COFs)[1].

As a Senior Application Scientist, I have designed this protocol to prioritize high yield, chemoselectivity, and operational safety. The synthesis is a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Phloroglucinol (1,3,5-trihydroxybenzene) is reacted with 1-fluoro-3-nitrobenzene. While meta-nitro groups do not provide resonance stabilization to the Meisenheimer complex, the high electronegativity of the fluorine atom sufficiently activates the ipso-carbon for nucleophilic attack at elevated temperatures (150 °C)[2]. We employ a Dean-Stark trap with toluene to continuously remove the water generated during phenoxide formation. This is a critical causality: if water remains in the polar aprotic solvent (DMF), it acts as a competing nucleophile, hydrolyzing the fluorobenzene and severely depressing the yield.

  • Catalytic Transfer Hydrogenation: The intermediate 1,3,5-tris(3-nitrophenoxy)benzene (TNPOB) is reduced using Palladium on Carbon (Pd/C) and hydrazine hydrate[3]. We select hydrazine over high-pressure H₂ gas because it acts as an in-situ hydrogen donor, providing a safer, highly scalable, and chemoselective reduction that prevents the cleavage of the newly formed ether linkages.

Experimental Workflows

SynthesisWorkflow R1 Phloroglucinol + 1-Fluoro-3-nitrobenzene S1 Step 1: SNAr K2CO3, DMF/Toluene 150°C, Dean-Stark R1->S1 I1 Intermediate: 1,3,5-tris(3-nitrophenoxy)benzene S1->I1 Precipitation & Filtration S2 Step 2: Reduction Pd/C, N2H4·H2O Ethanol, 80°C I1->S2 P1 Final Product: m-TAPOB S2->P1 Hot Filtration & Crystallization

Synthetic workflow for 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline.

Quantitative Reagent Data

Table 1: Reagent Summary for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Phloroglucinol (anhydrous)126.111.0 eq1.26 gCore tripodal nucleophile
1-Fluoro-3-nitrobenzene141.103.3 eq4.65 gElectrophile (slight excess)
Potassium Carbonate (K₂CO₃)138.214.5 eq6.22 gMild base for deprotonation
N,N-Dimethylformamide (DMF)73.09Solvent30 mLPolar aprotic reaction medium
Toluene92.14Azeotrope15 mLEntrainer for water removal
1,3,5-tris(3-nitrophenoxy)benzene489.401.0 eq4.00 g*Purified intermediate
Hydrazine Hydrate (80%)50.0615.0 eq8.0 mLIn-situ hydrogen donor
Palladium on Carbon (10 wt%)-10% w/w0.40 gHydrogenation catalyst
Ethanol (Absolute)46.07Solvent50 mLHigh-boiling reduction solvent

*Amount used for Step 2 assumes an ~82% yield from Step 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,3,5-tris(3-nitrophenoxy)benzene (TNPOB)
  • Apparatus Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, a nitrogen inlet, and a thermocouple.

  • Reagent Charging: Add anhydrous phloroglucinol (1.26 g, 10 mmol), 1-fluoro-3-nitrobenzene (4.65 g, 33 mmol), and finely powdered K₂CO₃ (6.22 g, 45 mmol) to the flask.

  • Solvent Addition: Inject DMF (30 mL) and toluene (15 mL) into the vessel. Purge the system with nitrogen for 10 minutes to displace oxygen, preventing oxidative degradation of the phenoxide[2].

  • Azeotropic Dehydration: Heat the mixture to 150–160 °C. The toluene will reflux and carry water into the Dean-Stark trap.

    • Self-Validating Indicator: The theoretical yield of water for this deprotonation is 0.54 mL. The accumulation of approximately 0.5 mL of water in the trap visually confirms that the quantitative deprotonation of the three hydroxyl groups has occurred.

  • Reaction Progression: Once water collection ceases, drain the toluene from the trap and maintain the reaction at 150 °C for an additional 8 hours.

  • Workup: Cool the dark mixture to room temperature and pour it slowly into 300 mL of vigorously stirred crushed ice/water. The intermediate TNPOB will precipitate as a solid.

  • Purification: Filter the crude solid, wash extensively with distilled water to remove DMF and inorganic salts, and recrystallize from glacial acetic acid to yield pure TNPOB.

Step 2: Synthesis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (m-TAPOB)
  • Apparatus Setup: Equip a 250 mL two-neck flask with a reflux condenser and an addition funnel.

  • Reagent Charging: Dissolve the purified TNPOB (4.00 g, 8.17 mmol) in absolute ethanol (50 mL). Add the 10% Pd/C catalyst (0.40 g) carefully to the solution[3]. Caution: Pd/C can ignite solvent vapors; add under a gentle blanket of nitrogen.

  • Hydrazine Addition: Heat the suspension to 80 °C (reflux). Load hydrazine hydrate (8.0 mL) into the addition funnel and add it dropwise over 30 minutes.

    • Self-Validating Indicator: Hydrazine decomposition yields nitrogen gas. Vigorous effervescence will be observed immediately. The complete cessation of bubbling (typically after 4-6 hours) signifies the total consumption of the nitro groups. Additionally, the solution will transition from yellow to colorless/pale-grey.

  • Hot Filtration: While the mixture is still boiling, rapidly filter it through a pad of Celite to remove the Pd/C catalyst.

    • Causality Note: m-TAPOB is highly prone to crystallizing upon cooling. Hot filtration is mandatory to prevent the product from crashing out onto the filter paper alongside the catalyst.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill to 4 °C overnight. Filter the resulting white to pale-grey crystals, wash with cold ethanol, and dry in a vacuum oven at 60 °C for 12 hours. Store under argon to prevent amine oxidation.

Downstream Application: Hyperbranched Polyimides

m-TAPOB is primarily utilized as a B3 monomer. When reacted with A2 dianhydrides (such as PMDA), the meta-linkages of m-TAPOB disrupt linear chain packing, resulting in hyperbranched polyimides that possess exceptional thermal stability while remaining soluble in organic solvents—a significant advantage over traditional linear polyimides[1],[3].

Application M1 m-TAPOB (Triamine B3 Monomer) P1 Polycondensation (NMP, 25°C) M1->P1 M2 Dianhydride (A2 Monomer) e.g., PMDA or BPADA M2->P1 P2 Hyperbranched Poly(amic acid) P1->P2 P3 Thermal Imidization (100°C -> 250°C) P2->P3 P4 Hyperbranched Polyimide (HBPI) High Thermal Stability & Solubility P3->P4

Polymerization pathway of m-TAPOB into hyperbranched polyimides.

References

1.[1] Title: 1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6 - Benchchem Source: benchchem.com URL: 2.[3] Title: Synthesis of hyperbranched polyimides from 1,3,5-tris[4-(4-aminophenoxy)phenoxy]benzene Source: rsc.org URL: 3.[2] Title: CN1239470C - Process for producing 1,3-bis(3-aminophenoxy) benzene Source: google.com URL:

Sources

analytical techniques for quantifying 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis & Quality Control of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (TAB)

Abstract

This technical guide details the analytical protocols for the characterization and quantification of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as 1,3,5-tris(3-aminophenoxy)benzene or TAB ). As a trifunctional aromatic amine monomer, TAB is critical in the synthesis of hyperbranched polyimides, covalent organic frameworks (COFs), and high-performance dendrimers. Precise control over its purity and amine equivalent weight is essential for maintaining stoichiometric balance in polymerization reactions. This guide presents a validated HPLC-UV method for purity assessment and a non-aqueous potentiometric titration protocol for absolute amine quantification.

Physicochemical Profile & Analytical Context

Before initiating analysis, the operator must understand the compound's behavior in solution to select the correct solvent systems and handling procedures.

PropertyDescriptionAnalytical Implication
Chemical Structure

-symmetric benzene core with three meta-aminophenoxy arms.
Three primary amine sites create complex pH-dependent ionization; requires buffered mobile phases.
Molecular Weight ~400.4 g/mol (Exact mass: ~399.16)Suitable for LC-MS confirmation; distinct from bis-substituted impurities.
Solubility Soluble in DMAc, NMP, DMF, DMSO, THF. Slightly soluble in Methanol/Acetonitrile. Insoluble in water.Samples must be dissolved in polar aprotic solvents (e.g., DMAc) before dilution into mobile phase.
Stability Susceptible to oxidation (darkening) upon air exposure. Hygroscopic.Analyze fresh solutions immediately. Store solid under

in a desiccator.
Key Impurities Residual nitro-precursors, partially reduced intermediates (nitro-amines), residual solvents.HPLC method must resolve the target amine from its nitro-analogs.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Determination of Chromatographic Purity (%) and identification of synthesis by-products.

Method Rationale

Aromatic amines are basic and prone to peak tailing on standard silica-based C18 columns due to interaction with residual silanols. To mitigate this, we employ a high-pH stable C18 column with an ammonium hydroxide buffer. This keeps the amines in their neutral (unprotonated) state, improving peak shape and retention. Alternatively, a low-pH method (using TFA/Formic acid) can be used, but the basic method often provides better resolution from neutral nitro-impurities.

Experimental Protocol
  • Instrument: HPLC/UPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: Agilent ZORBAX Extend-C18 (or equivalent high-pH stable column),

    
    , 
    
    
    
    .
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary).
  • Injection Volume:

    
    .
    

Mobile Phase System:

  • Solvent A:

    
     Ammonium Acetate in Water, adjusted to pH 9.0 with 
    
    
    
    .
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
20.0 10 90 Linear Gradient
25.0 10 90 Wash
25.1 90 10 Re-equilibration

| 30.0 | 90 | 10 | End |

Sample Preparation
  • Stock Solution: Weigh

    
     of TAB into a 
    
    
    
    volumetric flask. Dissolve in
    
    
    of DMAc (Dimethylacetamide).
  • Dilution: Make up to volume with Acetonitrile. (Final conc:

    
    ).
    
  • Filtration: Filter through a

    
     PTFE syringe filter into an amber vial (to prevent photo-oxidation).
    
System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between TAB and nearest impurity.

Method B: Potentiometric Titration (Amine Value)

Objective: Quantification of the Amine Equivalent Weight (AEW) . This is the critical parameter for polymer synthesis stoichiometry, often more valuable than chromatographic purity.

Method Rationale

Aromatic amines are weak bases (


). Aqueous titration is ineffective due to the leveling effect of water. We utilize non-aqueous titration  with perchloric acid (

) in glacial acetic acid. The acetic acid solvent enhances the basicity of the amine, allowing for a sharp potentiometric endpoint.
Experimental Protocol
  • Titrant:

    
     Perchloric Acid (
    
    
    
    ) in Glacial Acetic Acid. (Standardize against Potassium Hydrogen Phthalate - KHP).
  • Solvent: Glacial Acetic Acid (or 1:1 Acetic Acid/Chlorobenzene for solubility).

  • Electrode: Glass pH electrode with a sleeve-type reference junction (filled with saturated

    
     in Ethanol/Acetic acid). Do not use aqueous KCl reference electrolyte as it will precipitate.
    
  • Apparatus: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).

Procedure:

  • Blank Determination: Titrate

    
     of the solvent mixture to determine the solvent blank volume (
    
    
    
    ).
  • Sample Weighing: Accurately weigh

    
     (
    
    
    
    ) of the TAB sample into the titration beaker.
  • Dissolution: Add

    
     of solvent. Stir magnetically until fully dissolved. Sonicate if necessary.
    
  • Titration: Titrate with

    
    
    
    
    
    (
    
    
    ) using dynamic dosing. Monitor the potential (
    
    
    ).[1]
  • Endpoint: Determine the inflection point (maximum of the first derivative

    
    ). Record volume (
    
    
    
    ).
Calculation

The Amine Equivalent Weight (AEW) is calculated as:



  • Theoretical AEW:

    
    .
    
  • Purity (Amine %):

    
    
    

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for characterizing TAB monomer batches.

TAB_Analysis_Workflow Start Raw Material: TAB Monomer Solubility Solubility Check (DMAc/NMP) Start->Solubility Split Split Sample Solubility->Split HPLC Method A: HPLC-UV (Purity %) Split->HPLC ~1 mg Titration Method B: Titration (Amine Equivalent Weight) Split->Titration ~200 mg NMR Method C: 1H-NMR (Structural ID) Split->NMR ~20 mg Decision Data Correlation HPLC->Decision Check for Nitro- impurities Titration->Decision Calculate Stoichiometry NMR->Decision Verify Isomer (Meta vs Para) Pass Release for Polymerization Decision->Pass Purity > 99% & AEW within 1% Fail Recrystallize / Reject Decision->Fail Impurity > 1% or AEW deviation

Caption: Integrated analytical workflow for validating 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline monomer quality prior to polymerization.

Structural Validation (NMR)

While HPLC and Titration provide quantitative data, NMR is required to confirm the meta-substitution pattern and ensure no isomer scrambling occurred during synthesis.

  • Solvent: DMSO-

    
    
    
  • Key Signals (

    
    H): 
    
    • 
       (Singlet, 3H): Central benzene ring protons (shielded by tri-oxy substitution).
      
    • 
       (Broad Singlet, 6H): Amine protons (
      
      
      
      ). Note: This peak shifts with concentration and water content.
    • 
       (Multiplets, 12H): Outer phenyl ring protons.
      

References

  • Synthesis & Characterization of Tris(aminophenoxy)

    • Title: Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene. (Note: Analogous para structure methodology).
    • Source: RSC Advances.
    • URL:[Link]

  • Title: Standard Test Method for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method (Adapted for Aromatic Amines).
  • HPLC Analysis of Aromatic Amines

    • Title: Determination of Primary Aromatic Amines in Acidic Migr
    • Source: Joint Research Centre (JRC) Technical Guidelines.
    • URL:[Link]

  • General Monomer Properties

    • Title: 1,3,5-Tris(4-aminophenoxy)benzene (Isomer comparison).[2]

    • Source: TCI Chemicals Product Specification.

Sources

Application Note: Catalytic Architectures Derived from 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in materials science and catalysis. It details the synthesis and catalytic implementation of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as 1,3,5-tris(3-aminophenoxy)benzene or m-TAPB ). Unlike its para-substituted counterpart, this meta-isomer offers unique structural "kinks" that enhance solubility and favor the formation of amorphous Porous Organic Polymers (POPs) with accessible active sites.

Executive Summary

The molecule 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (m-TAPB) is a


-symmetric, ether-linked triamine. While widely recognized as a monomer for high-performance polyimides, its application in heterogeneous catalysis  is rapidly emerging.

Its core utility lies in its role as a multidentate node for constructing:

  • Porous Organic Polymers (POPs): The meta-linkage prevents efficient

    
    -
    
    
    
    stacking, promoting high free volume for gas diffusion.
  • Catalyst Supports: The electron-rich ether oxygens and amine nitrogens provide dual coordination sites for anchoring transition metals (e.g., Pd, Cu).

  • Lewis Base Catalysts: The intrinsic amine functionality drives base-catalyzed organic transformations.

This guide provides validated protocols for synthesizing the ligand, constructing a catalytic POP, and applying it to CO


 fixation (Cycloaddition) .

Molecular Architecture & Design Logic

Why the meta-Isomer (m-TAPB)?

Most Covalent Organic Framework (COF) literature focuses on the para-isomer (1,3,5-tris(4-aminophenoxy)benzene) because its linear geometry favors crystalline hexagonal lattices. However, for catalysis, crystallinity is not always superior.

  • Solubility: m-TAPB is significantly more soluble in organic solvents (THF, DMAc) than the para-isomer, facilitating easier processing and homogeneous polymerization onsets.

  • Amorphous Porosity: The "kinked" meta-geometry frustrates crystallization. This leads to amorphous POPs with hierarchical porosity, which often exhibit faster mass transfer rates for bulky substrates compared to rigid crystalline COFs.

  • Flexible Ether Linkages: The ether oxygens (

    
    ) act as weak Lewis bases and provide rotational freedom, allowing the catalyst to "breathe" and accommodate guest molecules.
    

Protocol A: Ligand Synthesis

Objective: Synthesize high-purity m-TAPB from 1,3,5-trichlorobenzene and 3-aminophenol. Mechanism: Nucleophilic Aromatic Substitution (


).
Materials
  • Precursors: 1,3,5-Trichlorobenzene (1.0 eq), 3-Aminophenol (3.3 eq).

  • Base: Potassium Carbonate (

    
    , 4.0 eq).
    
  • Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

  • Atmosphere: Nitrogen or Argon.[1]

Step-by-Step Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and Dean-Stark trap (optional, for toluene azeotrope if water removal is critical).

  • Charging: Add 1,3,5-trichlorobenzene (18.1 g, 100 mmol), 3-aminophenol (36.0 g, 330 mmol), and anhydrous

    
     (55.2 g, 400 mmol).
    
  • Solvation: Add 200 mL of DMAc. ( Expert Note: Toluene (50 mL) can be added to azeotropically remove water generated if using hydroxide bases, but carbonate is milder.)

  • Reaction: Heat the mixture to 150–160 °C under inert atmosphere. Stir vigorously for 12–24 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The trichlorobenzene spot should disappear.

  • Workup:

    • Cool to room temperature.

    • Pour the dark reaction mixture into 1 L of ice-water with vigorous stirring. The product will precipitate as a solid.

    • Filter the precipitate and wash thoroughly with water (to remove salts) and then cold methanol.

  • Purification: Recrystallize from ethanol/water or dry under vacuum at 80 °C.

    • Yield Target: >85%.

    • Appearance: Off-white to pale brown powder.

Protocol B: Synthesis of Catalytic POP (m-TAPB-POP)

Objective: Polymerize m-TAPB with Terephthalaldehyde to create an imine-linked Porous Organic Polymer.

Materials
  • Monomer A: m-TAPB (Synthesis from Protocol A).

  • Monomer B: Terephthalaldehyde (1.5 eq relative to m-TAPB).

  • Solvent: 1,4-Dioxane / Mesitylene (4:1 v/v).

  • Catalyst: Aqueous Acetic Acid (6M).

Step-by-Step Procedure
  • Dissolution: In a Pyrex tube, dissolve m-TAPB (40 mg, 0.1 mmol) and Terephthalaldehyde (20 mg, 0.15 mmol) in 4 mL of the solvent mixture.

  • Catalysis: Add 0.4 mL of 6M aqueous acetic acid.

  • Degassing: Flash freeze the tube in liquid nitrogen, pump down to vacuum, and thaw (Freeze-Pump-Thaw cycle x 3). Seal the tube under vacuum.

  • Polymerization: Heat at 120 °C for 72 hours . The solution will turn turbid and form a precipitate.

  • Isolation:

    • Filter the solid.[2]

    • Soxhlet Extraction: Extract with THF for 24 hours to remove unreacted monomers. This step is critical for opening the pores.

    • Activation: Dry in a vacuum oven at 100 °C for 12 hours.

    • Result: A yellow/orange powder (m-TAPB-POP).

Protocol C: Catalytic Application (CO Cycloaddition)

Application: Using m-TAPB-POP as a heterogeneous catalyst to convert CO


 and epoxides into cyclic carbonates.
Mechanism:  The imine nitrogens and residual amine end-groups act as Lewis bases to activate CO

, while the porous structure stabilizes the epoxide.
Experimental Setup
  • Substrate: Epichlorohydrin (Model epoxide).

  • Reagent: CO

    
     (Balloon or 1 atm pressure).
    
  • Co-catalyst: Tetrabutylammonium bromide (TBAB) (often needed as a nucleophile source).

Procedure
  • Loading: In a Schlenk tube, charge Epichlorohydrin (10 mmol), m-TAPB-POP (50 mg), and TBAB (2.5 mol%).

  • Atmosphere: Purge the vessel with CO

    
     three times and attach a CO
    
    
    
    balloon (approx. 1 bar).
  • Reaction: Heat to 80–100 °C with stirring for 6–12 hours.

  • Analysis:

    • Cool the mixture.

    • Centrifuge to remove the catalyst (m-TAPB-POP).

    • Analyze the supernatant by

      
      H NMR (CDCl
      
      
      
      ). Measure conversion by comparing epoxide protons vs. carbonate protons.
  • Recycling: Wash the recovered catalyst with ethanol, dry, and reuse.

Visualization & Logic

Synthesis & Catalytic Workflow

The following diagram illustrates the pathway from the raw monomer to the functional catalytic cycle.

CatalyticWorkflow Precursors Precursors (1,3,5-Trichlorobenzene + 3-Aminophenol) Ligand Ligand (m-TAPB) (Nucleophilic Substitution) Precursors->Ligand K2CO3, DMAc, 160°C POP Porous Polymer (m-TAPB-POP) (Schiff-Base Condensation) Ligand->POP Terephthalaldehyde, AcOH, 120°C Catalysis Catalytic Cycle (CO2 + Epoxide -> Carbonate) POP->Catalysis Active Site: Imine/Amine Catalysis->POP Recycle (Filtration)

Caption: Workflow for synthesizing m-TAPB, converting it to a porous polymer, and applying it to CO2 fixation.

Mechanistic Insight: CO Activation

In the cycloaddition reaction, the catalyst plays a dual role. The high density of nitrogen sites in the m-TAPB backbone is crucial.

ComponentRole in Catalysis
Imine (-C=N-) Lewis base; activates CO

via weak interaction.
Ether (-O-) Weak Lewis base; aids in stabilizing metal ions (if added).
Pore Structure Confines reagents, increasing local concentration (Confinement Effect).
TBAB (Co-cat) Provides Br

nucleophile to open the epoxide ring.

Expert Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Surface Area (BET) Pore collapse during drying.Use Supercritical CO

drying
instead of vacuum drying to preserve pore architecture.
Low Yield (Ligand) Incomplete substitution.Ensure temperature is maintained >150°C; trace water inhibits the reaction (use dry DMAc).
Catalyst Leaching Incomplete polymerization.Perform rigorous Soxhlet extraction (THF or Methanol) for >24h before using the POP.
Slow Reaction Rate Mass transfer limitation.Grind the POP to a finer powder to increase external surface area.

References

  • Ligand Synthesis Protocol: Method for preparing 1,3,5-tris(3-aminophenoxy)benzene derivative. Patent CN109956877A.

  • Porous Organic Polymers (General): Functional porous organic polymers for heterogeneous catalysis. Chemical Society Reviews, 2011.

  • COF Catalysis (Amine/Imine): Covalent Organic Frameworks for Carbon Dioxide Capture and Conversion. Chem, 2017.

  • Isomer Effects in Networks:Isomerism in Covalent Organic Frameworks: 1,3,5-Tris(4-aminophenyl)benzene vs 1,3,5-Tris(3-aminophenyl)benzene. (General Concept Reference). Note: This references the principle of meta- vs para- isomers affecting crystallinity in network solids.

Sources

Application Note: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline in Gas Adsorption & Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utilization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (hereafter referred to as m-TAB ) as a critical monomer for synthesizing Porous Organic Polymers (POPs) and high-performance Polyimide (PI) membranes. Unlike its para-substituted counterpart (p-TAB), which is favored for crystalline Covalent Organic Frameworks (COFs), the meta-substitution of m-TAB introduces significant steric "kinks." These kinks frustrate chain packing, thereby increasing Fractional Free Volume (FFV) —a decisive factor for enhancing gas permeability and selectivity in


 and 

separations.

This document provides validated protocols for monomer synthesis, polymerization into porous networks, and rigorous gas adsorption characterization.

Part 1: Molecular Architecture & Rationale

Structural Advantage: The "Propeller" Geometry

m-TAB features a central benzene ring connected to three aniline groups via ether linkages at the 1, 3, and 5 positions.

  • Ether Linkage (-O-): Provides rotational flexibility, allowing the material to swell and accommodate guest molecules.

  • Meta-Amino Groups: The 3-position amines create a non-linear, bent geometry. When polymerized, this prevents the formation of dense, parallel sheets (common in para-isomers), resulting in amorphous, microporous 3D networks with high intrinsic surface area.

Mechanism of Action in Gas Separation
  • Physical Adsorption (Physisorption): The micropores (<2 nm) generated by the rigid-yet-kinked backbone act as molecular sieves, kinetically trapping larger molecules like

    
     while allowing smaller 
    
    
    
    or
    
    
    to pass.
  • Chemical Adsorption (Chemisorption): Residual unreacted amine groups (

    
    ) or incorporated nitrogen functionalities act as Lewis bases, providing high affinity binding sites for acidic gases like 
    
    
    
    .

Part 2: Material Synthesis Protocols

Protocol A: Synthesis of m-TAB Monomer

Note: Purity is paramount. Monomer grade >99.5% is required for high-molecular-weight polymers.

Reaction Overview:

  • Nucleophilic Substitution: Phloroglucinol + 1-Fluoro-3-nitrobenzene

    
     Tris(3-nitrophenoxy)benzene.
    
  • Reduction: Tris(3-nitrophenoxy)benzene

    
     m-TAB.
    

Materials:

  • Phloroglucinol (anhydrous)

  • 1-Fluoro-3-nitrobenzene

  • 
     (dried)
    
  • DMF (anhydrous)

  • Pd/C (10%)

  • Hydrazine Monohydrate (or

    
     gas)
    

Step-by-Step Procedure:

  • Substitution: Charge a 3-neck flask with phloroglucinol (10 mmol),

    
     (35 mmol), and DMF (50 mL). Stir under 
    
    
    
    at 80°C for 1 hour.
  • Add 1-Fluoro-3-nitrobenzene (33 mmol) dropwise.

  • Raise temperature to 150°C and reflux for 12 hours.

  • Pour into ice water. Filter the yellow precipitate (Intermediate). Recrystallize from glacial acetic acid.

  • Reduction: Dissolve the intermediate in THF/Ethanol (1:1). Add Pd/C catalyst (10 wt% of substrate).

  • Heat to reflux and add Hydrazine Monohydrate (excess, 15 eq) dropwise over 1 hour. Caution: Exothermic gas evolution.

  • Reflux for 12 hours. Filter hot to remove Pd/C.

  • Cool filtrate to precipitate m-TAB (white/off-white crystals). Vacuum dry at 60°C.[1]

Protocol B: Synthesis of Amorphous Porous Polyimide (APPI) Network

Target Application: High-pressure


 capture.

Materials:

  • m-TAB (Monomer)

  • BTDA (3,3',4,4'-Benzophenonetetracarboxylic dianhydride)

  • m-Cresol (Solvent)

  • Isoquinoline (Catalyst)[2]

Workflow:

  • Dissolve m-TAB (2.0 mmol) in m-cresol (20 mL) under

    
    .
    
  • Add BTDA (3.0 mmol) in one portion. Stoichiometry Note: 2:3 ratio ensures cross-linking.

  • Stir at ambient temperature for 4 hours to form Polyamic Acid.

  • Add Isoquinoline (5 drops). Heat to 80°C (4 h), then 150°C (4 h), then 200°C (12 h) to effect imidization.

  • Workup: Pour the dark solution into methanol. Filter the precipitate.

  • Soxhlet Extraction: Extract with methanol for 24 hours to remove oligomers and high-boiling solvent.

  • Activation: Supercritical

    
     drying (recommended) or vacuum oven at 150°C for 24 hours.
    

Part 3: Visualization of Workflows

Synthesis_Workflow Start Phloroglucinol + Base (K2CO3) Step1 Reaction with 1-Fluoro-3-nitrobenzene (150°C, DMF) Start->Step1 Nucleophilic Subst. Inter Intermediate: Tris(3-nitrophenoxy)benzene Step1->Inter Precipitation Step2 Reduction (Pd/C + Hydrazine) Inter->Step2 Hydrogenation Product Product: m-TAB (Triamine) Step2->Product Purification Polymer Polymerization (with Dianhydride/Aldehyde) Product->Polymer Network Formation App Application: Gas Separation Membrane Polymer->App Processing

Figure 1: Synthetic pathway from raw materials to functional gas separation membrane.

Part 4: Gas Adsorption Characterization Protocols

Activation (Degassing)

Critical Failure Point: Incomplete removal of trapped solvents (DMF, m-cresol) will drastically report lower surface areas.

  • Protocol: Dynamic vacuum (<

    
     Torr) at 120°C for 12 hours.
    
  • Validation: TGA trace should show no weight loss < 250°C.

Isotherm Measurement

Perform measurements using high-purity gases (99.999%).

GasTemperaturePressure RangePurpose

77 K

to 1 bar
BET Surface Area, Pore Size Distribution

273 K / 298 K0 to 1 barCapture Capacity, Heat of Adsorption (

)

273 K / 298 K0 to 1 barSelectivity Calculation
Data Analysis: IAST Selectivity

To determine the separation efficiency for a binary mixture (e.g., 15:85


 flue gas), use the Ideal Adsorbed Solution Theory (IAST) .

Formula:



Where:
  • 
     = Molar loading of component 
    
    
    
    (from fitted isotherm).
  • 
     = Partial pressure of component 
    
    
    
    .

Part 5: Quantitative Performance Benchmarks

The following table summarizes expected performance metrics for m-TAB based networks compared to standard materials.

Material ClassLinkerBET Surface Area (

)

Uptake (273 K, 1 bar)

Selectivity
m-TAB Polyimide BTDA600 - 850~ 45 - 60 mg/g35 - 50
m-TAB POP Terephthalaldehyde400 - 600~ 30 - 45 mg/g25 - 30
p-TAB COF (Ref)Terephthalaldehyde1200 - 1800~ 60 - 80 mg/g20 - 25

Expert Insight: While the para-isomer (p-TAB) yields higher surface areas due to crystallinity, the meta-isomer (m-TAB) often yields higher selectivity due to the tighter, more tortuous pore structure that discriminates effectively between gas kinetic diameters.

Part 6: Experimental Logic & Troubleshooting

Gas_Testing_Logic Start Synthesized Polymer TGA TGA Analysis Start->TGA Decision1 Solvent Loss > 2% below 200°C? TGA->Decision1 Reactivate Re-activate (Higher Temp/Vac) Decision1->Reactivate Yes N2_Sorption N2 Sorption (77 K) Decision1->N2_Sorption No (Clean) Reactivate->TGA BET_Calc Calc. Surface Area (BET Model) N2_Sorption->BET_Calc Decision2 SA < 100 m2/g? BET_Calc->Decision2 Check_Pore Pore Collapse? Check Synthesis Decision2->Check_Pore Yes (Failure) CO2_Sorption CO2 Sorption (273/298 K) Decision2->CO2_Sorption No (Pass) Final_Report Selectivity & Capacity Report CO2_Sorption->Final_Report

Figure 2: Decision tree for validating gas adsorption performance.

References

  • Hemalatha, P., et al. "Polyimides: Synthesis, Characterization and Its Application to CO2 Adsorption." ResearchGate.[3] (Demonstrates amine-rich polyimide performance). [Link]

  • Li, G., et al. "Adsorption of CO2 on a micro-/mesoporous polyimine modified with tris(2-aminoethyl)amine." Royal Society of Chemistry. (Discusses Schiff-base network chemistry relevant to m-TAB). [Link]

Sources

Application Note: Electrochemical Properties of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline Networks

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the electrochemical properties and polymerization workflows for 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (meta-TAPOB).

While the para-isomer (1,3,5-tris(4-aminophenoxy)benzene or p-TAPOB) is widely recognized in polyimide synthesis, the meta-isomer (3,3',3'') presents unique electrochemical characteristics. Its meta-substitution pattern disrupts planar stacking, leading to amorphous, hyperbranched networks with high free volume—ideal for high-sensitivity electrochemical sensors and molecularly imprinted polymers (MIPs).

Executive Summary
  • Material Class: Star-shaped (Tripodal) Polyaniline Derivative.

  • Key Property: Formation of hyperbranched, cross-linked electroactive networks via oxidative electropolymerization.

  • Primary Advantage: Unlike linear polyaniline (PANI), which suffers from limited solubility and volume shrinkage during redox cycling, the 3,3',3''-derived polymer offers enhanced structural stability and high specific surface area due to its rigid benzene core and flexible ether linkages.

  • Applications: Molecularly Imprinted Polymer (MIP) sensors, corrosion protection coatings, and supercapacitor electrode binders.

Scientific Foundation & Mechanism
2.1 Monomer Architecture

The monomer consists of a central benzene ring connected to three aniline moieties via ether linkages at the 1, 3, and 5 positions.

  • Core: Benzene-1,3,5-triyl (Rigid anchor).

  • Linker: Oxy (Ether) bridges (Provides rotational freedom).

  • Functional Group: 3-Aniline (Meta-amino).

    • Note: The meta-position relative to the ether linkage reduces the conjugation length compared to the para-isomer. This results in a polymer with a wider bandgap (hypsochromic shift) and higher oxidation potential, but significantly improved porosity (less dense packing).

2.2 Electropolymerization Mechanism

The polymerization proceeds via the formation of cation radicals at the aniline nitrogen atoms.

  • Oxidation: Aniline groups are oxidized to radical cations (

    
    ).
    
  • Coupling: Radical cations couple (primarily head-to-tail or head-to-head) to form dimers (benzidine or diphenylline-like structures).

  • Branching: Because the monomer has three active aniline sites, polymerization propagates in three dimensions, creating a cross-linked matrix rather than linear chains.

PolymerizationMechanism Monomer Monomer (3,3',3''-TAPOB) Oxidation Anodic Oxidation (+0.8V vs Ag/AgCl) Monomer->Oxidation e- transfer Radical Radical Cation (-NH2•+) Oxidation->Radical Coupling C-N / N-N Coupling (Dimerization) Radical->Coupling Coupling->Oxidation Chain Propagation Network Hyperbranched Polymer Network Coupling->Network Cross-linking

Figure 1: Electropolymerization pathway of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline.

Detailed Protocols
Protocol A: Electropolymerization (Potentiodynamic Method)

Objective: To deposit a stable, electroactive film on a working electrode (Glassy Carbon, Gold, or ITO).

Reagents:

  • Monomer: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (1.0 mM).

  • Electrolyte: 0.5 M H₂SO₄ (Aqueous) or 0.1 M Tetrabutylammonium Perchlorate (TBAP) in Acetonitrile (for non-aqueous applications).

    • Expert Insight: Use acidic aqueous media for PANI-like conductivity. Use organic media if the application requires high dielectric strength or if the monomer solubility is poor in acid.

  • Reference Electrode: Ag/AgCl (sat. KCl).

  • Counter Electrode: Platinum Wire.

Procedure:

  • Electrode Preparation: Polish the Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry. Sonicate in ethanol and water (1:1) for 5 mins.

  • Solution Prep: Dissolve monomer in the electrolyte. If using aqueous acid, sonicate for 10 mins to ensure dispersion (monomer is hydrophobic; adding 10% ethanol helps).

  • Cyclic Voltammetry (CV) Deposition:

    • Scan Range: -0.2 V to +1.0 V (vs Ag/AgCl).

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles.

  • Observation:

    • Cycle 1: An irreversible oxidation peak appears around +0.9 V (monomer oxidation).

    • Subsequent Cycles: New redox couples emerge at lower potentials (+0.2 V and +0.5 V), indicating the growth of the polymer film (dimer/oligomer redox activity).

    • Visual: A green (emeraldine salt-like) film forms on the electrode surface.

Protocol B: Electrochemical Characterization

Objective: To quantify capacitance, stability, and redox kinetics.

1. Cyclic Voltammetry (Post-Polymerization):

  • Medium: Monomer-free 0.5 M H₂SO₄.

  • Scan Rates: 10, 20, 50, 100, 200 mV/s.

  • Analysis: Plot

    
     vs. 
    
    
    
    (Scan Rate).
    • Linearity indicates diffusion-controlled processes (typical for porous networks).

    • Deviation indicates surface-confined redox processes.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Potential: Set at the open circuit potential (OCP) or the half-wave potential (

    
    ) of the first redox couple.
    
  • Frequency Range: 100 kHz to 0.01 Hz.

  • Amplitude: 5 mV.

  • Output: Nyquist Plot.

    • Semicircle (High Freq): Charge transfer resistance (

      
      ). Expect higher 
      
      
      
      than linear PANI due to the insulating ether linkages.
    • Vertical Line (Low Freq): Capacitive behavior.[1][2][3]

Data Analysis & Interpretation

Table 1: Expected Electrochemical Parameters

ParameterValue / BehaviorInterpretation
Oxidation Onset +0.85 V vs Ag/AgClHigher than linear aniline (+0.7 V) due to meta-linkage and ether electron-withdrawal.
Redox Couples Two distinct pairs1. Leucoemeraldine

Emeraldine (Polaron)2. Emeraldine

Pernigraniline (Bipolaron).
Film Stability >90% retention (500 cycles)Cross-linked core prevents dissolution/delamination common in linear PANI.
Morphology Globular / Porous3D star shape prevents fibril formation, leading to high surface area nodules.

Calculation of Specific Capacitance (


): 
From GCD (Galvanostatic Charge-Discharge) curves:


  • 
    : Discharge current (A)
    
  • 
    : Discharge time (s)
    
  • 
    : Mass of active material (g)
    
  • 
    : Potential window (V)
    
Workflow Visualization

ElectrochemicalWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization Step1 Monomer Dissolution (0.5M H2SO4 + 10% EtOH) Step2 Electropolymerization (CV: -0.2 to 1.0V, 20 cycles) Step1->Step2 Step3 Rinse & Transfer (Monomer-free Electrolyte) Step2->Step3 Film Formation Step4 CV Analysis (Redox Peaks & Kinetics) Step3->Step4 Step5 EIS Analysis (Charge Transfer Resistance) Step4->Step5

Figure 2: Workflow for the electrochemical synthesis and analysis of 3,3',3''-TAPOB polymers.

References
  • Sigma-Aldrich. 1,3,5-Tris(4-aminophenoxy)benzene (CAS 102852-92-6) Product Specification. (Structural analogue reference). Link

  • Golba, S., et al. (2015). "Electrochemical and spectrophotometric properties of polymers based on derivatives of di- and triphenylamines."[1] Synthetic Metals.[1][3] (Establishes redox behavior of star-shaped amines).

  • Hosseini, S.H., et al. "Novel nanostructured star-shaped polyaniline derivatives." RSC Advances. (Protocol for core-first star PANI synthesis).

  • PubChem. 1,3,5-Tris(4-aminophenoxy)benzene Compound Summary. (Physical properties data). Link

  • Li, X., et al. (2021). "Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins." Polymers.[1][2][3][4][5][6] (Discusses 1,3,5-tris(4-aminophenoxy)benzene as a crosslinker).

Sources

Application Note: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline in Dendritic Polymer Synthesis

[1][2]

Introduction & Molecule Profile[2][3][4]

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is a trifunctional aromatic amine monomer.[1][] Unlike flexible aliphatic cores (e.g., ethylenediamine in PAMAM), this molecule imparts high thermal stability, mechanical rigidity, and chemical resistance to the resulting polymer.

Structural Rationale
  • C3 Symmetry: The central benzene ring provides a rigid, planar geometry ideal for directing 3D dendritic growth.

  • Ether Linkages: The oxygen bridges introduce necessary flexibility (rotational freedom) between the aromatic rings, significantly improving the solubility of the growing dendrimer in organic solvents (DMAc, NMP) compared to all-carbon aromatic cores.

  • Meta-Substitution (3,3',3''): The meta-position of the amine groups (relative to the ether linkage) prevents conjugation across the entire molecule, preserving the white/colorless nature of the polymer and further enhancing solubility compared to para-substituted analogs.

Key Physical Properties
PropertyValue/DescriptionRelevance
Molecular Weight 399.45 g/mol High molecular weight monomer reduces volatility.[1][]
Appearance White to off-white crystalline powderColor purity is critical for optical applications (e.g., OLEDs).[1][]
Melting Point 107–109 °CDistinct MP allows for purity verification via DSC.[]
Solubility Soluble in DMAc, NMP, DMSO, THFCompatible with standard polar aprotic polymerization solvents.[1]

Core Synthesis Strategy (Pre-requisite)

If the monomer is not purchased commercially, it is synthesized via a nucleophilic aromatic substitution (

Mechanism:

  • 
    :  Phloroglucinol (1,3,5-trihydroxybenzene) reacts with 1-fluoro-3-nitrobenzene in the presence of a base (
    
    
    ) to form the trinitro-intermediate.[1][]
  • Reduction: Catalytic hydrogenation (Pd/C +

    
    ) or chemical reduction (Hydrazine/Fe) yields the triamine.[]
    

Protocol A: Synthesis of Hyperbranched Polyimides (A2 + B3 Approach)

This is the primary application of m-TAB.[] It acts as the B3 monomer (triamine) reacting with an A2 monomer (dianhydride).[] This protocol produces hyperbranched polyimides (HBPIs) with terminal amine groups, suitable for drug delivery vectors or high-temp composites.[]

Materials
  • Core (B3): 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (m-TAB).[1][]

  • Linker (A2): 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).[] Note: 6FDA is chosen for maximum solubility.[]

  • Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).[1][]

  • Chemical Imidization Reagents: Acetic Anhydride (

    
    ) and Pyridine.[]
    
Step-by-Step Methodology
Step 1: Polyamic Acid Formation (Precursor)[]
  • Preparation: Dry all glassware and cool under a stream of nitrogen. Moisture will hydrolyze the anhydride and terminate chain growth.

  • Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 10.0 mmol (3.99 g) of m-TAB in 40 mL of anhydrous DMAc. Stir until completely dissolved at room temperature (RT).

  • Monomer Addition: Slowly add 10.0 mmol (4.44 g) of 6FDA (equimolar ratio for high molecular weight, or adjust to 2:1 for specific capping) to the solution over 30 minutes.

    • Critical: Add the solid dianhydride in portions to prevent local gelation.

  • Reaction: Stir the mixture at room temperature for 24 hours under nitrogen. The solution effectively becomes a polyamic acid precursor (viscosity will increase).[]

Step 2: Chemical Imidization
  • Reagent Addition: To the viscous polyamic acid solution, add 40 mmol (4 mL) of Acetic Anhydride and 40 mmol (3.2 mL) of Pyridine.

  • Heating: Heat the mixture to 80–100 °C for 4–6 hours with vigorous stirring. This cyclizes the amic acid into the stable imide ring.

  • Cooling: Allow the solution to cool to RT.

Step 3: Isolation and Purification[1][3][4]
  • Precipitation: Pour the reaction solution slowly into a large excess (500 mL) of Methanol or Water/Methanol (1:1) mix under rapid stirring. The polymer will precipitate as a fibrous or powdery solid.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash the cake 3x with hot methanol to remove residual solvent and pyridine.

  • Drying: Dry in a vacuum oven at 100 °C overnight.

Signal Pathway & Logic Diagram

The following diagram illustrates the A2 + B3 polymerization logic using m-TAB.

Gcluster_0Reactantscluster_1Intermediatecluster_2Final ProductTABm-TAB (B3 Core)Trifunctional AminePAAPolyamic Acid(Soluble Precursor)TAB->PAANucleophilic Attack(RT, DMAc)FDA6FDA (A2 Linker)Difunctional AnhydrideFDA->PAAHBPIHyperbranched Polyimide(Amine Terminated)PAA->HBPICyclodehydration(Ac2O/Pyridine, 80°C)

Caption: Synthesis pathway from m-TAB core to Hyperbranched Polyimide via Polyamic Acid intermediate.

Protocol B: Divergent Synthesis of Controlled Dendrimers (G1)

For applications requiring precise molecular weight (e.g., standard calibration, specific drug encapsulation), a controlled divergent method is preferred over random A2+B3 polymerization.

Methodology
  • Core Activation: Dissolve m-TAB (1 eq) in DMAc.

  • Excess Reaction: Add a large excess of Dianhydride (e.g., 6FDA, 10 eq) to ensure each amine on the core reacts with a unique dianhydride molecule, preventing crosslinking.

    • Result: A core with 3 branches, each terminated with an anhydride.[1]

  • Isolation: Precipitate into anhydrous non-solvent (e.g., Toluene/Hexane) to remove unreacted dianhydride.

  • Capping/Growth: Re-dissolve the anhydride-terminated core and react with a mono-functional amine (for capping) or a protected diamine (for G2 growth).[]

Characterization & Quality Control

To validate the synthesis, the following analytical techniques are mandatory:

TechniqueTarget ParameterExpected Observation
FTIR Spectroscopy Imidization CompletenessAppearance of imide carbonyl peaks at 1780 cm⁻¹ (asym) and 1720 cm⁻¹ (sym).[1][] Disappearance of broad amide/acid -OH bands.[1][]
1H NMR (DMSO-d6) Structural IntegrityAromatic protons of the core appear at 6.0–7.5 ppm .[] Amine protons (if terminal) appear broad around 5.0–5.5 ppm .[]
TGA (Thermal) Thermal Stability5% weight loss temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) should exceed 450 °C for fully imidized aromatic structures.[]
GPC/SEC Molecular WeightPolydispersity Index (PDI) will be broad (1.5–2.[]5) for Protocol A (Hyperbranched) and narrow (<1.1) for Protocol B (Dendrimer).[][5][6]

Expert Tips & Troubleshooting

  • Solubility: The meta-linkage is the key to solubility.[1] If the polymer precipitates prematurely during synthesis, verify you are not using the para-isomer (1,3,5-tris(4-aminophenoxy)benzene), which yields semi-crystalline, insoluble polymers.[1]

  • Gelation: In Protocol A (A2+B3), gelation occurs if the conversion is pushed too high (Gel Point). Stop the reaction or add end-capping agents (e.g., phthalic anhydride) if a soluble resin is required.[]

  • Moisture Control: The anhydride monomers are extremely sensitive to water. Always flame-dry glassware and use anhydrous solvents.[1][]

References

  • Synthesis and characterization of hyperbranched polyimides. Source:RSC Advances, 2014. Context: Describes the A2+B3 polymerization method using tris(aminophenoxy)benzene derivatives.

  • 1,3,5-Tris(4-aminophenoxy)benzene (Isomer Analog) Product Data. Source:BOC Sciences.[] Context: Provides physical property data and CAS verification for the para-isomer, serving as a baseline for the meta-isomer properties.

  • Method to Prepare Processable Polyimides. Source:NASA Technical Reports Server.[][7] Context: Details the use of 1,3-bis(3-aminophenoxy)benzene (a structural analog) to improve solubility and processability in polyimides, validating the mechanism of the ether linkage.

  • Hyperbranched Polymers via A2 + B3 Approach. Source:ChemicalBook / Patent CN109956877.[] Context: Protocols for synthesizing aminophenoxy-benzene cores and their subsequent polymerization.[1][][8][9]

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline as a building block for functional materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline as a Functional Building Block

Introduction

This guide details the utility, synthesis, and application protocols for 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (hereafter referred to as m-TAPB or the "Target Triamine").

Unlike its para-substituted counterpart (p-TAPB), which is widely used to construct rigid, crystalline lattices, the meta-substituted m-TAPB introduces a critical degree of structural flexibility and entropy. This "meta-effect" disrupts efficient packing in polymer chains without sacrificing the thermal stability inherent to the aromatic ether backbone. Consequently, m-TAPB is a premier choice for designing processable high-performance polymers , hyperbranched polyimides , and amorphous porous networks where solubility and melt-processability are limiting factors.

Material Specifications & Properties

PropertySpecification
Chemical Name 1,3,5-Tris(3-aminophenoxy)benzene
Abbreviation m-TAPB (or 1,3,5-m-APB)
CAS Number Derived from 10526-07-5 logic (See Note 1)
Molecular Formula

Molecular Weight 399.45 g/mol
Appearance Off-white to pale brown crystalline powder
Melting Point 108–112 °C (Isomer dependent)
Solubility Soluble in DMAc, DMF, DMSO, NMP, THF; Limited in Acetone.[1]
Key Functionality

-Symmetric Triamine; Ether Linkages (Flexibility); Meta-Amino (Processability)

(Note 1: While CAS 10526-07-5 refers to the diamine analog, specific CAS registries for the triamine vary by region. For procurement, specify the chemical structure explicitly.)

Core Application 1: Hyperbranched Polyimides (HBPIs)

Rationale: Linear polyimides often suffer from poor solubility and high melt viscosity. Using m-TAPB as a


 monomer in an 

polymerization strategy yields hyperbranched structures. These materials exhibit low solution viscosity , high solubility , and abundant terminal functional groups for post-modification.
Experimental Protocol: Synthesis of HBPI

Reagents:

  • Monomer B3: m-TAPB (10.0 mmol)

  • Monomer A2: 4,4'-Oxydiphthalic anhydride (ODPA) (10.0 mmol)

  • Solvent: N,N-Dimethylacetamide (DMAc)

  • Catalyst: Acetic anhydride / Pyridine (Chemical Imidization)

Workflow:

  • Dissolution: In a 100 mL three-neck flask equipped with nitrogen inlet, dissolve m-TAPB (4.00 g) in DMAc (30 mL) at room temperature.

  • Oligomerization: Slowly add ODPA (3.10 g) in portions over 30 minutes. Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 24 hours. The solution will become viscous as Poly(amic acid) forms.
    
  • Chemical Imidization: Add acetic anhydride (4 mL) and pyridine (3 mL) to the solution. Heat to 80°C for 6 hours to effect cyclodehydration.

  • Precipitation: Pour the reaction mixture slowly into excess methanol (500 mL) under vigorous stirring.

  • Purification: Filter the precipitate, wash 3x with methanol, and dry in a vacuum oven at 100°C for 12 hours.

Data Interpretation:

  • FTIR: Look for disappearance of amide bands (1650 cm⁻¹) and appearance of imide carbonyls (1780, 1720 cm⁻¹).

  • Solubility Test: The product should dissolve in THF and chloroform (unlike linear analogs).

Core Application 2: Amorphous Covalent Organic Networks

Rationale: While crystalline COFs typically use para-isomers for predictable hexagonal pores, m-TAPB is ideal for synthesizing Porous Organic Polymers (POPs) or amorphous networks where high surface area is required but crystallinity is secondary to processability or flexibility.

Experimental Protocol: Solvothermal Schiff-Base Condensation

Reagents:

  • Amine: m-TAPB (0.1 mmol)

  • Aldehyde: Terephthalaldehyde (0.15 mmol) (1.5 eq to balance stoichiometry)

  • Solvent: 1,4-Dioxane / Mesitylene (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6M, 0.1 mL)

Workflow:

  • Charging: Load m-TAPB and Terephthalaldehyde into a Pyrex tube (10 mL capacity).

  • Solvation: Add 2 mL of the solvent mixture. Sonicate for 10 minutes to ensure homogeneity.

  • Catalysis: Add the acetic acid catalyst. Flash freeze the tube in liquid nitrogen.

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen. Flame-seal the tube under vacuum.

  • Reaction: Place in an oven at 120°C for 72 hours .

  • Isolation: Break the tube, filter the solid, and wash exhaustively with THF and Acetone (Soxhlet extraction recommended for 24h).

  • Activation: Supercritical

    
     drying or vacuum drying at 120°C.
    

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the structural divergence between Linear and Hyperbranched architectures using m-TAPB.

G Start Precursors (TCB + 3-Aminophenol) Intermediate m-TAPB Monomer (C3-Symmetric) Start->Intermediate Nucleophilic Subst. Path1 Route A: Linear Polymer (Not Recommended) Intermediate->Path1 + Di-anhydride (1:1) Path2 Route B: Hyperbranched Polyimide (A2 + B3 Strategy) Intermediate->Path2 + Di-anhydride (<1:1) Path3 Route C: Porous Network (Schiff Base) Intermediate->Path3 + Di-aldehyde Product1 Insoluble Gel (Crosslinked) Path1->Product1 Product2 Soluble HBPI (Low Viscosity) Path2->Product2 Product3 Amorphous POP (Gas Storage) Path3->Product3

Caption: Synthesis logic for m-TAPB. Route B highlights the formation of processable hyperbranched polymers, the primary advantage of this isomer.

Safety & Handling

  • Hazard Identification: m-TAPB is an aromatic amine. Treat as a potential skin sensitizer and irritant.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a desiccator. Oxidation of amino groups turns the powder dark brown over time.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis and handling.

References

  • Synthesis of Hyperbranched Polyimides: Thirukumaran, P., et al. "Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene." RSC Advances, 2014. (Protocol adapted for meta-isomer logic).

  • General Synthesis of Aminophenoxy Benzenes: "Process for producing 1,3-bis(3-aminophenoxy)benzene."[2] US Patent 4,222,962. (Foundational chemistry for ether linkage formation).

  • COF Synthesis Fundamentals: Segura, J. L., et al. "Covalent Organic Frameworks based on Schiff-base Chemistry." Chemical Society Reviews, 2013.

  • Polyimide Processability: "Method to Prepare Processable Polyimides with Non-Reactive Endgroups Using 1,3-bis(3-Aminophenoxy) Benzene." NASA Technical Reports Server. (Demonstrates the solubility benefits of meta-ether linkages).

Sources

Troubleshooting & Optimization

improving the yield of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline Synthesis

Case ID: #TAB-META-001 Subject: Yield Optimization & Troubleshooting for 1,3,5-tris(3-aminophenoxy)benzene Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as 1,3,5-tris(3-aminophenoxy)benzene or m-TAB ) is a two-step process involving a Nucleophilic Aromatic Substitution (


) followed by a reduction.[1]

Low yields in this synthesis are rarely due to the reaction mechanism itself, which is robust. Instead, they typically stem from incomplete substitution (formation of mono- or di-substituted byproducts) or oxidative degradation of the phloroglucinol core. This guide prioritizes "forcing" the third substitution and maintaining strict anaerobic conditions.

Part 1: The Optimized Protocol

Phase A: The Coupling Reaction ( )

Objective: Synthesize the intermediate 1,3,5-tris(3-nitrophenoxy)benzene.

The Logic: The third substitution on the benzene ring is kinetically slower due to steric crowding. Standard stoichiometric ratios often fail here. We must drive the equilibrium using excess electrophile and high-temperature azeotropic drying.

Reagents:

  • Phloroglucinol (anhydrous): 1.0 eq

  • 1-Fluoro-3-nitrobenzene: 3.3 eq (Excess is critical; 1-chloro-3-nitrobenzene is cheaper but slower)

  • Potassium Carbonate (

    
    ): 3.5 eq (Micronized/powdered is preferred over granular)
    
  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

  • Azeotropic Agent: Toluene (20% v/v relative to DMF)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails once solids precipitate), a Dean-Stark trap topped with a reflux condenser, and a Nitrogen inlet.

  • Drying (Critical): Charge Phloroglucinol,

    
    , DMF, and Toluene. Heat to reflux (~140-150°C). Allow toluene to distill water into the trap for 2–3 hours.
    
    • Why? Water hydrolyzes the fluoronitrobenzene to a phenol, killing the reaction stoichiometry.

  • Addition: Cool slightly (to ~100°C) and add 1-Fluoro-3-nitrobenzene.

  • Reaction: Heat to 150–160°C for 12–18 hours under

    
    .
    
  • Workup: Pour the hot mixture into a large excess of ice water (10x volume) with vigorous stirring. The product should precipitate as a solid. Filter, wash with water (to remove salts), and then wash with cold methanol (to remove unreacted nitrobenzene and mono/di-substituted byproducts).

Phase B: The Reduction

Objective: Convert nitro groups to amines.[1]

The Logic: Heterogeneous hydrogenation (


) is cleanest, but hydrazine hydrate is often more reliable for ensuring complete reduction of all three sites without requiring high-pressure autoclaves.

Reagents:

  • Nitro-Intermediate (from Phase A)

  • Pd/C (10% loading): 10 wt% relative to substrate

  • Hydrazine Monohydrate: 15 eq (Excess)

  • Solvent: Ethanol (reflux grade)

Step-by-Step Workflow:

  • Suspend the nitro-intermediate and Pd/C in Ethanol. Heat to reflux.[2]

  • Add Hydrazine Monohydrate dropwise over 1 hour. (Caution: Exothermic, gas evolution).

  • Reflux for 6–12 hours. The solution should turn clear (or light yellow) as the product dissolves.

  • Hot Filtration: Filter through Celite while hot to remove Pd/C. If you cool it first, the product will crystallize in the filter cake.

  • Crystallization: Cool the filtrate to precipitate the white/off-white amine product.

Part 2: Troubleshooting Guide (FAQ)

Q1: My product is a black/dark brown tar. What happened?

Diagnosis: Oxidation of Phloroglucinol. Root Cause: Phloroglucinol is extremely sensitive to oxygen in basic conditions (forming quinones/polymerized tars). Fix:

  • Degas your DMF/DMAc solvents by bubbling nitrogen for 30 minutes before use.

  • Ensure the system is under positive nitrogen pressure before adding the base.

  • If the reaction mixture turns black immediately upon heating, abort and restart with inert techniques.

Q2: I see three spots on my TLC. Is this the product?

Diagnosis: Incomplete substitution. Analysis: You likely have a mixture of:

  • Mono-substituted (Trace)

  • Di-substituted (Major impurity)

  • Tri-substituted (Target) Fix:

  • Switch Halides: If using 1-chloro-3-nitrobenzene, switch to 1-fluoro-3-nitrobenzene . The C-F bond is more polarized, making the ring more susceptible to nucleophilic attack (

    
     mechanism).
    
  • Increase Temperature: Ensure internal temperature reaches >150°C.

  • Purification: The di-substituted byproduct is more soluble in methanol than the tri-substituted target. Perform a vigorous wash of your crude solid with boiling methanol.

Q3: The reduction stopped before completion (mixed nitro/amine species).

Diagnosis: Catalyst Poisoning. Root Cause: Residual sulfur or halides from Step 1 carried over. Fix:

  • Ensure the nitro-intermediate from Phase A is washed thoroughly with water until the filtrate pH is neutral (removing all salts).

  • Add fresh catalyst (Pd/C) and restart reflux.

Part 3: Visual Technical Data

Figure 1: Reaction Pathway & Critical Control Points

G Start Phloroglucinol + K2CO3 Step1 Azeotropic Drying (Toluene/DMF, 140°C) Start->Step1 Water Removal Add Add 1-Fluoro-3-nitrobenzene (3.3 eq) Step1->Add Dry Environment Inter Intermediate: 1,3,5-tris(3-nitrophenoxy)benzene Add->Inter SnAr (16h, 150°C) Red Reduction (Pd/C + N2H4) Inter->Red Nitro -> Amine End Product: 1,3,5-tris(3-aminophenoxy)benzene Red->End Hot Filtration

Caption: Optimized synthesis workflow emphasizing the critical drying step to prevent hydrolysis side-reactions.

Figure 2: Troubleshooting Decision Tree

G Problem Low Yield / Impure Product CheckColor Is the crude solid black/tarry? Problem->CheckColor CheckTLC TLC Analysis: How many spots? CheckColor->CheckTLC No (Tan/Yellow) Oxidation Oxidation Issue: Improve N2 purging CheckColor->Oxidation Yes Incomplete Incomplete Reaction: Switch to Fluoro-substrate or Increase Temp CheckTLC->Incomplete Multiple Spots Workup Workup Issue: Product lost in mother liquor CheckTLC->Workup Single Spot (Low Mass)

Caption: Diagnostic flow for identifying the root cause of yield loss based on visual and chromatographic evidence.

Part 4: Quantitative Data Summary

ParameterStandard ConditionOptimized Condition Impact on Yield
Electrophile 1-Chloro-3-nitrobenzene1-Fluoro-3-nitrobenzene High (Faster kinetics reduces thermal degradation)
Stoichiometry 3.0 equivalents3.3 - 3.5 equivalents Medium (Pushes equilibrium to tri-substitution)
Water Content "Dry" SolventAzeotropic Distillation Critical (Prevents phenol byproduct formation)
Reduction

Balloon
Hydrazine Hydrate / Reflux Medium (Ensures complete reduction of steric core)

References

  • Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene (Analogous Protocol)

    • Source: BenchChem Technical Protocols.
    • conditions (K2CO3/DMF)
    • URL:

  • Solubility and Purification of Aminophenoxy Benzenes

    • Source: ChemicalBook & PubChem D
    • Relevance: Confirms solubility profiles (insoluble in water, soluble in hot ethanol) for workup design.
    • URL:

  • General Mechanism of Phloroglucinol Substitution: Source:Journal of Polymer Science Part A: Polymer Chemistry. Context: "Synthesis and properties of polyimides derived from 1,3,5-tris(3-aminophenoxy)benzene." (Standard literature for this class of monomers). Note: While a direct URL to the full text requires subscription, the methodology described above is derived from this standard polymer chemistry workflow.

Sources

Technical Support Center: Troubleshooting & Purification Guide for 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Compound Identity: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (commonly referred to as 1,3,5-tris(3-aminophenoxy)benzene or m-TAB ).

Mechanistic Overview of Impurity Profiling

Before initiating purification, it is critical to understand the chemical environment of your crude product. m-TAB is typically synthesized via the nucleophilic aromatic substitution of phloroglucinol with 1-fluoro-3-nitrobenzene, followed by the catalytic reduction of the resulting 1,3,5-tris(3-nitrophenoxy)benzene intermediate [1].

Because m-TAB is a trifunctional, electron-rich aromatic amine, it is highly susceptible to specific classes of impurities that will drastically impact downstream applications (e.g., hyperbranched polyimide synthesis or Covalent Organic Framework construction).

Primary Impurities to Target:

  • Partially Reduced Intermediates: Mono-nitro or di-nitro species resulting from incomplete reduction. These act as chain-terminators in step-growth polymerization.

  • Unreacted Neutral Organics: Residual 1,3,5-tris(3-nitrophenoxy)benzene.

  • Transition Metal Residues: Palladium (from Pd/C catalytic hydrogenation) or Tin (if SnCl₂/HCl reduction was used). Amines are excellent ligands and will strongly coordinate with these metals [2].

  • Oxidation Byproducts: Azo, azoxy, or quinoid structures formed when the free amine is exposed to oxygen and light.

Self-Validating Purification Protocols

To achieve polymer-grade purity (>99.5%), we recommend a two-stage approach: an Acid-Base Extraction to remove neutral/metal impurities, followed by Solvent/Anti-Solvent Recrystallization to remove structural isomers and oligomers.

Protocol A: Acid-Base Extraction & Metal Scavenging

This protocol exploits the basicity of the amine groups to separate the target molecule from non-basic impurities.

  • Step 1: Acidic Dissolution

    • Action: Suspend the crude m-TAB in 1.0 M aqueous HCl (approx. 10 mL per gram of crude) at 25 °C. Stir vigorously for 30 minutes.

    • Causality: The three amine groups protonate to form a highly water-soluble tri-ammonium chloride salt. Unreacted nitro compounds and neutral organic byproducts remain completely insoluble.

  • Step 2: Filtration & Metal Chelation

    • Action: Filter the acidic suspension through a tightly packed Celite® pad. Wash the filter cake with a small volume of 0.1 M HCl. If SnCl₂ was used in synthesis, add 0.05 equivalents of EDTA to the filtrate.

    • Causality: The Celite pad physically traps insoluble nitro-organics and residual Pd/C catalyst. EDTA acts as a hexadentate chelator, stripping coordinated Sn(II)/Sn(IV) or Pd(II) ions away from the protonated amine.

  • Step 3: Cold Neutralization (Precipitation)

    • Action: Cool the filtrate to 0–5 °C in an ice bath. Slowly add 10% w/v aqueous NaOH dropwise under an inert Argon blanket until the pH reaches 9.0–10.0.

    • Causality: The base deprotonates the ammonium salt, crashing out the free m-TAB base as a white/pale-yellow precipitate. The cold temperature and Argon blanket are critical to suppress oxidative degradation during the exothermic neutralization.

    • Validation Check: Spot the filtrate on a pH strip. It must remain stable at pH > 9 for 5 minutes to ensure complete precipitation.

Protocol B: Recrystallization (Pyridine/Water System)

This protocol removes trace organic isomers and delivers the correct crystalline morphology [1].

  • Step 1: Dissolution

    • Action: Dissolve the semi-pure m-TAB precipitate in a minimum volume of hot Pyridine (approx. 80 °C) under nitrogen.

    • Causality: Pyridine is an excellent solvent for rigid, hydrogen-bonding aromatic amines, ensuring complete dissolution without degrading the molecule.

  • Step 2: Anti-Solvent Addition

    • Action: Slowly add hot deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Add just enough Pyridine (1-2 drops) to clear the turbidity, then remove from heat.

  • Step 3: Controlled Crystallization

    • Action: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: Slow cooling dictates the thermodynamic formation of highly pure m-TAB crystals, leaving kinetically trapped impurities in the mother liquor.

  • Step 4: Vacuum Drying

    • Action: Filter the crystals, wash with ice-cold water, and dry in a vacuum oven at 60 °C (< 1 mbar) for 24 hours.

    • Causality: Step-growth polymerizations require exact stoichiometry. Even 0.5% residual moisture will throw off the molar equivalence and severely depress polymer molecular weight.

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude Crude m-TAB (Contains Nitro/Metal Impurities) AcidDissolution 1. Acid Dissolution (1M HCl, 25°C) Crude->AcidDissolution Filtration 2. Celite Filtration (Removes Pd/C & Unreacted Nitro) AcidDissolution->Filtration Neutralization 3. Base Neutralization (10% NaOH, 0-5°C) Filtration->Neutralization Precipitation Precipitated Free Base (Intermediate Purity) Neutralization->Precipitation Recrystallization 4. Recrystallization (Pyridine/Water or EtOH/Water) Precipitation->Recrystallization Drying 5. Vacuum Drying (60°C, 24h, <1 mbar) Recrystallization->Drying Pure Pure m-TAB (>99.5% Purity, Polymer-Grade) Drying->Pure

Caption: Step-by-step logic and phase transitions for the purification of crude m-TAB to polymer-grade purity.

Quantitative Data Summary

Purification StageTarget Impurities RemovedTypical Yield RecoveryExpected Purity (HPLC)Visual Appearance
Crude Product N/A100% (Baseline)80 - 85%Dark brown/purple powder
Acid-Base Extraction Unreacted nitro intermediates, Pd/Sn metals85 - 90%94 - 96%Pale yellow/tan powder
Recrystallization Structural isomers, trace oligomers70 - 75%> 99.5%White to off-white crystals
Vacuum Drying Residual Pyridine, Water~99% of Stage 3> 99.5%White crystalline powder

Troubleshooting FAQs

Q: My purified m-TAB turns dark brown or purple after a few days of storage. Is it ruined? A: This indicates oxidative degradation. Because m-TAB contains three electron-donating ether linkages and three amine groups, the aromatic rings are highly activated and susceptible to air oxidation, forming colored quinoid or azo byproducts. Solution: Always store the purified powder in an amber glass vial, backfilled with Argon or Nitrogen, and keep it at 4 °C or -20 °C. If the discoloration is severe, you must repeat the recrystallization step before using it in polymerization [3].

Q: I am using m-TAB to synthesize a hyperbranched polyimide, but the molecular weight (Mw) is abnormally low. What went wrong? A: Low molecular weight in step-growth polycondensation is almost always a stoichiometric imbalance. This is caused by two primary culprits in your m-TAB batch:

  • Moisture content: If the vacuum drying step (Protocol B, Step 4) was skipped, residual water will hydrolyze the dianhydride monomer, destroying the 3:2 stoichiometry.

  • Mono-functional impurities: If trace amounts of partially reduced intermediates (e.g., di-amine mono-nitro species) remain, they act as irreversible chain terminators. Verify your purity via HPLC; it must be >99%.

Q: I used the SnCl₂/HCl reduction method, and my m-TAB won't dissolve properly in organic solvents. Why? A: You likely have tin-amine coordination complexes co-precipitating with your product. Tin(II) and Tin(IV) salts are notoriously difficult to wash out of polyamines. Solution: Re-dissolve your product in 1M HCl, add a strong chelating agent like EDTA or pass the solution through a short column of Chelex® resin, and then repeat the NaOH neutralization step.

References

  • 1,3,5-tri (4-amino phenoxy) benzene and preparation method thereof. Chinese Patent CN1405145A. (Details the baseline pyridine/water recrystallization and acid-base workup for tripodal aminophenoxybenzenes). Available at:

  • Multivalent photo-crosslinkable coumarin-containing polybenzoxazines exhibiting enhanced thermal and hydrophobic surface. Polymer Chemistry, Royal Society of Chemistry. (Discusses Pd/C reduction and purification of analogous aminophenoxy isomers). Available at:

  • Process for producing 1,3-bis(3-aminophenoxy) benzene. Chinese Patent CN1239470C. (Details the synthesis, purification, and handling of related m-aminophenoxy systems to prevent oxidation). Available at:

Technical Support Center: Characterization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also commonly referred to as the 3-aminophenoxy isomer of TAPOB). This triamine monomer (


) is a critical building block for synthesizing hyperbranched polyimides, covalent organic frameworks (COFs), and advanced reverse osmosis membranes. However, its rigid aromatic core, multiple ether linkages, and three primary amine groups present unique analytical challenges[1].

This guide provides field-proven troubleshooting strategies to resolve common bottlenecks during structural and thermal characterization.

Module 1: Solubility & Sample Preparation Diagnostics

Q: Why does my sample precipitate or form gels during NMR or LC-MS preparation? A: The molecule exhibits strong intermolecular hydrogen bonding (via the three primary amines) and


 stacking from the four benzene rings. In non-polar or weakly polar solvents (like chloroform or methanol), these forces cause rapid self-association and precipitation.
Causality & Solution: Always use polar aprotic solvents to disrupt these intermolecular networks. For NMR, use DMSO-

or DMF-

. For LC-MS, ensure the sample is dissolved in pure DMSO before diluting with the aqueous/organic mobile phase.
Module 2: Spectroscopic Resolution (NMR & FTIR)

Q: How do I differentiate the 3-aminophenoxy isomer from the 4-aminophenoxy isomer using


H NMR? 
A:  The structural symmetry of the central benzene ring yields a distinct singlet (3H) around 6.5–6.8 ppm for both isomers. However, the outer aniline rings differ significantly. The 4-aminophenoxy (para-substituted) isomer displays an AA'BB' coupling system (two distinct doublets). In contrast, the 3-aminophenoxy (meta-substituted) isomer presents a more complex multiplet and an isolated pseudo-singlet (the proton situated between the amine and the ether linkage on the outer ring)[1].

Q: My FTIR spectrum shows a broad, unresolved band masking the C-O-C ether stretch. What is happening? A: The primary amine groups are highly hygroscopic. Moisture absorption leads to broad O-H stretching that overlaps with N-H stretches (~3300-3400


) and can cause baseline distortion that masks the aryl ether C-O-C stretch (~1200-1250 

)[2]. Protocol: Dry the sample in a vacuum oven at 60 °C for 12 hours prior to KBr pellet preparation.
Module 3: Mass Spectrometry (ESI-LC/MS) Anomalies

Q: I am observing multiple unexpected mass peaks (e.g., m/z 200.5, 134) and low sensitivity for the expected parent ion (m/z 400). Why? A: The presence of three basic amine sites means the molecule can easily accept multiple protons during Electrospray Ionization (ESI). Under standard acidic LC conditions (e.g., 0.1% formic acid, pH ~2.7), you will generate doubly


 (m/z ~200.5) and triply 

(m/z ~133.7) charged species rather than the singly charged

(m/z 400.16)[1].

LCMS_Troubleshooting Start Observe Complex ESI-MS Spectra (m/z 400, 200.5, 134) CheckpH Check Mobile Phase pH Start->CheckpH Acidic pH < 3 (0.1% Formic Acid) CheckpH->Acidic Neutral pH ~ 7 (Ammonium Acetate) CheckpH->Neutral ResultAcidic High [M+2H]2+ / [M+3H]3+ (Multiple Protonation) Acidic->ResultAcidic ResultNeutral Dominant [M+H]+ (m/z 400.16) Neutral->ResultNeutral Action Adjust to pH 6-7 Reduce Cone Voltage ResultAcidic->Action Action->ResultNeutral

ESI-MS Optimization Workflow for Triamine Monomer Characterization.

Module 4: Thermal Analysis (DSC/TGA)

Q: The DSC trace shows an exothermic peak immediately following the melting point. Is the monomer degrading? A: Not necessarily. Aromatic polyamines are highly reactive. Heating above the melting point (~94-110 °C, depending on purity and isomer) in the presence of trace oxygen or impurities can trigger auto-curing (oxidative coupling of the amines)[2]. This exothermic curing masks the true thermal degradation (


), which typically occurs 

°C. Protocol: Run DSC in a hermetically sealed aluminum pan under a strict, high-flow nitrogen atmosphere (50 mL/min) to suppress oxidative cross-linking.
Quantitative Data Summary

The following table establishes the baseline analytical parameters for the pure monomer to serve as a self-validating reference for your characterization workflows[1][2][3].

Analytical TechniqueParameterExpected Value / ObservationCausality / Structural Assignment
Mass Spectrometry Exact Mass399.1583 g/mol Neutral monoisotopic mass.
Mass Spectrometry ESI+ (Neutral pH)m/z 400.16

Primary protonation of one amine.
FTIR (KBr Pellet) N-H Stretching~3300 - 3400

Primary amine symmetric/asymmetric stretch.
FTIR (KBr Pellet) C-O-C Stretching~1200 - 1250

Aryl ether linkage vibration.

H NMR (DMSO-

)
Amine ProtonsBroad singlet, ~4.9 - 5.2 ppmExchangeable protons (integrates to 6H).

H NMR (DMSO-

)
Central AromaticSinglet, ~6.5 - 6.8 ppmSymmetrical core protons (integrates to 3H).
Thermal (DSC) Melting Point (

)
~94 °C - 110 °CVaries slightly by isomer and crystallization solvent.
Experimental Protocols

Protocol 1: Self-Validating NMR Sample Preparation To prevent amine proton exchange from broadening your signals and masking coupling constants:

  • Desiccation: Dry 5 mg of the triamine monomer in a vacuum desiccator over

    
     for 24 hours.
    
  • Solvent Selection: Use ampouled, 100% atom-D DMSO-

    
     (do not use bottles that have been repeatedly opened, as water absorbs rapidly).
    
  • Preparation: Dissolve the 5 mg of sample in 0.6 mL of DMSO-

    
    .
    
  • Validation Step: If the amine peak (~5.0 ppm) is broad, add a micro-drop of

    
    . The amine peak will disappear (due to H/D exchange), confirming the assignment and cleaning up the aromatic region for precise isomer identification.
    

NMR_Logic Sample 1H NMR Spectrum (Aromatic Region 6.0-7.5 ppm) Pattern Analyze Outer Ring Coupling Sample->Pattern Para Two Doublets (AA'BB' System) Pattern->Para Meta Complex Multiplet + Isolated Singlet Pattern->Meta Isomer4 1,3,5-Tris(4-aminophenoxy)benzene Para->Isomer4 Isomer3 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline Meta->Isomer3

1H NMR Logic Tree for Differentiating 3-Amino and 4-Amino Isomers.

Protocol 2: LC-MS Mobile Phase Optimization for Polyamines

  • Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.5 - 7.0. Do not use Formic Acid or TFA.

  • Organic Phase (B): LC-MS grade Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 95% B over 10 minutes. The neutral pH suppresses multiple protonations, forcing the equilibrium toward the singly charged

    
     species.
    
  • Source Parameters: Lower the capillary voltage to 2.5 kV and the cone voltage to 20 V to prevent in-source fragmentation of the ether linkages.

References
  • Zhou, L., et al. "Experimental and theoretical investigations of 1,3,5-tris(4-aminophenoxy)benzene as an effective corrosion inhibitor for mild steel in 1 M HCl." Journal of Molecular Liquids, 249, 179-187 (2018). Available at:[Link]

  • Jassby, D., et al. "Electrically conducting reverse osmosis membranes." US Patent 9802163B2, United States Patent and Trademark Office (2017).

Sources

Technical Support Center: Synthesis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (commonly abbreviated as TAPOB). This polyether-amine is a highly valued tri-functional monomer used in the development of hyperbranched polyimides, dendrimers, and advanced adhesives.

The synthesis relies on a two-phase sequence: a triple Nucleophilic Aromatic Substitution (SNAr) to form the intermediate 1,3,5-tris(3-nitrophenoxy)benzene (TNPOB), followed by a global nitro reduction[1]. Due to the high reactivity of the precursors, side reactions can severely impact yield and purity. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure reproducible success.

Mechanistic Workflow & Side Reaction Mapping

The following diagram maps the intended synthetic pathway against the most common side reactions that derail the synthesis.

SynthesisWorkflow Phloroglucinol Phloroglucinol (Nucleophile) TNPOB 1,3,5-tris(3-nitrophenoxy)benzene (Intermediate) Phloroglucinol->TNPOB K2CO3, DMF/Toluene 150-160 °C Oxidation Oxidation Byproducts (Tarry Mixtures) Phloroglucinol->Oxidation O2 in Base IncompleteSNAr Mono/Di-substituted Ethers (Incomplete SNAr) Phloroglucinol->IncompleteSNAr Poor Stoichiometry FNB 1-Fluoro-3-nitrobenzene (Electrophile) FNB->TNPOB Hydrolysis 3-Nitrophenol (Hydrolysis) FNB->Hydrolysis H2O presence TAPOB 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (Target Product) TNPOB->TAPOB Pd/C, H2 or N2H4·H2O Reflux IncompleteRed Nitroso/Hydroxylamine Intermediates TNPOB->IncompleteRed Catalyst Poisoning Cleavage Hydrogenolysis (C-O Cleavage) TNPOB->Cleavage Harsh T/P

Mechanistic workflow of TAPOB synthesis highlighting main pathways and critical side reactions.

Troubleshooting Guide & FAQs

Phase 1: Nucleophilic Aromatic Substitution (Etherification)

Q1: Why is my reaction mixture turning black and tarry, resulting in a near-zero yield of the TNPOB intermediate? Cause & Causality: Phloroglucinol exists in a keto-enol tautomeric equilibrium[2]. When deprotonated by a strong base (e.g., K₂CO₃), it forms a highly electron-rich triphenoxide salt. This intermediate is exceptionally susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen, generating phenoxy radicals that rapidly polymerize into dark, insoluble quinoid tars. Solution: You must establish a strict inert atmosphere. Sparge your solvents (DMF/Toluene) with nitrogen or argon for at least 30 minutes prior to adding the base. Maintain a positive inert gas pressure throughout the entire reaction.

Q2: My LC-MS shows significant amounts of 3-nitrophenol. Where is this byproduct coming from? Cause & Causality: This is the hydrolysis product of your electrophile, 1-fluoro-3-nitrobenzene[3]. If water is present in the reaction (often introduced via hygroscopic K₂CO₃ or atmospheric moisture), hydroxide ions outcompete the bulky phloroglucinol phenoxide for the electrophilic aromatic carbon. The presence of water directly leads to impurity formation and consumes your reagent[4]. Solution: Implement an azeotropic dehydration step. Add toluene to the reaction mixture and use a Dean-Stark trap to physically remove water from the system at 120 °C before adding the 1-fluoro-3-nitrobenzene[4].

Q3: The reaction stalls at the di-substituted intermediate (3,5-bis(3-nitrophenoxy)phenol). How do I drive the third substitution? Cause & Causality: As each bulky 3-nitrophenoxy group is added, the remaining phenoxide oxygen experiences severe steric hindrance and electronic deactivation. The activation energy required for the third SNAr substitution is significantly higher than the first two. Solution: Increase the reaction temperature to 150–160 °C after the initial substitutions have occurred. Ensure a slight stoichiometric excess of 1-fluoro-3-nitrobenzene (e.g., 3.3 to 3.5 equivalents) to drive the equilibrium forward.

Phase 2: Nitro Reduction to Amine

Q4: The reduction step yields a complex mixture of partially reduced species (nitroso and hydroxylamine intermediates). How do I achieve complete conversion? Cause & Causality: The reduction of aromatic nitro groups proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. If the Pd/C catalyst is poisoned (often by residual halides if a chloro-nitrobenzene was used instead of the fluoro-analogue) or if hydrogen mass transfer is poor, the catalytic cycle stalls at the hydroxylamine stage[5]. Solution: Use fresh 10% Pd/C and ensure vigorous mechanical stirring to maximize gas-liquid-solid phase mixing. If using H₂ gas, maintain a consistent pressure (1–2 atm). Alternatively, use hydrazine hydrate (N₂H₄·H₂O) as a chemical hydrogen source under reflux, which often powers through poisoned catalysts.

Q5: I am losing my final product to C-O ether bond cleavage. How can I prevent this hydrogenolysis? Cause & Causality: Over-reduction. While diaryl ethers are generally stable, exposing the tri-ether intermediate to excessive hydrogen pressure or prolonged high temperatures in the presence of highly active Pd/C can catalyze the hydrogenolytic cleavage of the C-O bonds, destroying the molecular core. Solution: Monitor the reaction strictly via TLC or LC-MS and terminate the reduction immediately upon the disappearance of the intermediate species. Do not exceed 50 °C if using pressurized H₂.

Quantitative Side Reaction Profile & Mitigation

The following table summarizes the quantitative impact of side reactions and the specific parameters required to mitigate them.

Side ReactionSynthetic PhasePrimary CauseMechanistic RationaleMitigation Strategy
Oxidation (Tarry Byproducts) Phase 1 (SNAr)O₂ exposure in basic mediaTriphenoxide undergoes SET to O₂, forming reactive radicals that polymerize[2].Sparge solvents with N₂ for 30 min; maintain strict inert atmosphere.
Hydrolysis (3-Nitrophenol) Phase 1 (SNAr)H₂O in K₂CO₃ / SolventsOH⁻ acts as a competing nucleophile against 1-fluoro-3-nitrobenzene[3].Azeotropic distillation with toluene via Dean-Stark trap at 120 °C[4].
Incomplete SNAr Phase 1 (SNAr)Steric hindranceThe 3rd substitution requires high activation energy due to bulky adjacent groups.Heat to 150–160 °C; use 3.3–3.5 eq of the electrophile.
Incomplete Reduction Phase 2 (Reduction)Catalyst poisoning / Poor H₂ transferSequential reduction stalls at the hydroxylamine intermediate[5].Use high-shear stirring; ensure 10 wt% Pd/C loading; consider Hydrazine.
Hydrogenolysis Phase 2 (Reduction)Harsh T/P conditionsPd/C catalyzes C-O bond cleavage under high thermal/pressure stress.Cap H₂ pressure at 2 atm; do not exceed 50 °C; terminate promptly.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. You must not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Synthesis of 1,3,5-tris(3-nitrophenoxy)benzene (TNPOB)

Objective: Achieve triple etherification while preventing oxidation and hydrolysis.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Add phloroglucinol (1.0 eq) and anhydrous K₂CO₃ (3.5 eq). Add a solvent mixture of DMF (or DMAc) and Toluene in a 4:1 volume ratio.

  • Deoxygenation: Sparge the suspension with N₂ for 30 minutes.

  • Azeotropic Dehydration: Heat the mixture to 120 °C. Toluene and water will co-distill into the Dean-Stark trap.

    • Validation Check 1 (IPC): Do not proceed until the distillate in the trap is completely clear and no new water droplets have formed for 30 minutes. Drain the water/toluene from the trap.

  • Electrophile Addition: Cool the mixture to 80 °C. Add 1-fluoro-3-nitrobenzene (3.4 eq) dropwise to control the initial exothermic reaction.

  • High-Temperature SNAr: Raise the temperature to 150–160 °C and stir for 14 hours.

    • Validation Check 2 (IPC): Analyze an aliquot via TLC (Hexane:EtOAc 3:1). The reaction is complete only when the mono- and di-substituted intermediate spots (Rf ~0.4 and 0.6) are absent, and a single dominant product spot (Rf ~0.8) remains.

  • Workup: Cool to room temperature and pour the mixture into vigorously stirred crushed ice/water. Filter the resulting precipitate and recrystallize from glacial acetic acid to yield pure TNPOB.

Protocol B: Reduction to 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (TAPOB)

Objective: Fully reduce the nitro groups without cleaving the ether linkages.

  • Setup: In a 2-neck flask, dissolve purified TNPOB (1.0 eq) in absolute ethanol (or THF for better solubility).

  • Catalyst Addition: Under a strict nitrogen blanket, carefully add 10% Pd/C (10 wt% relative to TNPOB)[5]. Caution: Dry Pd/C is pyrophoric; always add under inert gas.

  • Reduction (Hydrazine Method): Heat the mixture to 60 °C. Add hydrazine hydrate (N₂H₄·H₂O, 12.0 eq) dropwise over 1 hour. Once added, raise to reflux (80 °C) for 6–8 hours.

    • Validation Check 3 (IPC): Spot an aliquot on TLC. Treat the plate with Tollens' reagent or a UV lamp. The reaction is complete when no UV-active starting material or brown intermediate spots remain, and a highly polar amine spot is present at the baseline (in non-polar eluents).

  • Workup: Filter the hot reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure and precipitate the product by adding it to cold distilled water. Filter and dry under high vacuum at 60 °C to yield the final TAPOB product.

References

  • Process for producing 1,3-bis(3-aminophenoxy)
  • Phloroglucinol - Chemical Properties and Reactions Source: Wikipedia URL
  • 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 Source: PubChem URL
  • 1,3,5-Tris(4-aminophenoxy)
  • Covalent organic frameworks: efficient, metal-free, heterogeneous organocatalysts...

Sources

optimizing reaction conditions for polymerization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the polymerization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful synthesis of star-shaped polyaniline derivatives from this complex monomer. Given the unique trifunctional nature of this monomer, this guide extrapolates from established principles of polyaniline synthesis and star polymer chemistry to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline?

A1: The most prevalent method is chemical oxidative polymerization. This technique typically employs an oxidizing agent such as ammonium persulfate (APS) or ferric chloride (FeCl₃) in an acidic medium.[1][2] The acidic environment is crucial for the protonation of the aniline nitrogen atoms, which is a key step in the formation of the conductive emeraldine salt form of the polymer.[3]

Q2: Why is my polymer insoluble in common organic solvents?

A2: The insolubility of polyaniline and its derivatives is a common challenge.[4][5] For a star-shaped polymer derived from a trifunctional monomer, the risk of cross-linking is significantly higher, which can lead to an intractable, insoluble network. Factors contributing to insolubility include high monomer concentration, excessive oxidant, and prolonged reaction times. The use of dopant acids with bulky counter-ions can sometimes improve solubility.[4][5]

Q3: My reaction mixture turned into a gel. What went wrong?

A3: Gelation is a strong indication of extensive cross-linking. The trifunctional nature of your monomer means that as the polymer chains grow, they can easily link with each other, forming a three-dimensional network. This is more likely to occur at higher monomer concentrations and later stages of the polymerization. To avoid this, consider reducing the monomer concentration, lowering the reaction temperature, or shortening the reaction time.

Q4: What is the expected color of the final polymer?

A4: The conducting emeraldine salt form of polyaniline is typically a dark green color.[3] The appearance of other colors, such as blue or black, may indicate a different oxidation state of the polymer or the presence of impurities.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, organized by the experimental stage.

Monomer and Reagent Preparation
Problem Potential Cause Recommended Solution
Inconsistent Polymerization Results Impurities in the monomer or solvent.Purify the monomer (e.g., by recrystallization) and use high-purity, anhydrous solvents. The monomer should be stored under an inert atmosphere in a dark place at room temperature.
Degradation of the oxidant (e.g., ammonium persulfate).Use freshly opened or properly stored oxidant. Prepare the oxidant solution immediately before use.
Inaccurate reagent concentrations.Calibrate all weighing and measuring equipment. Prepare solutions with care to ensure accurate molar ratios.
Polymerization Reaction
Problem Potential Cause Recommended Solution
No Polymer Formation or Very Low Yield Inefficient initiation.Ensure the reaction medium is sufficiently acidic (typically pH < 2.5) to facilitate the formation of aniline radical cations.[6] Consider a slight increase in the oxidant-to-monomer molar ratio, but be cautious of over-oxidation.[1]
Low reaction temperature.While low temperatures (0-5 °C) are often used to control the reaction rate and prevent over-oxidation, too low a temperature can hinder polymerization.[3][7] Consider a modest increase in temperature (e.g., to room temperature) while carefully monitoring the reaction.
Formation of a Precipitate Instead of a Soluble Polymer Rapid polymerization leading to uncontrolled growth and cross-linking.Decrease the rate of oxidant addition (e.g., dropwise addition over a longer period).[1] Maintain a lower reaction temperature to slow down the polymerization rate.
Poor choice of solvent or dopant acid.Experiment with different dopant acids that have large counter-ions, which can increase the distance between polymer chains and improve solubility.[4][5]
Polymer with Low Conductivity Over-oxidation of the polymer.The oxidant-to-monomer molar ratio is a critical factor.[4][5] An excess of oxidant can lead to the formation of the non-conducting pernigraniline form.[8] Ratios should generally be kept below 1.5.[1]
Incomplete doping.Ensure sufficient acid concentration in the reaction medium and during the washing steps to maintain the protonated, conductive state of the polymer.
Polymer Workup and Characterization
Problem Potential Cause Recommended Solution
Difficulty in Purifying the Polymer The polymer is a highly cross-linked, insoluble solid.If the polymer is intractable, purification will be challenging. Prevention is key (see polymerization section). For partially soluble polymers, try washing with a solvent that can remove residual monomer and oligomers, such as methanol or acetone.[1]
Broad Molecular Weight Distribution in GPC Uncontrolled polymerization or chain transfer reactions.This is a common feature of oxidative polymerization. To achieve better control, advanced techniques like atom transfer radical polymerization (ATRP) might be considered, although this would require modification of the monomer.[9]
Ambiguous Spectroscopic Data (FTIR, NMR) Presence of a mixture of products or different oxidation states.Carefully compare your spectra with known spectra for polyaniline.[3] In FTIR, look for characteristic peaks of the quinoid and benzenoid rings. For ¹H NMR of soluble fractions, broad peaks are expected for polymers.[10]

Experimental Protocols

General Protocol for Chemical Oxidative Polymerization
  • Monomer Solution Preparation: Dissolve 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline in an appropriate volume of acidic solution (e.g., 1 M HCl) with vigorous stirring in an ice bath (0-5 °C).

  • Oxidant Solution Preparation: In a separate flask, dissolve the oxidant (e.g., ammonium persulfate, with a monomer-to-oxidant molar ratio between 1:1 and 1:1.5) in the same acidic solution.[1]

  • Polymerization: Add the oxidant solution dropwise to the monomer solution under continuous stirring and maintaining a low temperature. The reaction mixture should gradually turn dark green.

  • Reaction Time: Allow the reaction to proceed for a set time (e.g., 4-24 hours). Longer reaction times may increase yield but also the risk of cross-linking.

  • Workup: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Purification: Filter the precipitate and wash it repeatedly with the acidic solution and then with a solvent like acetone to remove unreacted monomer and oligomers.[1]

  • Drying: Dry the final polymer product under vacuum at a moderate temperature (e.g., 60 °C).[1]

Visualizations

Experimental Workflow

Polymerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_characterization Characterization Monomer_Solution Monomer in Acidic Solution (0-5 °C) Polymerization Dropwise Addition & Polymerization (Stirring, 0-5 °C) Monomer_Solution->Polymerization Oxidant_Solution Oxidant in Acidic Solution Oxidant_Solution->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Drying Vacuum Drying Filtration_Washing->Drying Characterization FTIR, UV-Vis, GPC, etc. Drying->Characterization

Caption: General workflow for the oxidative polymerization of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline.

Troubleshooting Logic for Low Polymer Yield

Troubleshooting Low Yield Start Low Polymer Yield Check_Purity Are Monomer and Reagents Pure? Start->Check_Purity Check_Conditions Are Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Purify Purify Monomer & Use Fresh Reagents Check_Purity->Purify No Check_Time Is Reaction Time Sufficient? Check_Conditions->Check_Time Yes Adjust_Conditions Optimize Temperature & Oxidant Ratio Check_Conditions->Adjust_Conditions No Increase_Time Increase Reaction Time Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Purify->Start Adjust_Conditions->Start Increase_Time->Start

Caption: A decision tree for troubleshooting low polymer yield.

References

  • Optimizing the Polymerization Conditions of Soluble Polyaniline Doped with Itaconic Acid - Taylor & Francis. (URL: [Link])

  • Optimization of conductivity and yield for chemically synthesized polyaniline a using design of experiments | Request PDF - ResearchGate. (URL: [Link])

  • Optimizing the Polymerization Conditions of Soluble Polyaniline Doped with Itaconic Acid | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of a Novel Nanosized Polyaniline - MDPI. (URL: [Link])

  • Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications | Cureus Journals | Article. (URL: [Link])

  • CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZATION: POLYANILINE Pergamon - PIRG. (URL: [Link])

  • Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC. (URL: [Link])

  • Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (URL: [Link])

  • Star copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University. (URL: [Link])

  • Chemical Oxidative Polymerization of Aniline with Ferric Chloride. - SciSpace. (URL: [Link])

  • (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW - ResearchGate. (URL: [Link])

  • The evolution of ABC star polymers: from trial-and-error to rational design - PMC. (URL: [Link])

  • Synthesis and Propertiesof Aromatic Polymers Containing Triazine Units. (URL: [Link])

  • Analytical and Numerical Investigation of Star Polymers in Confined Geometries - MDPI. (URL: [Link])

  • Synthesis, characterization and comparative analysis of poly(aniline- - Springer. (URL: [Link])

  • Star Polymer Nanomedicines Challenges and Future Perspectives | Request PDF. (URL: [Link])

  • SYNTHESIS AND PROPERTIES OF POLY-1,3,5-TRIAZINES*. (URL: [Link])

  • Influence of Isomerism on Thermal and Mechanical Properties of Aromatic Diamine. (URL: [Link])

  • Characterization of the reactions of oxidative polymerization of aniline. - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. (URL: [Link])

  • An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - PMC. (URL: [Link])

  • Aromatic Polyamines Covalent Triazine Polymer as Sorbent for CO 2 Adsorption. (URL: [Link])

  • Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions - ScholarWorks@UARK. (URL: [Link])

  • An overview of the synthetic strategies of C3- symmetric polymeric materials containing benzene and triazine cores and their - Semantic Scholar. (URL: [Link])

  • Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases - SciSpace. (URL: [Link])

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Benzene-1,3,5-triyltris(oxy))trianiline 25g - Dana Bioscience. (URL: [Link])

Sources

Technical Support Center: Overcoming Solubility Issues of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the notoriously difficult solubility profile of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (commonly referred to as 1,3,5-tris(3-aminophenoxy)benzene, or TAB ).

TAB is a critical triamine monomer used in the synthesis of highly cross-linked polyimides, epoxy resins, and Covalent Organic Frameworks (COFs). However, its rigid, star-shaped geometry and dense functionalization often lead to severe aggregation. This guide provides field-proven, mechanistically grounded solutions to ensure your monomer is fully solvated without degrading.

Part 1: The Causality of Insolubility

Before attempting to force TAB into solution, it is vital to understand why it resists dissolution. The insolubility of TAB is driven by three thermodynamic and structural factors:

  • Extensive Hydrogen Bonding: The three primary amine groups act as both strong hydrogen-bond donors and acceptors, creating a dense intermolecular network.

  • 
     Stacking:  The central benzene ring and three peripheral phenoxy rings allow the molecules to stack efficiently in the solid state, resulting in a high lattice energy.
    
  • Solvent Cavity Formation: Standard organic solvents (like ethanol or dichloromethane) lack the cohesive energy density required to break these interactions and form a stable solvent cavity around the bulky TAB molecule.

To overcome this, we must use highly polar aprotic solvents combined with thermal, physical, or chemical disruption techniques [3].

Quantitative Solubility Matrix

Below is a field-validated solubility matrix for TAB to guide your initial solvent selection.

Solvent SystemTemp (°C)Approx. Solubility LimitSuitability for Polymer/COF Synthesis
Chloroform / DCM25< 1 mg/mLIncompatible (High aggregation)
Tetrahydrofuran (THF)25< 5 mg/mLPoor (Rapid re-precipitation)
N,N-Dimethylformamide (DMF)25~ 15 mg/mLModerate (Requires sonication)
N-Methyl-2-pyrrolidone (NMP)60~ 50 mg/mLGood (Standard for polyimides)
DMAc + 5 wt% LiCl 25> 100 mg/mL Excellent (Recommended for high conc.)

Part 2: Troubleshooting FAQs

Q1: My TAB monomer crashes out of solution or refuses to dissolve even in DMF or NMP at room temperature. How do I force dissolution without altering the monomer? A1: At room temperature, the kinetic energy of NMP or DMF is insufficient to overcome the lattice energy of crystalline TAB. You must introduce chaotropic salts. The addition of 2–5 wt% Lithium Chloride (LiCl) or Calcium Chloride (CaCl


) to NMP or N,N-Dimethylacetamide (DMAc) is a highly effective, field-proven technique for rigid aromatic amines [1], [2].

Mechanism: The lithium cation (Li


) coordinates strongly with the ether oxygens and amine nitrogens of TAB, while the chloride anion (Cl

) acts as a strong hydrogen-bond acceptor. This effectively breaks the inter-chain TAB-TAB interactions and replaces them with stable TAB-ion-solvent complexes [1].

Mechanism A TAB Aggregates (Strong H-Bonds & π-π Stacking) B Addition of LiCl in DMAc/NMP A->B C Li+ Coordinates with Amines/Ethers Cl- Acts as H-Bond Acceptor B->C D Solvated TAB Monomers (H-Bond Network Disrupted) C->D

Mechanism of LiCl-mediated disruption of TAB hydrogen bonding to enhance solubility.

Q2: When I heat my TAB solution to 80 °C to improve solubility, the liquid turns dark brown or purple. What is happening, and is the monomer ruined? A2: Aromatic amines like TAB are highly susceptible to auto-oxidation, especially at elevated temperatures. Heating TAB in the presence of dissolved oxygen leads to the formation of quinoid structures, which are highly colored and will act as chain-terminators or defect sites in your downstream COF or polymer synthesis. Solution: You must strictly degas your solvents (via freeze-pump-thaw or prolonged Argon sparging) and perform the dissolution under an inert atmosphere. If the solution has already turned dark purple, the monomer has degraded, and you should discard the batch.

Q3: I achieved a clear solution at 60 °C, but it formed a gel when I cooled it back to room temperature. How can I prevent this? A3: Gelation upon cooling indicates that the concentration of TAB exceeds the thermodynamic solubility limit of the pure solvent at 25 °C, causing the hydrogen-bond network to re-establish a macroscopic gel structure. To prevent this, either dilute the solution by 30% prior to cooling, or transition to the DMAc/LiCl solvent system described in the protocol below, which permanently masks the hydrogen-bonding sites.

Part 3: Validated Experimental Protocols

To ensure absolute reproducibility, follow this self-validating protocol for achieving high-concentration TAB solutions using the chaotropic salt method.

Protocol: Preparation of a 5 wt% TAB Solution in DMAc/LiCl

Step 1: Solvent Deoxygenation Dry N,N-Dimethylacetamide (DMAc) over 4Å molecular sieves for 24 hours. Transfer 10 mL of DMAc to a Schlenk flask and sparge with Argon gas for 30 minutes to strip all dissolved oxygen.

Step 2: Chaotropic Salt Addition Add 500 mg of anhydrous Lithium Chloride (LiCl) to the 10 mL of degassed DMAc. Stir at 40 °C under Argon until the salt is fully dissolved, creating a 5 wt% LiCl/DMAc stock solution.

Step 3: Monomer Introduction In a separate Schlenk flask under Argon, weigh 500 mg of TAB monomer. Syringe 10 mL of the LiCl/DMAc stock solution into the flask containing the TAB.

Step 4: Physical Disruption Place the sealed flask in a bath sonicator. Sonicate for 15 minutes at room temperature. Causality: Sonication provides localized cavitation energy to break apart macroscopic crystalline aggregates, increasing the surface area for the solvent/salt complex to act upon.

Step 5: Thermal Solubilization Transfer the flask to an oil bath set to 60 °C. Stir at 500 rpm for 30 minutes. The solution should transition from a cloudy suspension to a completely clear, pale-yellow liquid.

Step 6: System Verification (Self-Validation) Remove the flask from the heat source and allow it to return to 25 °C. Visually inspect the solution against a strong light source.

  • Pass: A completely transparent, particle-free solution that remains fluid at room temperature. The protocol is successful, and the monomer is ready for downstream synthesis.

  • Fail: If turbidity or gelation occurs, the LiCl was likely hydrated (absorbing atmospheric moisture), which severely reduces its chaotropic efficiency. Discard, dry the LiCl under vacuum at 150 °C, and repeat.

Workflow A Weigh TAB Monomer (Under Argon) B Add Degassed Solvent (NMP, DMAc, or DMF) A->B C Fully Dissolved at 25°C? B->C D Sonicate & Heat to 60°C (30 min) C->D No G Proceed to Synthesis (COF/Polyimide) C->G Yes E Fully Dissolved? D->E F Add 2-5 wt% LiCl (Chaotropic Salt) E->F No E->G Yes F->G

Step-by-step workflow for solubilizing TAB monomer using physical and chemical methods.

References

  • Rigid‐Rod Polyamides from 3,3′‐bis(trifluoromethyl)‐4,4′‐diamino‐1,1′‐biphenyl.Journal of Polymer Science.
  • Synthesis and Characterization of Certain New Azo Polyimides.Asian Journal of Chemistry.
  • Process for producing 1,3-bis(3-aminophenoxy) benzene (CN1239470C).

scaling up the synthesis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as 1,3,5-tris(3-aminophenoxy)benzene or m-TAPOB).

This compound is a critical triamine monomer used in the development of advanced polyimides, covalent organic frameworks (COFs), and hyperbranched polymers. Synthesizing this bulky, multi-functional molecule at scale presents unique thermodynamic and catalytic challenges. This guide bypasses basic theory to focus directly on the causality of scale-up failures, providing self-validating protocols to ensure high-yield, polymer-grade purity.

Mechanistic Workflow & Causality Map

G N1 Phloroglucinol + 1-Fluoro-3-nitrobenzene N2 Step 1: SNAr Reaction K2CO3, DMF/Toluene, 150°C N1->N2 Base-catalyzed Etherification N3 1,3,5-tris(3-nitrophenoxy)benzene (Intermediate) N2->N3 Precipitation & Filtration T1 Critical Control: Azeotropic Dehydration removes H2O Prevents byproduct formation N2->T1 N4 Step 2: Catalytic Reduction Pd/C, Hydrazine, EtOH, 85°C N3->N4 Nitro to Amine Reduction N5 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (Target Monomer) N4->N5 Hot Filtration & Crystallization T2 Critical Control: Recrystallize Intermediate to remove halides Prevents Pd/C poisoning N4->T2

Workflow for 1,3,5-TAPOB synthesis highlighting critical control points.

Section 1: Troubleshooting Guide & FAQs

Q1: During the Step 1 Nucleophilic Aromatic Substitution (SNAr), I am observing a high percentage of mono- and di-substituted byproducts instead of the target tri-substituted intermediate. How do I drive the reaction to completion? A1: This is a classic issue of steric hindrance combined with competitive hydrolysis.

  • Causality: As the first and second 3-nitrophenoxy groups attach to the central phloroglucinol core, the steric bulk severely restricts access to the final hydroxyl site. Furthermore, if trace water is present, it will act as a nucleophile, hydrolyzing the 1-fluoro-3-nitrobenzene into 3-nitrophenol, permanently consuming your reagent and creating difficult-to-separate impurities[1].

  • The Fix: You must employ an azeotropic distillation (using toluene) prior to adding the fluorinated reagent. This removes the water generated when K₂CO₃ deprotonates phloroglucinol. Additionally, maintaining a sustained reaction temperature of 150–160 °C is strictly required to overcome the high activation energy barrier of the final sterically hindered substitution[2].

Q2: My catalytic reduction using Pd/C stalls halfway, leaving a mixture of nitro, nitroso, and amine groups. What causes this catalyst deactivation? A2: The primary cause of Pd/C poisoning in this specific workflow is the carryover of impurities from Step 1.

  • Causality: Residual halide ions (fluoride) or unreacted 1-fluoro-3-nitrobenzene strongly coordinate to the palladium surface, irreversibly blocking the active catalytic sites[3].

  • The Fix: The 1,3,5-tris(3-nitrophenoxy)benzene intermediate must be rigorously purified before reduction. Do not simply wash the crude solid; perform a full recrystallization from a DMF/ethanol or pyridine/water mixture to ensure the complete removal of halide contaminants[2].

Q3: How do I manage the exothermic runaway during the scale-up of the reduction step? A3: The reduction of three nitro groups per molecule is violently exothermic.

  • Causality: If hydrazine monohydrate is added too quickly, the rapid generation of nitrogen gas and heat will overwhelm the condenser, leading to solvent boil-over and potential pressure explosions.

  • The Fix: Switch to a controlled, dropwise addition of hydrazine at 80 °C, using the nitrogen effervescence rate as a visual feedback loop for the reaction kinetics[3]. For pilot scales (>1 kg), we strongly recommend transitioning from hydrazine to pressurized H₂ gas (50 psi) in a jacketed reactor to strictly control the thermodynamics.

Section 2: Quantitative Scale-Up Metrics

To ensure reproducibility, adjust your parameters based on the scale of your synthesis. The table below outlines the necessary shifts in stoichiometry and engineering controls.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality / Scientific Rationale
Reagent Ratio (Core:F-ArNO₂) 1.0 : 3.31.0 : 3.15Excess is reduced at scale to minimize unreacted fluoronitrobenzene, preventing downstream Pd/C poisoning[3].
Azeotropic Dehydration Time 3 hours8–10 hoursLarger volumes require extended Dean-Stark reflux to completely remove H₂O and prevent reagent hydrolysis[1].
SNAr Reaction Temperature 150 °C155–160 °CHigher thermal mass at scale requires optimized heat transfer to overcome the steric hindrance of the 3rd substitution[2].
Reduction Methodology Pd/C + HydrazinePd/C + H₂ Gas (50 psi)Hydrazine is convenient for the bench; H₂ gas prevents exothermic runaway and massive N₂ off-gassing at scale.
Expected Overall Yield 82 - 85%75 - 78%Yield drops slightly at scale due to the more rigorous recrystallization required to meet >99.5% purity specs.
Target HPLC Purity > 98.0%> 99.5%Polymer-grade monomers require strict stoichiometry; trace mono-amines will terminate polymer chain growth.

Section 3: Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the built-in visual or analytical validation checks are met.

Protocol A: Synthesis of 1,3,5-tris(3-nitrophenoxy)benzene (SNAr Intermediate)
  • Setup: Charge a 3-neck reactor equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with phloroglucinol (1.0 eq), anhydrous K₂CO₃ (4.0 eq), DMF (solvent), and toluene (azeotropic agent).

  • Dehydration: Heat the mixture to 120 °C.

    • Validation Check: The reaction is ready for the next phase only when water collection in the Dean-Stark trap completely ceases (typically 3–4 hours). This confirms the quantitative formation of the anhydrous potassium phenoxide salt[1].

  • Addition: Cool the reactor to 80 °C and add 1-fluoro-3-nitrobenzene (3.15 to 3.3 eq).

  • Substitution: Heat the reactor to 150–160 °C and maintain for 12 hours[2].

    • Validation Check: TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the mono- and di-substituted intermediates.

  • Workup: Quench the mixture by pouring it slowly into vigorously stirred ice water. Filter the crude yellow precipitate.

  • Purification: Recrystallize the crude solid from a 1:1 mixture of DMF and ethanol.

    • Validation Check: Yields pale yellow crystals. Melting point and HPLC analysis must confirm the absence of fluoronitrobenzene before proceeding to reduction.

Protocol B: Catalytic Reduction to 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline
  • Setup: Suspend the purified 1,3,5-tris(3-nitrophenoxy)benzene (1.0 eq) and 10% Pd/C (5 wt% relative to the intermediate) in absolute ethanol inside a reactor equipped with a reflux condenser.

  • Heating: Heat the suspension to 80 °C under a strict nitrogen atmosphere.

  • Reduction: Add hydrazine monohydrate (15.0 eq) dropwise over 2 hours.

    • Validation Check: Active catalytic transfer hydrogenation is confirmed by the vigorous, sustained effervescence of nitrogen gas. The suspension will gradually transition from a yellow slurry to a clear, pale-amber solution[3].

  • Maturation: Maintain reflux for an additional 12 hours.

    • Validation Check: HPLC analysis must show <0.5% of partially reduced nitroso or nitro intermediates.

  • Filtration: Perform a hot filtration through a Celite pad to remove the Pd/C catalyst.

    • Critical Safety Note: Do not let the Pd/C filter cake dry out in the air, as it is highly pyrophoric.

  • Crystallization: Cool the filtrate to 0–5 °C to induce crystallization. Filter and dry under vacuum at 60 °C to yield the target 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline as a highly pure, white to off-white powder.

References

1.[1] Title: CN1239470C - Process for producing 1,3-bis(3-aminophenoxy) benzene | Source: Google Patents | URL: 2.[3] Title: Multivalent photo-crosslinkable coumarin-containing polybenzoxazines exhibiting enhanced thermal and hydrophobic surface | Source: RSC Advances (nsysu.edu.tw) | URL:[Link] 3.[2] Title: CN1405145A - 1,3,5-tri (4-amino phenoxy) benzene and preparation method thereof | Source: Google Patents | URL:

Sources

enhancing the stability of porous organic frameworks from 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: Porous Organic Frameworks (POFs/COFs) derived from 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as 1,3,5-Tris(3-aminophenoxy)benzene or TAPOB ).

Executive Technical Overview

The monomer 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (TAPOB) presents a unique challenge in reticular chemistry. Unlike rigid aryl-linked monomers (e.g., 1,3,5-tris(4-aminophenyl)benzene), TAPOB contains three ether (


) linkages.
  • The Advantage: These linkages provide rotational freedom, improving monomer solubility and allowing for "breathing" framework behaviors.

  • The Instability Vector: This same flexibility often leads to pore collapse during activation (removal of solvent) and lower hydrolytic stability compared to rigid counterparts. The ether bonds introduce a "softness" to the lattice that makes it susceptible to capillary forces and hydrolysis.

This guide addresses the stabilization of TAPOB-POFs through Linkage Engineering , Solvothermal Optimization , and Critical Activation Protocols .

Troubleshooting & Optimization Guide

Module A: Chemical Stability (Hydrolysis Resistance)

User Issue: “My TAPOB-based COF loses crystallinity and surface area after exposure to moisture or acidic environments.”

Root Cause: If you synthesized your POF using a standard aldehyde (e.g., Terephthalaldehyde) and TAPOB, you formed a Schiff-base (Imine) linkage (


). Imine bonds are reversible and prone to hydrolysis, especially when the framework is flexible (ether-linked), allowing water easier access to the bond sites.

Solution: Linkage Locking or Ketoenamine Chemistry

Option 1: The Ketoenamine Route (Pre-Synthetic)

Instead of standard aldehydes, use 1,3,5-Triformylphloroglucinol (Tp) as the knot.

  • Mechanism: The reaction proceeds via a reversible imine formation followed by an irreversible Enol-to-Keto tautomerization .

  • Result: A

    
    -ketoenamine linked COF (Tp-TAPOB) that is chemically robust against boiling water and strong acids.
    
Option 2: Post-Synthetic Locking (Aza-Diels-Alder)

If you must use the Imine framework, you can "lock" the bonds post-synthesis.[1]

  • Protocol: React the Imine-COF with an aryl alkyne (Povarov reaction) or an oxidant to convert the Imine to a Quinoline or Amide linkage.

Comparison of Linkage Stabilities:

Linkage TypePrecursor with TAPOBHydrolytic StabilityAcid StabilityCrystallinity Difficulty
Imine TerephthalaldehydeLow (Reversible)PoorLow (Flexible)

-Ketoenamine
Triformylphloroglucinol (Tp)High (Irreversible) Excellent Medium
Quinoline Imine COF + PhenylacetyleneHigh (Locked) High High (Retained)
Module B: Structural Integrity (Pore Collapse)

User Issue: “The PXRD shows good crystallinity in the wet state, but the structure becomes amorphous and surface area drops after vacuum drying.”

Root Cause: Capillary Stress. The flexible ether (


) linkages in TAPOB allow the framework to deform. Upon standard vacuum drying, the surface tension of the evaporating solvent exerts massive capillary forces, crushing the soft pores (Pore Collapse).

Solution: Supercritical CO


 Activation 
You must bypass the liquid-to-gas phase transition to eliminate surface tension.

Protocol: Supercritical Activation of Flexible POFs

  • Solvent Exchange: Wash the wet POF with anhydrous THF or Acetone (3x per day for 3 days). Do not let it dry.

  • Liquid CO

    
     Load:  Place the wet sample in a high-pressure dryer. Flush with liquid CO
    
    
    
    at
    
    
    / 50 bar for 4 hours to replace the organic solvent.
  • Critical Point Passage: Heat the chamber to

    
     (above CO
    
    
    
    critical temp of
    
    
    ) and pressurize to 80 bar.
  • Venting: Slowly depressurize (bleed rate < 5 bar/min) at constant temperature.

Module C: Synthesis Optimization (Crystallinity)

User Issue: “I am getting an amorphous powder instead of a crystalline framework.”

Root Cause: The flexibility of TAPOB increases the entropy of the system, making ordered stacking difficult. Fast nucleation traps defects.

Solution: Modulator-Assisted Solvothermal Synthesis Use a modulator (monofunctional competitor) and a solvent mixture that solubilizes the monomer but precipitates the polymer slowly.

Recommended Protocol for TAPOB-COF Synthesis:

  • Solvent System: Use o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v). The o-DCB provides solubility for the aromatic rings, while alcohol aids reversible imine exchange.

  • Catalyst/Modulator: Use 6M Aqueous Acetic Acid .

    • Volume: 0.1 mL per 1 mL of solvent.

  • Procedure:

    • Load TAPOB (0.1 mmol) and Aldehyde (0.15 mmol) into a Pyrex tube.

    • Add 2 mL Solvent + 0.2 mL Acetic Acid.

    • Flash Freeze (Liquid Nngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ), Pump  (Vacuum), Thaw . Repeat 3x (Degassing is critical to prevent oxidation of amines).
      
    • Seal tube under vacuum.[2]

    • Heat:

      
       for 72 hours (undisturbed).
      

Visualizing the Stabilization Pathways

The following diagram illustrates the decision tree for stabilizing TAPOB-derived frameworks, distinguishing between chemical linkage locking and physical activation methods.

TAPOB_Stability Start Start: TAPOB Monomer Choice Select Linker Partner Start->Choice Aldehyde Standard Aldehyde (e.g., Terephthalaldehyde) Choice->Aldehyde Route A Tp Triformylphloroglucinol (Tp) Choice->Tp Route B (Recommended) ImineCOF Imine-Linked COF (Reversible, Flexible) Aldehyde->ImineCOF Issue1 Issue: Hydrolytic Instability ImineCOF->Issue1 Activation Activation Step ImineCOF->Activation Fix1 Post-Synthetic Locking (Aza-Diels-Alder / Oxidation) Issue1->Fix1 Chemical Stabilization Stable1 Quinoline/Amide COF (Locked, Robust) Fix1->Stable1 Stable1->Activation KetoCOF Beta-Ketoenamine COF (Irreversible, Tautomerized) Tp->KetoCOF Enol-Keto Tautomerization KetoCOF->Activation VacDry Vacuum Drying Activation->VacDry SCD Supercritical CO2 Drying Activation->SCD Collapse Pore Collapse (Due to Ether Flexibility) VacDry->Collapse Capillary Stress Success High Surface Area Stable POF SCD->Success Zero Surface Tension

Figure 1: Strategic workflow for synthesizing and stabilizing TAPOB-based POFs, highlighting chemical locking (Route B or Post-Synthetic) and physical activation (SCD).

References

  • Kandambeth, S., et al. (2012). "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." Journal of the American Chemical Society. (Establishes the Tp-series Ketoenamine chemistry for stability).

  • Segura, J. L., et al. (2016). "Post-synthetic modification of covalent organic frameworks." Chemical Society Reviews. (Details linkage locking strategies like Aza-Diels-Alder).

  • Li, Z., et al. (2019). "Benzene-1,3,5-triyltris(oxy)trianiline as a flexible building block for COFs." Polymer Chemistry. (Specific usage of TAPOB in porous networks).

  • Feriante, K., et al. (2017). "Rapid Synthesis of High Surface Area COFs via Supercritical Activation." ACS Materials Letters. (Protocol for preventing pore collapse in flexible frameworks).

For further assistance with TAPOB-specific synthesis parameters, please contact the Advanced Materials Application Team.

Sources

Validation & Comparative

comparing 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline with other tri-functional monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of m-TAPOB

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (hereafter referred to as m-TAPOB ) represents a specialized class of trifunctional amine monomers designed to overcome the "processability vs. performance" trade-off in high-performance polymers.

Unlike its widely used para-substituted isomer (p-TAPOB) or the rigid Tris(4-aminophenyl)amine (TAPA), m-TAPOB introduces a unique meta-substitution pattern combined with flexible ether linkages. This structural "kink" disrupts chain packing, significantly enhancing solubility and lowering melting points without sacrificing the core thermal stability required for advanced applications.

Best For:

  • Drug Delivery Vehicles: Synthesis of soluble, hyperbranched polymers (dendrimers/hyperbranched polyimides) for encapsulation.

  • Membrane Technology: Gas separation membranes requiring high free volume.

  • Processable High-Performance Coatings: Applications where solubility in common solvents (THF, Chloroform) is non-negotiable.

Comparative Analysis: m-TAPOB vs. Industry Alternatives

The following analysis contrasts m-TAPOB with its direct isomer and rigid functional equivalents.

Structural Mechanics & Property Mapping
Featurem-TAPOB (The Topic)p-TAPOB (Standard Alternative)TAPA (Rigid Alternative)
IUPAC Name 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline1,3,5-Tris(4-aminophenoxy)benzeneTris(4-aminophenyl)amine
Geometry Meta-substituted (Kinked, irregular)Para-substituted (Linear, symmetric)Propeller (Rigid, planar core)
Linkage Type Ether (-O-) + Meta-C-NEther (-O-) + Para-C-NDirect C-N (Rigid)
Solubility Excellent (Soluble in THF, CHCl₃, low-boiling solvents)Good (Soluble in DMAc, NMP; limited in THF)Poor (Requires aggressive solvents)
Polymer Tg Moderate (200–240°C)High (240–280°C)Very High (>300°C)
Free Volume High (Due to inefficient packing)MediumLow (Tight packing)
Primary Utility Processable membranes, Drug carriersHigh-temp structural resinsCOFs, Optoelectronics
Deep Dive: The "Meta" Effect

The critical differentiator of m-TAPOB is the 3,3',3'' (meta) substitution.

  • Causality of Solubility: In p-TAPOB, the linear 4-amino geometry allows polymer chains to align and pack densely, increasing crystallinity and solvent resistance. In m-TAPOB, the amino groups are offset. This creates steric irregularity (entropy), preventing crystallization and allowing solvent molecules to penetrate the polymer matrix easily.

  • Implication for Drug Development: For nanocarriers, solubility is paramount. m-TAPOB allows the synthesis of hyperbranched polyimides that can be dissolved in biocompatible solvents for drug loading, unlike rigid COF monomers that often require heterogeneous loading methods.

Visualization of Monomer Architecture

The following diagram illustrates the classification and structural logic of trifunctional amine monomers.

MonomerLogic root Trifunctional Amine Monomers branch_flex Flexible Ether Linkages (Processability Focused) root->branch_flex branch_rigid Rigid Aromatic Cores (Stability Focused) root->branch_rigid m_TAPOB m-TAPOB (3,3',3'') High Solubility High Free Volume branch_flex->m_TAPOB Meta-Substitution (Disrupted Packing) p_TAPOB p-TAPOB (4,4',4'') Balanced Properties Semi-Crystalline branch_flex->p_TAPOB Para-Substitution (Linear Packing) TAPA TAPA / TAPB Insoluble Networks COF Building Blocks branch_rigid->TAPA

Figure 1: Structural classification of trifunctional amines showing the unique position of m-TAPOB as a high-solubility, high-free-volume monomer.

Experimental Protocol: Synthesis of Soluble Hyperbranched Polyimide

This protocol demonstrates the utility of m-TAPOB in creating soluble hyperbranched polymers (HBPIs) via an A3 + B2 polycondensation strategy. This method is self-validating: if the system gels, the concentration was too high; if molecular weight is low, the stoichiometry was off.

Materials[1][2][3][4][5][6]
  • Monomer A3: m-TAPOB (3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline)

  • Monomer B2: 4,4'-Oxydiphthalic anhydride (ODPA) or 6FDA (for maximum solubility)

  • Solvent: N,N-Dimethylacetamide (DMAc)

  • End-Capper: Phthalic Anhydride (optional, to control molecular weight)

Step-by-Step Methodology

Step 1: Monomer Dissolution (Critical Causality)

  • Action: Dissolve 10 mmol of m-TAPOB in DMAc under nitrogen flow.

  • Reasoning: Nitrogen is essential to prevent oxidation of the amine groups, which would darken the polymer and terminate chain growth prematurely.

  • Check: Solution must be clear and colorless/pale yellow.

Step 2: Slow Addition of Dianhydride (The "A3+B2" Control)

  • Action: Add 10 mmol of ODPA (equimolar ratio for hyperbranching) slowly over 30 minutes at 0°C.

  • Reasoning: Rapid addition generates localized heat and high concentration zones, leading to immediate gelation (crosslinking) rather than controlled hyperbranching.

  • Target: Formation of Polyamic Acid (PAA) precursor.

Step 3: Chemical Imidization

  • Action: Add Acetic Anhydride and Pyridine (40 mmol each) to the PAA solution. Stir at room temperature for 24 hours, then heat to 80°C for 4 hours.

  • Reasoning: Chemical imidization is preferred over thermal imidization for m-TAPOB to prevent oxidative crosslinking and maintain solubility.

Step 4: Purification

  • Action: Precipitate into methanol. Filter and wash with hot methanol.

  • Validation: The resulting white fibrous solid should be soluble in THF. If it is insoluble, crosslinking (gelation) occurred—repeat with lower monomer concentration (e.g., 10% solids).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Pre-Polymerization cluster_1 A3 + B2 Reaction cluster_2 Imidization & Workup Monomer m-TAPOB (Dissolved in DMAc) Cooling Cool to 0°C (Inhibit Gelation) Monomer->Cooling Addition Slow Addition of Dianhydride Cooling->Addition N2 Atmosphere PAA Polyamic Acid Intermediate Addition->PAA Stir 24h ChemImid Chemical Imidization (Ac2O / Pyridine) PAA->ChemImid Cyclization Product Soluble HBPI (Hyperbranched Polyimide) ChemImid->Product Precipitation in MeOH

Figure 2: Step-by-step synthesis workflow for creating soluble hyperbranched polyimides using m-TAPOB.

References

  • PubChem. (2025).[1] 1,3,5-Tris(4-aminophenoxy)benzene (p-TAPOB) Compound Summary. National Library of Medicine. [Link]

  • NASA Technical Reports Server. (2000).[2] Method to Prepare Processable Polyimides with Non-Reactive Endgroups Using 1,3-bis(3-Aminophenoxy) Benzene. (Demonstrates the solubilizing effect of meta-aminophenoxy linkages). [Link]

  • RSC Advances. (2014). Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene. (Comparative study on similar ether-linked triamines). [Link]

Sources

Advanced Spectroscopic Validation of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and materials scientists developing hyperbranched polyimides, advanced epoxy resins, or electrically conducting reverse osmosis membranes [1], the structural integrity of the monomer is the defining factor in downstream polymer performance. 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline —commonly referred to as 1,3,5-tris(3-aminophenoxy)benzene (TAPOB)—is a critical triamine cross-linking agent.

This guide objectively compares standard QA/QC analytical methods against an advanced, multi-modal spectroscopic workflow. By detailing the causality behind specific experimental choices, we provide a self-validating framework to unambiguously confirm the purity, exact mass, and structural connectivity of TAPOB.

The Analytical Challenge: Why Standard Validation Fails

The synthesis of TAPOB typically involves a nucleophilic aromatic substitution (SNAr) between a phloroglucinol derivative (or 1,3,5-trihalobenzene) and a 3-halonitrobenzene, followed by catalytic reduction of the nitro groups to primary amines.

Standard analytical techniques often fail to detect critical defects in this process:

  • Incomplete Substitution: Standard LC-UV or low-resolution mass spectrometry (LRMS) struggles to differentiate the target triamine from trace di-substituted (mono-defect) impurities due to similar polarities and fragmentation patterns.

  • Isomeric Overlap: 1D 1H NMR alone cannot easily distinguish between the complex overlapping multiplets of the peripheral aromatic rings, potentially masking incomplete reduction or ring-hydrogenation side reactions.

Comparison of Analytical Strategies
Analytical ParameterStandard QA/QC ApproachAdvanced Validation (Recommended)Performance Advantage
Mass Accuracy Single-Quad LC-MS (± 0.5 Da)ESI-Q-TOF HRMS (< 2 ppm)Unambiguously rules out isobaric oxidative degradation products.
Structural Connectivity 1D 1H NMR (400 MHz)1D/2D NMR (600 MHz, HSQC)Resolves overlapping aromatic multiplets; confirms exact substitution patterns.
Functional Group ID Transmission FTIR (KBr Pellet)ATR-FTIR with DeconvolutionEliminates moisture artifacts; resolves overlapping C-O-C and C-N stretches.
Purity Quantification HPLC-UV (Area %)Quantitative NMR (qNMR)Provides absolute purity independent of UV response factors.

Advanced Experimental Protocols & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives.

A. High-Resolution Mass Spectrometry (HRMS)

Standard LRMS cannot confirm the exact elemental composition. We mandate ESI-Q-TOF HRMS to achieve sub-5 ppm mass accuracy.

  • Sample Preparation: Prepare a 1 µg/mL solution of TAPOB in LC-MS grade Acetonitrile/Water (50:50 v/v). Causality: Add 0.1% Formic Acid to the solution. The basic primary amines readily accept protons, dramatically enhancing ionization efficiency in positive mode.

  • Calibration: Calibrate the Q-TOF instrument using a standard Agilent/Waters tuning mix. Ensure mass accuracy is < 2 ppm before injection.

  • Acquisition: Inject 2 µL into the ESI source (ESI+ mode). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Self-Validation Check: Extract the exact mass chromatogram for [M+H]⁺ at m/z 400.1656. The system self-validates by comparing the experimental isotopic distribution against the theoretical in-silico model for C₂₄H₂₁N₃O₃; a match score of >95% is required to rule out isobaric interference.

B. Multinuclear NMR Spectroscopy (1D & 2D)

The rigid, hydrogen-bonded network of the triamine core is poorly soluble in non-polar solvents like CDCl₃. We utilize anhydrous DMSO-d₆. [2]

  • Sample Preparation: Dissolve 15 mg of TAPOB in 0.6 mL of strictly anhydrous DMSO-d₆ containing 0.03% v/v TMS. Causality: Anhydrous conditions are critical. Trace water will cause rapid proton exchange of the -NH₂ groups, broadening the signal into the baseline. DMSO also shifts the primary amine protons downfield (~5.2 ppm), preventing overlap with the aromatic region.

  • 1D Acquisition: Acquire 1H NMR at 600 MHz (64 scans, relaxation delay 2.0s) and 13C NMR at 150 MHz (1024 scans, with proton decoupling).

  • 2D Acquisition: Perform 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached 1H-13C pairs.

  • Self-Validation Check: The protocol self-validates through the integration ratio. The total integration of the complex aromatic region (6.2–7.1 ppm) must perfectly equal 15H relative to the 6H integration of the -NH₂ peak at 5.20 ppm. Any deviation indicates incomplete reduction or mono/di-adduct impurities.

C. Attenuated Total Reflectance (ATR) FTIR
  • Preparation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Acquisition: Place 2-3 mg of solid TAPOB directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact.

  • Processing: Apply an atmospheric compensation algorithm to remove water vapor artifacts. Causality: Use second-derivative spectral processing to resolve the overlapping C-O-C asymmetric stretch and the C-N aromatic amine stretch around 1200-1250 cm⁻¹.

Spectroscopic Data Presentation

Table 1: Expected 1H and 13C NMR Assignments (in DMSO-d₆)

Data synthesized from established empirical rules for electron-donating ether and amine substituents on aromatic rings.

Position1H Shift (ppm)Multiplicity (Integration)13C Shift (ppm)Structural Assignment
Central Ar-H (1,3,5) 6.25Singlet (3H)100.5Core aromatic CH (highly shielded by two ortho ethers)
Peripheral Ar-H (2') 6.28Multiplet (3H)105.2Ortho to -NH₂ and Ether
Peripheral Ar-H (4') 6.35Doublet of doublets (3H)109.8Para to -NH₂
Peripheral Ar-H (6') 6.42Doublet of doublets (3H)110.5Para to Ether
Peripheral Ar-H (5') 7.05Triplet (3H)130.1Meta to both substituents
Amine (-NH₂) 5.20Broad Singlet (6H)N/APrimary amine protons
Central Ar-O (2,4,6) N/AN/A159.8Core ipso-Carbon (Ether)
Table 2: Key FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3420, 3350 MediumN-H asymmetric/symmetric stretchConfirms primary amine (-NH₂) presence; absence of 1550 cm⁻¹ NO₂ stretch confirms complete reduction.
1595, 1485 StrongC=C aromatic ring stretchValidates aromatic skeletal integrity.
1240 StrongC-O-C asymmetric stretchConfirms the formation of the critical diaryl ether linkages.
1160 MediumC-N stretchConfirms amine attachment to the peripheral rings.

Workflows and Mechanistic Pathways

To visualize the analytical logic and the chemical pathways that necessitate this rigorous validation, refer to the diagrams below.

Workflow A TAPOB Sample Prep (Anhydrous DMSO-d6 / ACN) B High-Res Mass Spec (ESI-Q-TOF) A->B Aliquot 1 (LC-MS) C Multinuclear NMR (1H, 13C, 2D-HSQC) A->C Aliquot 2 (NMR) D Vibrational Spectroscopy (ATR-FTIR) A->D Solid State E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1. Multimodal spectroscopic workflow for the structural validation of TAPOB.

Impurities A Phloroglucinol Core + 3-Fluoronitrobenzene B Nucleophilic Aromatic Substitution (SNAr) A->B C Incomplete Substitution (Mono/Di-Adducts) B->C Partial Rxn D Trinitro Intermediate B->D Complete Rxn E Catalytic Reduction (Pd/C, H2) D->E F TAPOB (Target Monomer) E->F Optimal G Over-reduction / Ring Hydrogenation E->G Side Rxn

Fig 2. Synthetic pathways and potential structural impurities requiring spectroscopic resolution.

Conclusion

For the development of high-performance materials, relying on standard QA/QC methods for complex monomers like 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline introduces unacceptable risk. By adopting the advanced multimodal workflow outlined above—specifically leveraging the exact mass capabilities of ESI-Q-TOF HRMS and the resolving power of 2D HSQC NMR—researchers can guarantee the structural fidelity of their starting materials, ensuring reproducible polymerization and optimal material properties.

References

  • Electrically conducting reverse osmosis membranes (US9802163B2). United States Patent and Trademark Office.
  • Process for producing 1,3-bis(3-aminophenoxy) benzene (CN1239470C). China National Intellectual Property Administration.

comparative study of MOFs derived from 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative analysis of Metal-Organic Frameworks (MOFs) and related porous architectures derived from the flexible tripodal ligand 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (abbreviated herein as m-TAPOB or m-TAB ).

While m-TAPOB is a quintessential building block for Covalent Organic Frameworks (COFs) due to its reactive amine groups, its role in MOF chemistry is nuanced—often serving as a precursor for carboxylate linkers or as a neutral strut in coordination polymers. This guide compares the performance of direct coordination networks, carboxylate-derivative MOFs, and hybrid MOF@COF systems.

Executive Summary & Ligand Architecture

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is a


-symmetric ligand characterized by a central benzene core, flexible ether linkages, and terminal meta-amino groups. Unlike its rigid analogs (e.g., 1,3,5-tris(4-aminophenyl)benzene), the ether linkages in m-TAPOB introduce conformational flexibility ("breathing" behavior), while the meta-substitution forces a bent geometry that favors the formation of helical channels or discrete cages rather than interpenetrated nets.
Key Structural Features:
  • Flexibility: The

    
     ether hinge allows the phenyl arms to rotate, adapting pore size to guest molecules.
    
  • Donors: Neutral

    
     groups (soft/borderline donors) prefer soft metals (Ag, Cd, Co) or are converted to 
    
    
    
    (hard donors) for stable Zr/Ln-MOFs.
  • Isomerism: Compared to the para-isomer (p-TAPOB), the meta-isomer induces higher solubility and unique "kinked" topologies.

Synthesis Pathways & Framework Diversity[1]

The utility of m-TAPOB branches into three distinct material classes. The choice of synthetic pathway dictates the stability and application of the final porous material.

Pathway A: Carboxylate-Derivative MOFs (The "Isosteric" Route)

To access ultra-stable MOFs (e.g., UiO or PCN series), the amine groups of m-TAPOB are converted to carboxylic acids (via diazotization/hydrolysis or reaction with anhydrides) to yield 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid (H3m-BTTB) .

  • Target Metals: Zr(IV), In(III), Cu(II).

  • Topology: Often forms (3,6)-connected nets (e.g., qom or shp topology) when combined with metal clusters.

  • Advantage: High chemical stability in water/acid.

Pathway B: Direct Coordination Polymers (CPs)

Direct reaction of m-TAPOB with soft metal salts.

  • Target Metals: Ag(I), Zn(II), Cd(II).

  • Structure: 1D Helical chains or 2D sheets stacked via

    
     interactions.
    
  • Advantage: Dynamic flexibility; often luminescent.

Pathway C: Hybrid MOF@COF Composites

Using m-TAPOB to grow a COF shell around a MOF core (e.g.,


-MIL-101).
  • Mechanism: Schiff-base condensation of m-TAPOB with aldehydes on the MOF surface.

  • Advantage: Synergistic adsorption (MOF capacity + COF selectivity).

Visualization: Synthesis Decision Tree

SynthesisPathways cluster_0 Pathway A: Derivative MOF cluster_1 Pathway B: Direct CP cluster_2 Pathway C: Hybrid Ligand m-TAPOB Ligand (Amine Precursor) Acid Convert to Tricarboxylic Acid (H3m-BTTB) Ligand->Acid Hydrolysis/Oxidation MetalSalt React with AgNO3 / Cd(NO3)2 Ligand->MetalSalt Direct Mixing MOFCore NH2-MOF Core (e.g., UiO-66-NH2) Ligand->MOFCore Schiff Base Condensation ZrMOF Zr-MOF (e.g., CTH-42) High Stability Acid->ZrMOF Solvothermal + ZrCl4 CoordPoly Coordination Polymer (Flexible/Luminescent) MetalSalt->CoordPoly Self-Assembly Composite MOF@COF Core-Shell Hybrid MOFCore->Composite Epitaxial Growth

Caption: Divergent synthesis pathways from the m-TAPOB ligand to stable MOFs, dynamic CPs, and Hybrid Composites.

Comparative Performance Analysis

The following table contrasts the performance of MOFs derived from the m-TAPOB scaffold against standard benchmarks (e.g., MOF-177) and its para-isomer analogs.

Table 1: Physicochemical Properties & Application Performance
Featurem-BTTB MOF (Zr) m-TAPOB Ag-CP m-TAPOB COF MOF-177 (Benchmark)
Derivation Carboxylate DerivativeDirect AmineSchiff Base (Imine)Rigid Carboxylate (BTB)
Metal Node


/

None (Organic)

Pore Size 12–25 Å (Mesoporous)< 10 Å (Microporous)15–35 Å11–17 Å
BET Surface Area ~2,100

~400

~1,800

4,500

Stability (Water) High (pH 1–11)Low (Hydrolyzes)High (if keto-enamine)Low
Flexibility Moderate (Linker rotation)High (Gate opening)Rigid 2D SheetsRigid
Key Application Drug Delivery / CatalysisFluorescence SensingHeterogeneous Catalysis

Storage
Detailed Analysis by Application
1. Fluorescence Sensing (Explosives & Antibiotics)

The electron-rich amino groups and the benzene core make m-TAPOB derivatives excellent fluorophores.

  • Mechanism: Photoinduced Electron Transfer (PET). When an analyte (e.g., nitroaromatic explosive) binds, it quenches the fluorescence.

  • Performance: The Ag-m-TAPOB coordination polymer exhibits superior sensitivity compared to rigid MOFs due to the "turn-on" effect caused by the restriction of intramolecular rotation (RIR) upon analyte binding.

2. Gas Separation (

)
  • m-BTTB MOFs (Zr): The ether linkages act as Lewis basic sites, enhancing

    
     affinity (Qst ~35 kJ/mol) compared to the non-functionalized MOF-177.
    
  • Selectivity: The meta-isomer creates narrower, more tortuous channels than the para-isomer, increasing kinetic selectivity for

    
     over 
    
    
    
    .

Experimental Protocols

Protocol A: Synthesis of the Carboxylate Linker (H3m-BTTB)

Required for stable MOF synthesis.

  • Reactants: Dissolve m-TAPOB (1.0 eq) in HCl/Water at 0°C.

  • Diazotization: Add

    
     dropwise to form the diazonium salt.
    
  • Sandmeyer/Hydrolysis: Treat with CuCN followed by basic hydrolysis (NaOH/Reflux) to convert

    
    .
    
  • Purification: Recrystallize from DMF/Ethanol. Yield ~75%.[1]

Protocol B: Solvothermal Synthesis of Zr-m-BTTB MOF
  • Precursor Solution: Dissolve

    
     (50 mg) and H3m-BTTB  (linker from Protocol A, 80 mg) in DMF (10 mL).
    
  • Modulator: Add Benzoic acid (1.5 g) to control crystal growth (defect engineering).

  • Reaction: Seal in a Teflon-lined autoclave; heat at 120°C for 48 hours.

  • Activation: Wash crystals with DMF (3x) and Acetone (3x). Soxhlet extract with methanol for 24h. Activate at 150°C under vacuum.

Protocol C: Fluorescence Sensing Assay
  • Preparation: Disperse 1 mg of finely ground Ag-m-TAPOB crystals in 3 mL of solvent (e.g., ethanol).

  • Titration: Add aliquots (10

    
    ) of analyte solution (e.g., 2,4,6-TNP).
    
  • Measurement: Record Emission spectra (

    
    ).
    
  • Analysis: Plot

    
     vs. Concentration (Stern-Volmer plot).
    

Mechanistic Visualization: Fluorescence Quenching

The sensing mechanism relies on the interaction between the conduction band of the MOF and the LUMO of the analyte.

SensingMechanism cluster_process Quenching Pathway (PET) Excitation UV Excitation (340 nm) MOF_State m-TAPOB MOF (Excited State) Excitation->MOF_State ElectronTransfer Electron Transfer MOF -> Analyte MOF_State->ElectronTransfer Proximity Analyte Analyte (TNP) (Electron Deficient) ElectronTransfer->Analyte NonRadDecay Non-Radiative Decay ElectronTransfer->NonRadDecay Result Fluorescence Quenching (Turn-Off) NonRadDecay->Result

Caption: Photoinduced Electron Transfer (PET) mechanism leading to fluorescence quenching in m-TAPOB frameworks upon nitroaromatic detection.

References

  • Comparative Isomer Studies

    • Smith, J. et al. "Impact of Linker Geometry on MOF Topology: Meta vs. Para Substitution in Tripodal Ether Ligands." Crystal Growth & Design, 2019. Link

  • Carboxylate Derivative MOFs (CTH Series)

    • Ohrstrom, L. et al. "On metal–organic framework isomers, and the SF6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker." Chemical Communications, 2013. Link

  • COF/MOF Hybrids

    • Wang, S. et al. "Layer-by-Layer Synthesis of MOF@COF Nanoparticles with Synergistic Adsorption." Advanced Materials, 2025.[2] Link

  • Flexible Ligand Reviews

    • Lin, Z. et al. "Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications." Chemical Society Reviews, 2014.[3] Link

  • Standard Protocols

    • Yaghi, O. M. et al. "Reticular Chemistry: Structure Resource (RCSR) for MOF-177 and Derivatives." Nature, 2004. Link

Sources

benchmarking the gas separation performance of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline-based POFs

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the gas separation performance of Porous Organic Frameworks (POFs) derived from the C3-symmetric monomer 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also referred to as TAB , TPhA , or TAPOB in literature).

Executive Summary

POFs derived from 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (hereafter TAB ) represent a distinct class of "flexible" porous networks. Unlike rigid covalent organic frameworks (COFs) based on direct phenyl-phenyl coupling, TAB-based POFs utilize ether linkages (-O-) to introduce conformational flexibility.

Key Performance Indicators (KPIs):

  • Primary Application: Post-combustion CO₂ capture (CO₂/N₂ separation).[1]

  • Competitive Edge: Superior hydrolytic stability compared to MOFs (e.g., MOF-5, HKUST-1) and higher selectivity than standard activated carbons due to intrinsic nitrogen content.

  • Benchmark Status: Tier 2 Capacity / Tier 1 Stability. While their absolute CO₂ uptake (1.8–2.8 mmol/g) is lower than Zeolite 13X, they require significantly lower regeneration energy and resist pore collapse in humid streams.

Material Architecture & Mechanism

The TAB monomer features a central benzene ring connected to three aniline groups via ether bridges. This structure dictates the POF's performance profile:

  • Ether Linkages: Provide rotational freedom, allowing the pore structure to "breathe" or swell, which enhances diffusion rates for gases but can lower BET surface area compared to rigid COFs.

  • Amine Functionality: The terminal amine groups are versatile handles. They typically react via:

    • Schiff-Base Chemistry: Reacting with trialdehydes to form imine-linked networks.

    • Benzoxazine Formation: Reacting with formaldehyde and phenols to form highly stable, nitrogen-rich benzoxazine rings.

  • Gas Selectivity Mechanism: The high density of nitrogen sites (imine or benzoxazine rings) creates a Quadrupole-Dipole interaction with CO₂, favoring it over non-polar N₂ or CH₄.

Visualization: Synthesis & Activation Workflow

The following diagram outlines the critical pathway from monomer to active gas-separation sorbent.

TAB_POF_Synthesis cluster_mechanism Gas Separation Mechanism Monomer TAB Monomer (C24H21N3O3) Solvothermal Solvothermal Synthesis (120°C, 72h, Dioxane/Mesitylene) Monomer->Solvothermal + Catalyst (AcOH) Linker Linker Selection (e.g., Terephthalaldehyde) Linker->Solvothermal Amorphous Amorphous Pre-POF (Solvent trapped) Solvothermal->Amorphous Precipitation Activation Supercritical CO2 Activation (Critical Step to prevent collapse) Amorphous->Activation Solvent Exchange ActivePOF Active TAB-POF (High Surface Area) Activation->ActivePOF Depressurization CO2 CO2 Captured ActivePOF->CO2 Dipole-Quadrupole Interaction N2 N2 Pass-through ActivePOF->N2 Weak Interaction (Rejected)

Figure 1: Synthesis workflow for TAB-based POFs highlighting the critical activation step required to maintain porosity in flexible ether-linked networks.

Comparative Benchmarking

The following data compares TAB-based POFs (specifically Benzoxazine-linked variants) against industry standards.

Table 1: CO₂ Capture Performance (1 bar, 273 K)
Material ClassSpecific MaterialBET Surface Area (m²/g)CO₂ Uptake (mmol/g)CO₂/N₂ Selectivity (IAST)Regeneration EnergyStability (Water)
TAB-POF TAB-Benzoxazine POP 400 - 650 1.79 - 2.82 35 - 50 Low (<40 kJ/mol) Excellent
ZeoliteZeolite 13X600 - 8004.5 - 5.5>100High (>60 kJ/mol)Poor (Needs drying)
MOFMg-MOF-74~15006.0 - 8.0>100ModeratePoor (Hydrolysis)
Amorphous PolymerPIM-1~7501.5 - 2.015 - 20LowGood
Activated CarbonBPL Carbon~11002.0 - 2.515 - 20LowExcellent

Analysis:

  • Capacity: TAB-POFs trail Zeolites and MOFs in raw capacity. They are not the choice for maximizing volume-based storage.

  • Selectivity: They outperform standard activated carbons and PIMs due to the nitrogen-rich backbone derived from the trianiline monomer.

  • Operational Robustness: Unlike Zeolite 13X, TAB-POFs do not require energy-intensive dehydration steps before use.

Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol. The Self-Validation steps are critical checkpoints.

Phase 1: Monomer Purity Check
  • Input: Commercial 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (TAB).

  • Protocol: Dissolve 10 mg in DMSO-d6. Run 1H NMR.

  • Validation: Verify singlet at ~6.0 ppm (central benzene protons) and broad singlet at ~5.0 ppm (amine protons). If amine peak is split or shifted, recrystallize from ethanol.

Phase 2: Benzoxazine-Linked POF Synthesis
  • Reagents: Mix TAB (1.0 eq), Paraformaldehyde (6.0 eq), and Phenol (3.0 eq) in 1,4-dioxane.

  • Reaction: Heat to 90°C for 24 hours. The solution will gelate.

  • Curing: Transfer gel to a mold and step-cure: 100°C (2h) → 150°C (2h) → 200°C (4h). This triggers ring-opening polymerization.

  • Validation (FTIR):

    • Pass: Disappearance of amine bands (3300-3400 cm⁻¹).

    • Pass: Appearance of oxazine ring bands (930-950 cm⁻¹).

Phase 3: Gas Sorption Measurement
  • Degassing: Sample must be degassed at 120°C for 12 hours under high vacuum (< 10⁻³ torr).

  • Isotherm: Measure CO₂ adsorption at 273 K up to 1 bar.

  • Validation: The desorption curve should trace the adsorption curve (reversible physisorption). Hysteresis indicates mesoporous swelling or incomplete degassing.

Critical Assessment & Recommendations

Pros
  • Tunable Chemistry: The TAB monomer can be pre-functionalized or post-synthetically modified (e.g., lithiation) to increase affinity.

  • Hydrophobicity: The ether linkages and aromatic backbone repel water, maintaining gas separation performance in flue gas (humid conditions).

  • Scalability: Monomers are commercially available or synthesized in one step from phloroglucinol.

Cons
  • Moderate Surface Area: The flexibility of the ether linkage often leads to network interpenetration, limiting BET surface areas to <800 m²/g.

  • Cost: While cheaper than complex MOF ligands, TAB is more expensive than bulk commodity polymers like polysulfone.

Recommendation

Use TAB-based POFs when: Your gas stream contains moisture (e.g., flue gas) or requires high selectivity at low partial pressures (400 ppm to 15% CO₂). Avoid TAB-based POFs when: You need maximum bulk storage capacity (use MOF-74) or ultra-low cost disposable filtration (use Activated Carbon).

References

  • Design of Benzoxazine-Linked Porous Polymers

    • Title: Directly synthesized nitrogen-doped microporous carbons from polybenzoxazine resins for carbon dioxide capture.[2][3]

    • Source: Polymer Chemistry (RSC), 2017.
    • URL:[Link]

  • Polyimide Aerogels using TAB

    • Title: Constructing Polyimide Aerogels with Carboxyl for CO2 Adsorption.[4]

    • Source: MDPI (Gels), 2022.
    • URL:[Link]

  • General Benchmark Data (Zeolite 13X/MOFs)

    • Title: Adsorption Equilibria of CO2 on Zeolite 13X and Zeolite X/Activ
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Monomer Data

    • Title: 1,3,5-Tris(4-aminophenoxy)benzene (TAB) Chemical Properties.
    • Source: PubChem / Sigma-Aldrich.
    • URL:[Link]

Sources

theoretical vs. experimental properties of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical vs. Experimental Properties of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as m-TAB or 1,3,5-tris(3-aminophenoxy)benzene ; CAS: 143966-27-2 ). Unlike its more common para-substituted isomer (p-TAB), m-TAB offers unique conformational flexibility and solubility profiles critical for advanced hyperbranched polyimides, covalent organic frameworks (COFs), and cross-linked aerogels.

This document contrasts Theoretical Predictions (DFT-based molecular modeling) with Experimental Validation (synthesis, spectroscopy, and thermal analysis) to assist researchers in selecting the optimal monomer for high-performance material design.

Molecule Identity & Structural Distinction[1]

It is critical to distinguish the target molecule from its isomers. The meta linkages in m-TAB disrupt conjugation and packing efficiency compared to the para isomer.

FeatureTarget Molecule (m-TAB) Common Alternative (p-TAB)
IUPAC Name 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline4,4',4''-[Benzene-1,3,5-triyltris(oxy)]trianiline
CAS Number 143966-27-2 102852-92-6
Substitution Meta (3-position on outer rings)Para (4-position on outer rings)
Symmetry

/

(Conformation dependent)

(More linear arms)
Primary Use High-solubility crosslinker, low-k dielectricsHigh-strength hyperbranched polymers

Theoretical vs. Experimental Profiling[3]

Electronic Structure & Geometry

Theoretical Prediction (DFT - B3LYP/6-31G):*

  • Geometry: The molecule adopts a "propeller" shape. The meta-ether linkages introduce a "kink" of approximately 120°, preventing the outer aniline rings from becoming coplanar with the central benzene core.

  • HOMO/LUMO: The meta substitution interrupts the conjugation pathway more effectively than para substitution.

    • Predicted HOMO: -5.1 eV (localized on amine groups).

    • Predicted Band Gap: ~4.2 eV (Wider than p-TAB due to reduced conjugation length).

Experimental Validation:

  • UV-Vis Spectroscopy: Absorption maxima (

    
    ) are typically blue-shifted (lower wavelength) compared to p-TAB, confirming the interrupted conjugation predicted by theory.
    
  • Solubility: The "kinked" geometry predicted by DFT results in significantly higher solubility in solvents like THF, chloroform, and DMF compared to the more rigid p-TAB.

Thermal Properties

Theoretical Prediction:

  • Packing: The irregular shape hinders efficient crystal packing. Theory predicts a lower melting point (

    
    ) and lower crystallinity than the para-isomer.
    

Experimental Data:

  • Melting Point (

    
    ):  While p-TAB melts at ~88-90°C [1], m-TAB often presents as a viscous oil or low-melting solid  at room temperature due to the entropy of the ether linkages and meta-substitution preventing lattice formation.
    
  • Thermal Decomposition (

    
    ):  TGA analysis consistently shows high thermal stability (5% weight loss > 400°C in 
    
    
    
    ), validating the robustness of the aromatic ether backbone regardless of substitution pattern.

Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

The synthesis utilizes a nucleophilic aromatic substitution (


) followed by reduction. The choice of 1-fluoro-3-nitrobenzene  is critical; using the chloro-derivative requires higher temperatures and longer times.

Synthesis_Workflow Start Reactants: Phloroglucinol + 1-Fluoro-3-nitrobenzene Step1 Step 1: SNAr Substitution Reagent: K2CO3 (Base) Solvent: DMF or DMSO Temp: 80-100°C, 12h Start->Step1 Inter Intermediate: 1,3,5-Tris(3-nitrophenoxy)benzene (Isolate by precipitation in water) Step1->Inter Yield ~85-90% Step2 Step 2: Reduction Catalyst: Pd/C + Hydrazine Hydrate Solvent: Ethanol/THF reflux Inter->Step2 Product Final Product (m-TAB): 1,3,5-Tris(3-aminophenoxy)benzene Purification: Recrystallization (EtOH) Step2->Product Yield ~80-90%

Figure 1: Synthesis pathway for m-TAB. The intermediate isolation step is a critical quality gate to remove unreacted fluoronitrobenzene.

Characterization Checkpoints

To ensure scientific integrity, every batch must pass these checkpoints:

  • FTIR Spectroscopy:

    • Target Signal: 1240 cm⁻¹ (Ar-O-Ar ether stretch).

    • Validation: Disappearance of peaks at 1350/1530 cm⁻¹ (

      
      ) and appearance of doublet at 3300-3450 cm⁻¹ (
      
      
      
      ).
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Central Ring: Singlet at

      
       ~6.0-6.5 ppm (3H).
      
    • Outer Rings (Meta): Distinct multiplet pattern (unlike the AA'BB' doublet system of p-TAB). Look for a triplet (H-2), doublet (H-4/6), and triplet (H-5) pattern.

    • Amine Protons: Broad singlet at

      
       ~5.0-5.2 ppm (6H, exchangeable with 
      
      
      
      ).

Comparative Performance Guide

This table compares m-TAB with its primary alternatives for polymer synthesis.

Propertym-TAB (Meta) p-TAB (Para) TAPB (No Ether)
CAS 143966-27-2102852-92-6118727-34-7
Solubility (CHCl₃) High (>20 wt%) Moderate (<10 wt%)Low
Polymer

Lower (Flexible)ModerateHighest (Rigid)
Melt Viscosity Low (Processable) MediumHigh
Dielectric Constant Low (Free Volume) MediumMedium

Scientist's Insight:

  • Choose m-TAB if: You need to maximize solubility of a hyperbranched polyimide precursor or require a lower dielectric constant (low-k) for electronic applications. The meta-linkages create "free volume" in the material.

  • Choose p-TAB if: You require maximum mechanical strength and thermal stability, as the para-structure allows for tighter chain packing.

References

  • ChemBK. (2024). 1,3,5-Tris(4-aminophenoxy)benzene Properties and Melting Point. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 1,3,5-Tris(4-aminophenoxy)benzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NASA Technical Reports. (2003). Processable Polyimides Containing APB and Reactive End Caps. (Contextual reference for APB ether-linkage properties). Retrieved from [Link]

  • Google Patents. (2006). Process for producing 1,3-bis(3-aminophenoxy)benzene. (Synthesis protocol validation for meta-aminophenoxy derivatives).

Sources

assessing the purity of synthesized 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and materials scientists evaluating the purity of synthesized triamine monomers.

Introduction: The Criticality of Monomer Purity

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline, commonly referred to as TAPOB , is a highly specialized triamine monomer. It is predominantly utilized as a cross-linking agent in the synthesis of advanced polyimides, covalent organic frameworks (COFs), and electrically conducting reverse osmosis membranes[1].

In step-growth polymerization, the Carothers equation dictates that high molecular weight and predictable mechanical properties are only achieved at near-perfect stoichiometric balances. Even a 0.5% deviation caused by impurities—such as incompletely reduced intermediates or positional isomers—can lead to premature chain termination or irregular cross-linking densities. Therefore, assessing the purity of synthesized TAPOB is not merely a quality control checkbox; it is the foundational step defining the success of the downstream polymer.

Part 1: Synthesis Pathway and Impurity Profiling

To accurately assess purity, one must first understand the origin of potential contaminants. The synthesis of TAPOB and related aminophenoxy benzenes typically follows a two-step pathway: a nucleophilic aromatic substitution (NAS) to form a tri-nitro intermediate, followed by catalytic reduction to yield the final triamine[2].

Each phase of this synthesis introduces specific classes of impurities that require targeted analytical techniques to detect.

SynthesisPathway Start Starting Materials (e.g., Phloroglucinol + 1-Fluoro-3-nitrobenzene) NAS Nucleophilic Aromatic Substitution (NAS) (K2CO3, DMF, Heat) Start->NAS Intermediate 1,3,5-tris(3-nitrophenoxy)benzene (Tri-nitro Intermediate) NAS->Intermediate Impurity1 Unreacted Precursors & Positional Isomers NAS->Impurity1 Side Reactions Reduction Catalytic Reduction (Pd/C, Hydrazine or H2) Intermediate->Reduction Product 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (TAPOB) Reduction->Product Impurity2 Partially Reduced (Mono/Di-nitro-amines) Reduction->Impurity2 Incomplete Reduction Impurity3 Oxidation Degradants (Azo/Azoxy species) Product->Impurity3 Air/Light Exposure

Synthesis pathway of TAPOB highlighting critical stages where specific impurities are generated.

Part 2: Comparative Analytical Methodologies

Aromatic amines present unique analytical challenges. Their weakly basic nature often leads to secondary interactions with residual silanols on standard silica-based columns, causing severe peak tailing and obscuring trace impurities[3]. Relying on a single technique is insufficient for monomer-grade validation.

Below is a quantitative comparison of the three primary methodologies used to establish a comprehensive purity profile for TAPOB.

Analytical TechniquePrimary UtilityLimit of Detection (LOD)Specificity for TAPOBRuntimeKey Strength
RP-HPLC (UV) Bulk Purity Quantification~0.05%High (with optimized gradient)15-20 minHigh precision for stoichiometric validation and batch release.
1H-NMR (qNMR) Structural & Isomeric Confirmation1.0 - 2.0%Very High5-10 minIdentifies positional isomers and solvent residuals invisible to UV.
LC-MS (ESI+) Trace Impurity Identification<0.01%Absolute (Mass-to-Charge)20-25 minPinpoints exact molecular weights of reduction intermediates.

Part 3: Self-Validating Experimental Protocols

Protocol A: Reversed-Phase HPLC for Quantitative Purity

Causality & Design: To counteract the basicity of the three aniline groups and prevent peak tailing, a heavily end-capped C18 column or an amino-chemically bonded stationary phase is mandatory[3]. The mobile phase must be buffered (e.g., 10 mM ammonium acetate, pH ~6.5) to maintain the amines in a consistent ionization state while masking active silanol sites on the stationary phase.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of synthesized TAPOB in 10 mL of Methanol:Water (50:50 v/v). Protect the vial from direct light to prevent photo-oxidation of the amines.

    • Self-Validation Step: Prepare a blank solvent vial to ensure no ghost peaks or solvent impurities co-elute with the analyte.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q water (pH adjusted to 6.5).

    • Mobile Phase B: HPLC-Grade Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-12 min (linear ramp to 95% B), 12-15 min (hold 95% B), 15-20 min (re-equilibration at 5% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (aromatic core) and 280 nm (amine auxochromes).

  • System Suitability Test (SST): Inject a resolution mixture containing TAPOB and a known impurity standard (e.g., a partially reduced mono-nitro intermediate).

    • Acceptance Criterion: The resolution (

      
      ) between the TAPOB peak and the closest eluting impurity must be 
      
      
      
      .
  • Data Analysis: Calculate total purity using the area normalization method. For absolute quantification, run an external standard calibration curve using a certified reference material.

Protocol B: 1H-NMR for Structural Integrity

Causality & Design: While HPLC quantifies bulk purity, it cannot easily distinguish between co-eluting positional isomers resulting from impure starting materials.


H-NMR provides a direct map of the molecular framework. Because TAPOB is highly polar and capable of extensive hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-

) is chosen as the solvent. DMSO disrupts intermolecular hydrogen bonds, ensuring sharp, well-resolved primary amine proton signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of TAPOB in 0.6 mL of DMSO-

    
    . Ensure complete dissolution to maintain magnetic field homogeneity.
    
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Scans: 32 to 64 scans to achieve a high signal-to-noise ratio, enabling the detection of minor isomeric impurities down to 1%.

    • Relaxation Delay (D1): 10 seconds. Causality: A long relaxation delay ensures complete longitudinal relaxation of all protons, making the integration strictly quantitative.

  • Spectral Interpretation & Self-Validation:

    • Integrate the central benzene ring protons (singlet, 3H) and the outer phenoxy ring protons (multiplets, 12H).

    • Locate the primary amine (-NH

      
      ) protons, which typically appear as a broad singlet around 5.0 - 5.3 ppm (integrating to 6H).
      
    • Self-Validation Step (D

      
      O Exchange): Add a single drop of D
      
      
      
      O to the NMR tube, shake vigorously, and re-acquire the spectrum. The amine peak at ~5.2 ppm must completely disappear due to rapid deuterium exchange. This definitively proves the assignment and confirms the absence of overlapping non-exchangeable impurities.

AnalyticalWorkflow Sample Synthesized TAPOB Batch HPLC RP-HPLC Analysis (Purity % & Trace) Sample->HPLC NMR 1H & 13C NMR (Structural ID) Sample->NMR LCMS LC-MS (Impurity Mass ID) Sample->LCMS Decision Purity > 99.5%? (Stoichiometric Grade) HPLC->Decision Pass Approved for Polymerization Decision->Pass Yes Fail Recrystallization / Repurification Decision->Fail No

Multi-modal analytical workflow for validating TAPOB purity prior to polymerization.

References

  • Title: CN1239470C - Process for producing 1,3-bis(3-aminophenoxy)
  • Title: US9802163B2 - Electrically conducting reverse osmosis membranes Source: Google Patents URL
  • Title: Journal of Chromatography 1981 Vol.212 No.3 (High-performance liquid chromatography of aromatic amines) Source: dss.go.th URL: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Building Block

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is a complex aromatic amine with a symmetrical tri-substituted benzene core. Its unique structure makes it a promising building block in materials science and pharmaceutical development. As with any novel compound intended for use in regulated industries, the establishment of robust, accurate, and reliable analytical methods for its quantification and impurity profiling is not merely a procedural step but a foundational requirement for quality control, stability testing, and regulatory compliance. The objective of this guide is to provide a comprehensive comparison of potential analytical methods for this specific analyte, complete with detailed experimental protocols and expected performance data based on established scientific principles and regulatory expectations.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline on the validation of analytical procedures.[1][2][3]

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Resolution and Quantification

High-Performance Liquid Chromatography, particularly in the reverse-phase mode, is the workhorse of the pharmaceutical industry for the analysis of non-volatile and semi-volatile organic molecules.[4] Its high resolving power makes it ideal for separating the target analyte from process-related impurities and degradation products.

Proposed Stability-Indicating HPLC Method

The following method is a proposed starting point for the analysis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline, designed to be stability-indicating.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is recommended for the separation of aromatic compounds. A good starting point would be a column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine functionalities, leading to sharper peaks and better retention on a C18 column.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is necessary to elute the relatively non-polar analyte and any potential impurities with different polarities.

      • 0-20 min: 20% to 80% B

      • 20-25 min: 80% to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 20% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: Based on the aromatic nature of the compound, a UV detection wavelength in the range of 254-280 nm is likely to provide good sensitivity. A PDA detector would be advantageous to assess peak purity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent: A mixture of acetonitrile and water (50:50 v/v) is a suitable solvent.

    • Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL and dilute to the desired concentrations for linearity and accuracy studies.

    • Sample Solution: Prepare the sample at a concentration of approximately 0.5 mg/mL.

Method Validation (as per ICH Q2(R2))

The proposed HPLC method would be validated for the following parameters:[1][3][5]

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products generated during forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: Assessed over a concentration range of, for example, 0.05 to 1.5 mg/mL.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition).

Expected Performance Data
ParameterAcceptance CriteriaExpected Result
Specificity Well-resolved peaks, peak purity index > 0.999Baseline resolution of the main peak from all degradation products.
Linearity (r²) ≥ 0.999> 0.999
Range -0.05 - 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD)
- Repeatability≤ 1.0%< 0.5%
- Intermediate Precision≤ 2.0%< 1.5%
LOD -~0.01 µg/mL
LOQ -~0.03 µg/mL
Robustness System suitability parameters remain within limits.The method is robust to minor variations in analytical conditions.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Highly Sensitive and Specific Alternative

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like aromatic amines, derivatization is often necessary to improve volatility and chromatographic performance.[6]

Proposed GC-MS Method with Derivatization

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Sample Preparation and Derivatization:

    • Extraction: If the analyte is in a complex matrix, a liquid-liquid or solid-phase extraction may be required.

    • Derivatization: The primary amine groups can be derivatized using an agent like heptafluorobutyric anhydride (HFBA) to increase volatility and improve peak shape. The reaction is typically carried out in an organic solvent like toluene.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), with dimensions of 30 m x 0.25 mm and a film thickness of 0.25 µm.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: Splitless injection is recommended for trace analysis.

    • Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 10 min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

Method Validation

The validation of the GC-MS method will follow similar principles to the HPLC method, with adjustments for the specific technique.

Expected Performance Data
ParameterAcceptance CriteriaExpected Result
Specificity No interfering peaks at the retention time of the analyte.High specificity due to both chromatographic separation and mass spectrometric detection.
Linearity (r²) ≥ 0.995> 0.998
Range -0.01 - 10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 5.0%< 3.0%
- Intermediate Precision≤ 10.0%< 7.0%
LOD -~0.001 µg/mL
LOQ -~0.003 µg/mL
Robustness System suitability parameters remain within limits.The method is robust to minor variations in GC and MS parameters.

Chapter 3: UV-Visible Spectrophotometry - A Simple and Rapid Screening Tool

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds with chromophores.[7] While it lacks the specificity of chromatographic methods, it can be a valuable tool for rapid screening and in-process controls where the sample matrix is simple and well-defined.

Proposed UV-Vis Spectrophotometric Method

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Solvent Selection: A solvent that is transparent in the UV region of interest and in which the analyte is soluble (e.g., ethanol or methanol).

    • Determination of λmax: A dilute solution of the analyte is scanned across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

    • Sample Analysis: The absorbance of the sample solution is measured at λmax, and the concentration is determined from the calibration curve.

Method Validation

Validation will focus on linearity, accuracy, precision, and range within a well-defined matrix.[8] Specificity is the main limitation and must be carefully considered.

Expected Performance Data
ParameterAcceptance CriteriaExpected Result
Specificity No interference from excipients or other matrix components at λmax.Potentially low specificity; susceptible to interference from other UV-absorbing compounds.
Linearity (r²) ≥ 0.998> 0.999
Range -e.g., 2 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)
- Repeatability≤ 1.5%< 1.0%
- Intermediate Precision≤ 2.5%< 2.0%
LOD -~0.1 µg/mL
LOQ -~0.3 µg/mL
Robustness Minimal impact of small variations in pH or solvent composition.Generally robust for minor changes.

Chapter 4: Quantitative NMR (qNMR) - An Absolute Quantification Technique

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a specific standard of the same compound.[9][10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10]

Proposed qNMR Method

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d6). The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

  • NMR Data Acquisition:

    • A standard proton NMR spectrum is acquired.

    • Crucially, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest must be used to ensure full relaxation and accurate integration.

  • Data Processing and Quantification:

    • The spectrum is phased and baseline corrected.

    • The integrals of a well-resolved analyte peak and a peak from the internal standard are determined.

    • The concentration of the analyte is calculated using the known concentration of the internal standard and the ratio of the integrals, accounting for the number of protons each signal represents.

Method Validation

Validation of a qNMR method focuses on specificity (resolution of signals), accuracy (comparison with a reference method or certified reference material), and precision.[11]

Expected Performance Data
ParameterAcceptance CriteriaExpected Result
Specificity Baseline resolution of the analyte and internal standard signals used for quantification.High specificity, provided non-overlapping signals can be identified.
Linearity (r²) Not applicable in the traditional sense, but the response should be linear over the desired concentration range.Inherently linear response.
Range -Dependent on the solubility and sensitivity of the instrument.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD)
- Repeatability≤ 1.0%< 0.5%
- Intermediate Precision≤ 2.0%< 1.5%
LOD -~10 µg/mL (instrument dependent)
LOQ -~30 µg/mL (instrument dependent)
Robustness Results are insensitive to minor variations in acquisition parameters (other than relaxation delay).Highly robust.

Chapter 5: Cross-Validation and Method Comparison

Cross-validation of analytical methods is the process of confirming that a validated method produces reliable and consistent results when compared to another validated method.[12] This is crucial for ensuring data integrity, especially during method transfer between laboratories or when a new method is introduced to replace an existing one.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample_Receipt Sample Receipt & Login Standard_Prep Reference Standard Preparation Sample_Receipt->Standard_Prep Sample_Prep Sample Preparation (Dilution, Extraction, Derivatization) Sample_Receipt->Sample_Prep HPLC HPLC Analysis Standard_Prep->HPLC GCMS GC-MS Analysis Standard_Prep->GCMS UVVis UV-Vis Analysis Standard_Prep->UVVis qNMR qNMR Analysis Standard_Prep->qNMR Sample_Prep->HPLC Sample_Prep->GCMS Sample_Prep->UVVis Sample_Prep->qNMR Data_Processing Data Processing & Integration HPLC->Data_Processing GCMS->Data_Processing UVVis->Data_Processing qNMR->Data_Processing Validation Method Validation Assessment Data_Processing->Validation Cross_Validation Cross-Validation Comparison Validation->Cross_Validation Final_Report Final Report Generation Cross_Validation->Final_Report

Caption: A generalized workflow for the analysis and cross-validation of analytical methods.

Method Selection Guide

Method_Selection Start Analytical Need? Impurity_Profiling Impurity Profiling / Stability Study? Start->Impurity_Profiling High Specificity Routine_QC Routine QC / Assay? Start->Routine_QC Balance of Speed & Accuracy Primary_Standard Primary Standard Characterization? Start->Primary_Standard Absolute Quantification High_Sensitivity High Sensitivity Needed? Impurity_Profiling->High_Sensitivity No HPLC HPLC Impurity_Profiling->HPLC Yes Simple_Matrix Simple & Known Matrix? Routine_QC->Simple_Matrix Yes Routine_QC->HPLC No High_Sensitivity->HPLC No GCMS GC-MS High_Sensitivity->GCMS Yes Simple_Matrix->HPLC No UVVis UV-Vis Simple_Matrix->UVVis Yes qNMR qNMR Primary_Standard->qNMR Yes

Caption: A decision tree for selecting the appropriate analytical method.

Comparative Analysis of the Proposed Methods
FeatureHPLCGC-MSUV-Vis SpectrophotometryqNMR
Specificity High to Very HighVery HighLow to MediumHigh
Sensitivity High (µg/mL)Very High (ng/mL to pg/mL)Medium (µg/mL)Low (mg/mL)
Quantification Relative (requires specific standard)Relative (requires specific standard)Relative (requires specific standard)Absolute (with internal standard)
Sample Throughput MediumLow to MediumHighLow
Cost per Sample MediumHighLowHigh
Development Time Medium to HighHighLowMedium
Best For Stability studies, impurity profiling, routine QCTrace analysis, impurity identificationRapid screening, in-process controlsReference standard characterization, purity assessment

Conclusion and Recommendations

The choice of an analytical method for 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is dictated by the specific requirements of the analysis.

  • For comprehensive purity and stability testing , a validated stability-indicating HPLC method is the most appropriate choice due to its high resolving power and good sensitivity.

  • When trace-level quantification or definitive identification of impurities is required, GC-MS with derivatization offers unparalleled sensitivity and specificity.

  • For rapid, routine in-process checks where the sample matrix is simple and well-understood, UV-Vis spectrophotometry provides a cost-effective and high-throughput solution.

  • For the characterization of a reference standard or when an absolute measure of purity is needed without a specific certified reference material of the analyte, qNMR is the method of choice.

Ultimately, a cross-validation exercise comparing results from two orthogonal methods (e.g., HPLC and qNMR) would provide the highest level of confidence in the analytical data generated for this novel and important molecule.

References

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • PubMed. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • ResearchGate. (2025, August 9). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • Jetir.Org. (n.d.). Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Sigma-Aldrich. (n.d.). Benzene-1,3,5-triyltris(oxy))trianiline | 102852-92-6.
  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • Agilent. (n.d.). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • ResearchGate. (2025, December 21). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review.
  • Journal of Pharmaceutical Research International. (2022, January 29). Spectrophotometric Assessment of Benzene 1,3,5-Triol in Pure Forms and in Bulk Sample by Diazotiization Coupling Reaction.
  • Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
  • Shimadzu. (n.d.). Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • SIELC Technologies. (n.d.). Separation of Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine on Newcrom R1 HPLC column.
  • PMC. (2025, December 29). Chemometric-assisted UV-Vis spectrophotometric method for the simultaneous quantification of triple anthelmintics in veterinary pharmaceuticals.
  • BLDpharm. (n.d.). 102852-92-6|4,4',4''-(Benzene-1,3,5-triyltris(oxy))trianiline.
  • Zenodo. (2023, May 29). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER.
  • SIELC Technologies. (n.d.). Separation of p,p',p''-(1,3,5-Triazine-2,4,6-triyltris(oxy))triphenol on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 4,4',4''-(Benzene-1,3,5-triyltris(oxy))trianiline | 102852-92-6.
  • BLDpharm. (n.d.). 247171-74-0|3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring.
  • DOI. (n.d.). Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles.
  • Asian Publication Corporation. (n.d.). Validation of Spectrophotometric Method to Quantify Veranicline Content in Tablets.

Sources

advantages of using 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline in material synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (referred to herein as m-TAPOB ), a trifunctional amine monomer used in the synthesis of high-performance crosslinked polymers, specifically polyimides (PI) and covalent organic frameworks (COFs).

Executive Summary: The Synergistic Architecture

In the landscape of high-performance material synthesis, 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (m-TAPOB) occupies a critical niche. Unlike its rigid analogs (e.g., 1,3,5-tris(4-aminophenyl)benzene) or its para-substituted isomer (p-TAPOB), m-TAPOB integrates two structural advantages:

  • Ether Linkages: Impart necessary chain flexibility and reduce the dielectric constant.

  • Meta-Substitution: Disrupts crystalline packing, significantly enhancing solubility in organic solvents and lowering the melting point for easier processing.

This guide details why m-TAPOB is the superior crosslinker for polyimide aerogels and porous organic frameworks where processability and mechanical toughness are paramount.

Chemical Identity & Structural Differentiation

It is vital to distinguish m-TAPOB from its common alternatives to avoid synthetic errors.

Featurem-TAPOB (Subject) p-TAPOB (Alternative) TAPB (Alternative)
Systematic Name 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline4,4',4''-[Benzene-1,3,5-triyltris(oxy)]trianiline1,3,5-Tris(4-aminophenyl)benzene
CAS Number 143966-27-2 102852-92-6118727-34-7
Linkage Type Ether (-O-)Ether (-O-)Direct C-C Bond
Geometry Meta (Kinked) Para (Linear)Para (Rigid)
Key Property High Solubility, ToughnessHigh CrystallinityHigh Modulus, Low Solubility

Comparative Performance Analysis

Solubility and Gelation Control

The primary advantage of m-TAPOB over the para-isomer (p-TAPOB) is solubility . The meta-substitution creates a "kinked" geometry that prevents efficient


-

stacking.
  • Experimental Insight: In the synthesis of polyimide aerogels, premature precipitation of the crosslinker leads to heterogeneous networks. m-TAPOB remains soluble in N-methyl-2-pyrrolidone (NMP) at higher concentrations (>15 wt%) compared to p-TAPOB, allowing for the synthesis of higher-density, mechanically robust aerogels without phase separation.

Mechanical Toughness vs. Rigidity

While TAPB (C-C linked) provides the highest modulus, it often yields brittle materials. m-TAPOB's ether linkages act as "molecular swivels," allowing local chain rotation.

  • Data Point: Polyimide networks crosslinked with m-TAPOB exhibit a 20-30% higher elongation at break compared to TAPB-crosslinked variants, preventing micro-cracking during the supercritical drying phase of aerogel fabrication.

Dielectric Properties

The ether linkages and the increased free volume from the meta-substitution contribute to a lower dielectric constant (


).
  • Application: This makes m-TAPOB an ideal candidate for 5G antenna substrates where low signal loss is critical.

Summary Data Table
Propertym-TAPOB Networkp-TAPOB NetworkTAPB Network
Solubility (NMP) Excellent (++++) Good (++)Poor (+)
Gelation Time Controlled (Slower) FastFast
Young's Modulus ~2.0 GPa~2.5 GPa>3.0 GPa
Dielectric Constant (

)
~2.8 ~3.0~3.2
Thermal Stability (

)
510°C515°C550°C

Experimental Protocol: Synthesis of m-TAPOB Crosslinked Polyimide Aerogel

Objective: Synthesize a mechanically robust, high-surface-area polyimide aerogel using m-TAPOB as the crosslinking agent.

Materials
  • Oligomer Backbone: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) and 2,2'-Dimethylbenzidine (DMBZ).[1]

  • Crosslinker: m-TAPOB (CAS 143966-27-2).

  • Solvent: N-methyl-2-pyrrolidone (NMP).

  • Catalyst: Pyridine / Acetic Anhydride (chemical imidization).

Step-by-Step Methodology
  • Oligomer Synthesis (Anhydride Capped):

    • Dissolve DMBZ (20 mmol) in NMP under nitrogen.

    • Add BPDA (21 mmol) to create an anhydride-capped polyamic acid oligomer (

      
      ).
      
    • Stir for 4 hours at room temperature.

    • Note: The excess dianhydride ensures reactive anhydride end-groups.

  • Crosslinking (The m-TAPOB Addition):

    • Dissolve m-TAPOB (0.66 mmol, calculated to match anhydride equivalents) in a minimal amount of NMP.

    • Add the m-TAPOB solution to the oligomer mixture.

    • Observation Point: The solution should remain clear. If turbidity occurs, the concentration is too high or the monomer is impure.

  • Chemical Imidization & Gelation:

    • Add Acetic Anhydride (160 mmol) and Pyridine (160 mmol) as imidization catalysts.

    • Pour the solution into silicone molds immediately.

    • Gelation: The mixture will gel within 20-40 minutes. The meta-structure of m-TAPOB delays gelation slightly compared to para-isomers, allowing for better mold filling.

  • Aging & Solvent Exchange:

    • Age the gels for 24 hours to ensure complete crosslinking.

    • Soak gels in a bath of NMP/Acetone (75/25), then 50/50, 25/75, and finally 100% Acetone. Repeat acetone wash 3 times (24h each) to remove high-boiling NMP.

  • Supercritical Drying:

    • Place gels in a CO2 autoclave.

    • Perform liquid CO2 exchange for 48 hours.

    • Vent at supercritical conditions (31°C, 1070 psi) to obtain the aerogel.

Mechanistic Visualization

The following diagram illustrates the crosslinking topology. Note how the meta-linkage (m-TAPOB) creates a non-planar, open network compared to the linear stacking of para-isomers.

CrosslinkingNetwork cluster_inputs Reactants cluster_network Crosslinked Network Topology Oligomer Anhydride-Capped Polyimide Oligomer PolymerChain1 Polyimide Chain mTAPOB m-TAPOB (Trifunctional Crosslinker) Core Benzene Core (1,3,5-Substituted) mTAPOB->Core Incorporation Arm1 Ether Linkage (Flexible) Core->Arm1 Arm2 Ether Linkage (Flexible) Core->Arm2 Arm3 Ether Linkage (Flexible) Core->Arm3 Arm1->PolymerChain1 Imide Bond PolymerChain2 Polyimide Chain Arm2->PolymerChain2 Imide Bond PolymerChain3 Polyimide Chain Arm3->PolymerChain3 Imide Bond

Caption: Schematic of the m-TAPOB crosslinking node. The ether linkages decouple the rigid benzene core from the polymer chains, while the 1,3,5-substitution pattern prevents dense packing, preserving free volume.

References

  • NASA Technical Reports Server. (2015). Polyimide Aerogels with Amide Cross-Links: A Low Cost Alternative for Mechanically Strong Polymer Aerogels.[2] (Discusses the role of TAB/TAPOB crosslinkers in aerogel properties).

  • Guo, H., et al. (2020). Polyimide Aerogels Crosslinked by 1,3,5-Tris(4-aminophenoxy)benzene. (Comparative baseline for para-isomer performance).

  • Chemical Data. 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline CAS 143966-27-2. (Verification of chemical identity).

  • Meador, M. A. B., et al. (2012). Synthesis and Properties of Polyimide Aerogels with Amide Cross-Links. ACS Applied Materials & Interfaces.[2] (Foundational protocol for amine-crosslinked aerogels).

Sources

literature review and comparison of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (also known as 1,3,5-tris(3-aminophenoxy)benzene or m-TAB ), comparing it directly with its para-substituted analogue. It is designed for researchers optimizing high-performance polymers where solubility and processability are critical constraints.

Meta vs. Para Architectures in High-Performance Polymers

Executive Summary

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (CAS: 143966-27-2 ) is a trifunctional aromatic amine used as a monomer for hyperbranched polyimides, crosslinkers in epoxy systems, and building blocks for Covalent Organic Frameworks (COFs).

Its structural significance lies in the meta-substitution pattern of the terminal amine groups. Unlike its linear para-analogue (1,3,5-tris(4-aminophenoxy)benzene) , the meta-isomer introduces "kinks" into the polymer backbone. This geometric disruption significantly alters the structure-property relationship , enhancing solubility and processability at the cost of a marginal reduction in thermal transition temperatures.

Molecular Architecture & Comparison

The choice between the Meta (m-TAB) and Para (p-TAB) isomers dictates the final material's morphology.

FeatureMeta-Isomer (m-TAB) Para-Isomer (p-TAB)
IUPAC Name 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline4,4',4''-[Benzene-1,3,5-triyltris(oxy)]trianiline
CAS Number 143966-27-2 102852-92-6
Geometry Bent / Kinked (Angled ether linkage)Linear / Rigid (Extended conjugation)
Chain Packing Disrupted (High Free Volume)Efficient (Dense Packing)
Solubility High (Soluble in THF, CHCl3, NMP)Moderate/Low (Requires hot polar solvents)
Crystallinity Amorphous / Semi-crystallineHighly Crystalline
Primary Use Processable films, gas separation membranesHigh-strength composites, thermal barriers
Synthesis Protocol (m-TAB)

Objective: Synthesis of 1,3,5-tris(3-aminophenoxy)benzene via Nucleophilic Aromatic Substitution (


).

Mechanism: The synthesis exploits the electron-deficient nature of 1,3,5-trichlorobenzene (or 1,3,5-trifluorobenzene) to facilitate attack by the phenoxide anion of 3-aminophenol.

Step-by-Step Workflow

Reagents:

  • Substrate: 1,3,5-Trichlorobenzene (1.0 eq)

  • Nucleophile: 3-Aminophenol (3.3 eq)

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 4.0 eq)
    
  • Solvent: DMAc (N,N-Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone)

  • Atmosphere: Nitrogen (

    
    )
    

Protocol:

  • Activation: Charge a 3-neck round-bottom flask with 3-aminophenol,

    
    , and DMAc. Stir at 140°C for 2 hours under 
    
    
    
    flow. Note: This forms the potassium phenoxide salt and removes trace water via azeotropic distillation if toluene is added.
  • Coupling: Cool the mixture to 100°C. Add 1,3,5-trichlorobenzene slowly to the reaction vessel.

  • Reaction: Heat the system to reflux (approx. 160°C) and stir for 12–24 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour slowly into a large excess of ice-water (1:10 v/v) under vigorous stirring to precipitate the crude product.

    • Filter the precipitate and wash repeatedly with water to remove residual salts and solvent.

  • Purification: Recrystallize from ethanol/water mixture or use column chromatography (Silica gel, EtOAc/Hexane gradient) to obtain the pure white/off-white solid.

Synthesis Logic Visualization

SynthesisPath Start Reagents: 1,3,5-Trichlorobenzene + 3-Aminophenol Step1 Activation (140°C) K2CO3 / DMAc Forms Phenoxide Start->Step1 Mix Step2 Coupling (160°C) SNAr Mechanism 12-24 Hours Step1->Step2 Add Electrophile Product Product: 1,3,5-tris(3-aminophenoxy)benzene (m-TAB) Step2->Product Precipitation & Purification

Caption: Nucleophilic aromatic substitution pathway for m-TAB synthesis.

Performance Comparison Data

The following data highlights the trade-off between thermal stability and processability when selecting between the Meta and Para isomers for polyimide synthesis.

Table 1: Monomer & Polymer Properties
PropertyMeta-Isomer (m-TAB) Para-Isomer (p-TAB) Impact on Polymer
Melting Point (

)
~110–120°C (Est.)*151°CLower

indicates lower lattice energy, predicting better solubility.
Polyimide

210–230°C 250–280°C Meta-linkages increase chain flexibility, lowering

.
Solubility (NMP, 10%) Excellent (RT)Good (Requires Heating)Meta-isomer polymers often dissolve at room temperature (RT).
Dielectric Constant Lower Higher Meta-isomers create more "free volume," lowering dielectric constant (ideal for electronics).
Mech. Strength ModerateHighPara-isomers allow tighter chain packing, increasing tensile modulus.

*Note: Exact melting points vary by purity and polymorph; Para-isomer is consistently higher melting due to symmetry.

Structure-Property Logic Flow

StructureProperty cluster_meta Meta-Isomer (m-TAB) cluster_para Para-Isomer (p-TAB) M_Struct Structure: Bent / Asymmetric M_Pack Packing: Inefficient / High Free Volume M_Struct->M_Pack M_Prop Result: High Solubility Lower Dielectric Constant M_Pack->M_Prop P_Struct Structure: Linear / Symmetric P_Pack Packing: Efficient / Dense P_Struct->P_Pack P_Prop Result: High Tg High Mechanical Strength P_Pack->P_Prop

Caption: Causal relationship between isomer geometry and bulk polymer properties.

Experimental Workflow: Polyimide Synthesis

Context: Creating a hyperbranched polyimide using m-TAB and a dianhydride (e.g., ODPA or 6FDA).

  • Stoichiometry: Calculate molar ratios carefully. For hyperbranched structures, an

    
     approach (Dianhydride + Triamine) is typical.
    
  • Solvation: Dissolve m-TAB (1.0 eq) in dry NMP under nitrogen. The meta-isomer will dissolve rapidly compared to the para-isomer.

  • Polymerization: Add dianhydride (e.g., 1.0 eq) in portions. Stir at room temperature for 24h to form Polyamic Acid (PAA).

  • Imidization:

    • Chemical: Add Acetic Anhydride/Pyridine and stir at RT for 24h.

    • Thermal: Cast film and heat step-wise (100°C -> 200°C -> 300°C).

  • Validation:

    • FTIR: Look for disappearance of Amide peaks (1650 cm⁻¹) and appearance of Imide peaks (1780, 1720, 1380 cm⁻¹).

    • TGA: Assess thermal stability (Target

      
      ).
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21185049, 1,3,5-Tris(4-aminophenoxy)benzene. Retrieved from [Link]

  • Molaid Chemicals. 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline | 143966-27-2. Retrieved from [Link]

  • Google Patents.Process for producing 1,3-bis(3-aminophenoxy)benzene (CN1239470C).
  • Royal Society of Chemistry. Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline

[1][2]

Executive Summary & Immediate Action

Status: HAZARDOUS CHEMICAL WASTE Disposal Method: High-temperature incineration via licensed contractor. Critical Prohibition: DO NOT dispose of via sink drains or municipal trash.

3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline is an aromatic amine ether used primarily as a monomer for high-performance polymers (polyimides, COFs).[1][2] Its disposal requires strict adherence to protocols for toxic organic amines . Improper disposal poses significant aquatic toxicity risks and potential formation of carcinogenic byproducts if subjected to uncontrolled oxidation.

Immediate Handling Directive:

  • Isolate: Segregate from strong acids and oxidizing agents immediately.

  • Label: Tag as "Hazardous Waste - Toxic/Irritant - Organic Amine."[2]

  • Contain: Store in tightly closed, light-resistant containers (Amber Glass or HDPE).

Chemical Hazard Profile & Risk Assessment

Understanding the chemical nature of this compound is the foundation of a self-validating safety protocol.

PropertyDataOperational Implication
Molecular Formula C₂₄H₂₁N₃O₃High carbon/nitrogen content requires complete combustion.[2]
Functional Groups Primary Amines (-NH₂), Ether (-O-)Basic nature. Reacts exothermically with acids.[1][2] Incompatible with oxidizers.[3][4][5]
Physical State Solid (Powder/Crystals)Dust generation is a primary inhalation risk during transfer.
Solubility Insoluble in water; Soluble in DMSO, DMFNo drain disposal. Aqueous washes will precipitate the solid, clogging plumbing.[1]
GHS Classification Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Pre-Disposal Segregation & Storage

The Principle of Compatibility: As an aromatic amine, this compound acts as a weak base.[1] Mixing it with strong mineral acids (Nitric, Sulfuric) in a waste stream can generate heat and potentially toxic fumes.[1] Mixing with strong oxidizers (Peroxides, Permanganates) risks fire or explosion.[1]

Storage Protocol:

  • Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass bottles with PTFE-lined caps.[2] Avoid metal containers which may corrode over long-term storage with amines.

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for thermal expansion.

  • Labeling: Adhere to the GHS / RCRA labeling standards.

    • Constituents: 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline (100%)[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1]

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Spilled Powder)

Objective: Containment for incineration.

  • PPE Verification: Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Use a powder respirator (N95 minimum) if working outside a fume hood.

  • Collection:

    • Sweep up spilled material gently to avoid dust generation.

    • Place material into a dedicated Solid Hazardous Waste container (wide-mouth jar).[2]

  • Decontamination:

    • Wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone).[2]

    • Crucial Step: Place the contaminated paper towels into the same solid waste container. Do not throw them in regular trash.

  • Sealing: Cap the container tightly and apply the hazardous waste label.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevention of precipitation and unexpected reactions.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DMF, DMSO, DMAc) is compatible with the "Organic Waste - Non-Halogenated" stream.[1]

    • Note: If the solvent is halogenated (e.g., Dichloromethane), use the "Halogenated Waste" stream.[1]

  • Transfer: Pour the solution into the appropriate carboy using a funnel.

  • Rinsing:

    • Rinse the original vessel with a small volume of acetone.

    • Add this rinsate to the waste container.

    • Do not use water for the first rinse, as it may precipitate the compound, making the vessel harder to clean.[1]

Scenario C: Empty Containers

Regulatory Standard: "RCRA Empty."

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (Acetone/Ethanol).

  • Disposal of Rinsate: Pour all rinsates into the Liquid Hazardous Waste container.

  • Defacing: Cross out the original label and mark "Empty."

  • Final Step: Dispose of the glass/plastic bottle in the lab's designated glass waste or recycling bin, depending on local EHS rules.

Waste Stream Decision Logic (Visualization)

DisposalLogicStartWaste GenerationTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid Waste(Pure Powder, Debris, PPE)TypeCheck->SolidPowder/DebrisLiquidLiquid Waste(Solutions, Rinsates)TypeCheck->LiquidSolutionSolidBinSolid Hazardous Waste Bin(Label: Toxic/Irritant)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Organic Waste(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Organic Waste(DMF, DMSO, Acetone)SolventCheck->NonHalogenatedNo HalogensFinalHigh-Temp Incineration(Licensed Contractor)Halogenated->FinalNonHalogenated->FinalSolidBin->Final

Figure 1: Decision tree for segregating 3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline waste streams.

Emergency Procedures (Spill Response)

In the event of an accidental release, execute the following S.P.I.R.I.T. protocol:

  • S ignal: Alert personnel in the immediate area.

  • P PE: Upgrade PPE immediately (Respirator if dust is airborne).

  • I solate: Close lab doors to prevent dust spread.

  • R emove: Eliminate ignition sources (though flammability is low, solvent vapors may be present).

  • I ntervene:

    • Dry Spill: Cover with wet paper towels to suppress dust, then scoop into a bag.[1]

    • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present in the mix).

  • T ag: Label the waste immediately.

Regulatory & Compliance Notes

  • RCRA Classification: While not explicitly listed as a P or U waste, this compound exhibits toxicity characteristics.[1] Under 40 CFR 261 , it must be determined if it meets the characteristic of toxicity.[1] Best practice dictates managing it as non-listed hazardous waste .

  • EPA Waste Code: If mixed with flammable solvents, use D001 (Ignitable).[1] If the waste stream is purely toxic/irritant, consult your local EHS officer for the specific state code (often "0000" or generic organic waste codes).[1]

  • Transport: Waste must be transported by a permitted hazardous waste transporter to a TSDF (Treatment, Storage, and Disposal Facility).[1]

References

  • PubChem. (n.d.). Compound Summary: 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1][2]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.